molecular formula C7H4I2O3 B1672094 3,5-Diiodo-4-hydroxybenzoic acid CAS No. 618-76-8

3,5-Diiodo-4-hydroxybenzoic acid

Cat. No.: B1672094
CAS No.: 618-76-8
M. Wt: 389.91 g/mol
InChI Key: XREKTVACBXQCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ioxynic acid is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREKTVACBXQCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060685
Record name Benzoic acid, 4-hydroxy-3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-76-8
Record name 3,5-Diiodo-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ioxynic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diiodo-4-hydroxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-hydroxy-3,5-diiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-hydroxy-3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-diiodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOXYNIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C0QV5JK0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3,5-Diiodo-4-hydroxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3,5-Diiodo-4-hydroxybenzoic Acid

Executive Summary

This document provides a comprehensive technical overview of 3,5-Diiodo-4-hydroxybenzoic acid, a key halogenated derivative of 4-hydroxybenzoic acid. Intended for an audience of researchers, medicinal chemists, and drug development scientists, this guide synthesizes critical information regarding its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity. The narrative emphasizes the causality behind experimental methodologies and provides validated protocols, supported by authoritative references. Key data is presented in structured tables and workflows are visualized through diagrams to ensure clarity and facilitate practical application in a laboratory setting.

Core Compound Identification

3,5-Diiodo-4-hydroxybenzoic acid is a poly-substituted aromatic compound featuring a benzoic acid core. The strategic placement of two iodine atoms ortho to a hydroxyl group and meta to a carboxylic acid function imparts unique chemical and physical properties that make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.[1]

IdentifierValueSource
IUPAC Name 4-hydroxy-3,5-diiodobenzoic acid[2][3]
CAS Number 618-76-8[2][4]
Molecular Formula C₇H₄I₂O₃[4][5]
Molecular Weight 389.91 g/mol [4][5]
InChI Key XREKTVACBXQCSB-UHFFFAOYSA-N[2][3]
Canonical SMILES C1=C(C=C(C(=C1I)O)I)C(=O)O[5]
Appearance White amorphous powder / Off-white crystalline solid[4][6]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];
bgcolor="#F1F3F4";

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_carboxyl [label="C", pos="2.6,1.5!"]; O_hydroxyl [label="O", pos="0,2.5!"]; H_hydroxyl [label="H", pos="-0.5,3!"]; O1_carboxyl [label="O", pos="3.6,0.9!"]; O2_carboxyl [label="O", pos="2.6,2.5!"]; H_carboxyl [label="H", pos="4.1,1.4!"]; I1 [label="I", pos="-2.6,1.5!"]; I2 [label="I", pos="-2.6,-1.5!"]; H1 [label="H", pos="2.1,-1.2!"]; H2 [label="H", pos="0,-2.3!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl; C2 -- I1; C3 -- I2; C6 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; O2_carboxyl -- H_carboxyl;

// Aromatic hydrogens (for context, not typically shown)// C5 -- H1;// C4 -- H2; }

Caption: 2D structure of 3,5-Diiodo-4-hydroxybenzoic acid.

Synthesis and Purification

The primary and most efficient route to 3,5-Diiodo-4-hydroxybenzoic acid is through the direct electrophilic iodination of 4-hydroxybenzoic acid. The electron-donating hydroxyl group strongly activates the aromatic ring, directing the incoming electrophiles (iodine) to the ortho positions.

Synthetic Pathway: Electrophilic Iodination

The reaction employs iodine monochloride (ICl) as the iodinating agent in an acidic aqueous medium. Sulfuric acid acts as a catalyst, enhancing the electrophilicity of the iodine species. The choice of ICl is strategic; it is more reactive than molecular iodine (I₂) due to the polarization of the I-Cl bond, which makes the iodine atom susceptible to nucleophilic attack by the activated aromatic ring.

synthesis_workflow start 4-Hydroxybenzoic Acid (Starting Material) reagents Reagents: - Iodine Monochloride (ICl) - 10% Sulfuric Acid (H₂SO₄) - Water (H₂O) start->reagents Add conditions Reaction Conditions: - Heat to 80°C - Stir overnight reagents->conditions Subject to workup Workup: 1. Filter precipitate 2. Wash with Sodium Bisulfite (NaHSO₃) 3. Wash with Water conditions->workup Proceed to product 3,5-Diiodo-4-hydroxybenzoic Acid (Final Product) workup->product Yields

Caption: Workflow for the synthesis of 3,5-Diiodo-4-hydroxybenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure with a reported yield of 93%.[4]

  • Vessel Preparation: Charge a round-bottom flask equipped with a magnetic stir bar with 4-hydroxybenzoic acid (5.00 g, 36.2 mmol).

  • Reagent Addition: Add 180 mL of a 10% aqueous sulfuric acid solution. Cool the mixture to 0°C in an ice bath.

  • Iodination: At 0°C, add Iodine monochloride (17.6 g, 108 mmol) to the stirred mixture.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80°C. Maintain stirring at this temperature overnight. A precipitate will form as the reaction progresses.

  • Isolation: After cooling, filter the precipitated mixture using a Büchner funnel.

  • Purification Wash: Wash the collected solid sequentially with an aqueous sodium bisulfite solution (to quench any remaining ICl or I₂) and then with water.

  • Drying: Dry the purified solid to afford 3,5-Diiodo-4-hydroxybenzoic acid as a white amorphous powder (13.1 g, 93% yield).[4]

Purification Insights

The washing step with sodium bisulfite is critical. It serves as a reducing agent to eliminate any residual iodine monochloride or free iodine, which could otherwise contaminate the final product and impart a yellow or brown color. Recrystallization is generally not required due to the high purity achieved from this procedure, though solvents like acetone can be evaluated for further purification if needed.[7]

Physicochemical Properties

The introduction of two large, polarizable iodine atoms significantly alters the physical properties of the parent 4-hydroxybenzoic acid molecule, increasing its molecular weight, density, and melting point.

PropertyValueSource(s)
Melting Point 274-275 °C (with decomposition)[2][5]
Boiling Point 346.4 °C (at 760 mmHg, predicted)[5]
Density 2.697 g/cm³ (predicted)[5]
Flash Point 163.3 °C (predicted)[5]
Solubility Slightly soluble in water. More soluble in polar organic solvents like DMSO, DMF, and alcohols.[4][8][9]
pKa The acidity is expected to be higher (lower pKa) than 4-hydroxybenzoic acid (pKa ≈ 4.54) due to the electron-withdrawing inductive effect of the two iodine atoms.[8][10]

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of 3,5-Diiodo-4-hydroxybenzoic acid rely on a combination of modern spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. Due to the molecule's symmetry, the proton and carbon spectra are relatively simple.

NucleusSolventChemical Shift (δ) in ppmDescriptionSource
¹H NMR DMSO-d₆8.14 (s, 2H)A sharp singlet corresponding to the two equivalent aromatic protons (H-2 and H-6).[4]
¹³C NMR DMSO-d₆165.1Carboxylic acid carbon (C=O).[4]
146.6Aromatic carbon attached to the hydroxyl group (C-4).[4]
140.8Aromatic carbons attached to the carboxylic acid (C-1).[4]
137.5Aromatic carbons attached to hydrogen (C-2, C-6).[4]
86.6Aromatic carbons attached to iodine (C-3, C-5).[4]

The significant upfield shift (86.6 ppm) of the iodine-bearing carbons is a hallmark of the heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum reveals key functional groups. Data from a mineral oil mull shows characteristic absorptions.[2]

  • O-H Stretch (hydroxyl): A broad band is expected in the 3300-2500 cm⁻¹ region, overlapping with the carboxylic acid O-H stretch.

  • C=O Stretch (carbonyl): A strong, sharp absorption is expected around 1700-1680 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-I Stretch: Expected in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

While one report noted low ionization efficiency via APPI-TOF and ESI-TOF, electron ionization (EI) or other techniques would be expected to show a prominent molecular ion (M⁺) peak at m/z 389.82.[4] The isotopic pattern of the two iodine atoms would be a key diagnostic feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol under basic conditions, 3,5-Diiodo-4-hydroxybenzoic acid exhibits UV absorption maxima.[11] The exact λmax is dependent on the solvent and pH but is characteristic of the phenolic chromophore. For the parent compound, 4-hydroxybenzoic acid, the λmax is around 256 nm.[9]

Chromatographic Methods

Reversed-phase high-performance liquid chromatography (HPLC) is the method of choice for purity analysis and quantification. A C18 or similar hydrophobic stationary phase with a mobile phase of acidified water and a polar organic solvent (e.g., acetonitrile or methanol) coupled with UV detection (around 254 nm) would provide excellent separation and sensitivity.[12][13]

Chemical Reactivity and Stability

The reactivity of 3,5-Diiodo-4-hydroxybenzoic acid is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the carbon-iodine bonds.

  • Carboxylic Acid: Can undergo standard reactions such as esterification, amide bond formation, and reduction to an alcohol.

  • Phenolic Hydroxyl: Can be alkylated to form ethers or acylated to form esters. Its acidity allows for the formation of a phenoxide salt in the presence of a base.

  • Carbon-Iodine Bonds: The C-I bonds are susceptible to nucleophilic substitution and are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a versatile building block for more complex molecules.

The compound is stable under standard storage conditions but decomposes upon melting.[5] It should be protected from strong light and oxidizing agents.

Conclusion

3,5-Diiodo-4-hydroxybenzoic acid is a readily synthesized and highly functionalized aromatic compound. Its well-defined chemical and physical properties, characterized by straightforward spectroscopic signatures, make it a reliable and versatile reagent. The presence of multiple reactive sites—particularly the C-I bonds amenable to cross-coupling—positions it as a valuable intermediate for drug development professionals and researchers engaged in the synthesis of complex molecular architectures. This guide provides the foundational data and protocols necessary for its effective utilization in a scientific setting.

References

  • NIST. (n.d.). 3,5-Diiodo-4-hydroxy-benzoic acid. NIST Chemistry WebBook. Retrieved from: [Link]

  • NIST. (n.d.). 3,5-Diiodo-4-hydroxy-benzoic acid. NIST Chemistry WebBook. Retrieved from: [Link]

  • Organic Syntheses Procedure. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved from: [Link]

  • ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... Retrieved from: [Link]

  • SpectraBase. (n.d.). 3,5-Diiodo-4-hydroxybenzoic acid [UV-VIS]. Retrieved from: [Link]

  • Tradeindia. (n.d.). 3,5-diiodo-4-hydroxybenzoic Acid. V R C Fine Chemicals. Retrieved from: [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from: [Link]

  • Quora. (2017). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid? Retrieved from: [Link]

  • ResearchGate. (n.d.). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Retrieved from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from: [Link]

Sources

synthesis of 3,5-Diiodo-4-hydroxybenzoic acid from p-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3,5-Diiodo-4-hydroxybenzoic acid (CAS: 618-76-8) Precursor: p-Hydroxybenzoic acid (PHBA) Content Type: Technical Whitepaper & Procedural Guide

Part 1: Executive Summary & Strategic Rationale

The synthesis of 3,5-diiodo-4-hydroxybenzoic acid represents a classic yet critical application of Electrophilic Aromatic Substitution (EAS) . This molecule serves as a pivotal intermediate in the development of radiocontrast agents, specific herbicides (e.g., Ioxynil analogs), and thyromimetic drugs.

While historical methods utilize iodine monochloride (ICl) for high yields, modern "Green Chemistry" standards prioritize oxidative iodination to maximize atom economy and minimize hazardous waste. This guide presents two distinct protocols:

  • The Green Oxidative Protocol (Recommended): Utilizes

    
     to recycle iodide, ensuring 100% atom economy regarding iodine.
    
  • The Classical ICl Protocol: A robust, high-throughput method for scenarios where reagent cost is secondary to speed.

Part 2: Mechanistic Foundation

Synergistic Regioselectivity

The iodination of p-hydroxybenzoic acid (PHBA) is facilitated by the perfect synergy of its substituents.

  • Hydroxyl Group (-OH): A strong activator and ortho, para-director. Since the para position is blocked, it directs incoming electrophiles to the ortho positions (positions 3 and 5).

  • Carboxyl Group (-COOH): A moderate deactivator and meta-director. It directs electrophiles to the meta positions (positions 3 and 5).

Both groups cooperatively activate the 3 and 5 carbons, making the di-iodination highly regioselective and thermodynamically favorable.

Reaction Pathway Visualization

The following diagram illustrates the electrophilic attack and the synergistic directing effects.

ReactionMechanism cluster_directing Directing Effects Start p-Hydroxybenzoic Acid (PHBA) Sigma1 Sigma Complex (Intermediate 1) Start->Sigma1 + I+ (Electrophilic Attack) Electrophile Iodonium Ion (I+) Electrophile->Sigma1 Mono 3-Iodo-4-hydroxybenzoic acid Sigma1->Mono - H+ (Re-aromatization) Sigma2 Sigma Complex (Intermediate 2) Mono->Sigma2 + I+ (Second Attack) Product 3,5-Diiodo-4-hydroxybenzoic acid Sigma2->Product - H+ (Final Product) Info -OH: Ortho-directing -COOH: Meta-directing Target: C3 & C5

Caption: Synergistic direction of -OH and -COOH groups ensures exclusive 3,5-diiodination.

Part 3: Experimental Protocols

Protocol A: Green Oxidative Iodination (Recommended)

Rationale: This method uses Hydrogen Peroxide (


) to oxidize iodide (

) back to iodine (

) in situ. This prevents the formation of HI waste and utilizes all iodine atoms, doubling the atom economy compared to using

alone.

Reagents:

  • p-Hydroxybenzoic acid (PHBA): 13.8 g (0.1 mol)

  • Iodine (

    
    ): 25.4 g (0.1 mol) [Note: Stoichiometry is 1:1 due to oxidative recycling]
    
  • Hydrogen Peroxide (30% w/v): 12 mL (~0.11 mol)

  • Ethanol (95%): 100 mL

  • Sulfuric Acid (

    
    ): Catalytic amount (5 drops)
    

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 13.8 g of PHBA in 100 mL of ethanol.

  • Iodine Addition: Add 25.4 g of solid iodine to the solution. The mixture will turn dark brown.

  • Oxidant Feed: Heat the mixture to 50°C. Add the hydrogen peroxide dropwise over 30 minutes. Caution: Exothermic reaction.

    • Mechanism:[1][2][3][4]

      
      . This recycles the iodide byproduct.
      
  • Reflux: Raise temperature to 70-75°C and reflux for 2 hours. The color should fade from dark violet to orange/yellow as iodine is consumed.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass into 300 mL of ice-cold water containing 1% sodium bisulfite (

    
    ) to quench any unreacted iodine.
    
  • Isolation: The product will precipitate as a white/off-white solid. Filter under vacuum.

  • Purification: Recrystallize from dilute ethanol (ethanol:water 3:1).

Protocol B: Iodine Monochloride (High-Yield Industrial)

Rationale: ICl is a more aggressive electrophile than


, leading to faster kinetics and often higher yields (90%+), though it requires careful handling due to corrosivity.

Reagents:

  • p-Hydroxybenzoic acid: 5.0 g (36.2 mmol)[3]

  • Iodine Monochloride (ICl): 17.6 g (108 mmol) [Excess used to drive completion][3]

  • Acetic Acid (Glacial): 40 mL

  • Water: 10 mL

Step-by-Step Methodology:

  • Preparation: Dissolve PHBA in glacial acetic acid in a three-neck flask.

  • Controlled Addition: Cool the solution to 15°C. Add ICl dropwise via an addition funnel over 20 minutes. Maintain temperature < 25°C to prevent oxidation byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Then heat to 80°C for 1 hour to ensure di-substitution.

  • Workup: Pour the mixture into 200 mL of ice water. The product precipitates immediately.

  • Washing: Filter the solid and wash with 5% sodium thiosulfate solution (to remove iodine color) followed by cold water.

Part 4: Process Flow & Data Analysis

Workflow Diagram (Green Protocol)

Workflow Step1 Dissolve PHBA in Ethanol Step2 Add Iodine (I2) Solid Step1->Step2 Step3 Dropwise Addition of H2O2 (50°C) Step2->Step3 Step4 Reflux (2 hrs) Recycle Iodide Step3->Step4 Step5 Quench in Ice/Bisulfite Step4->Step5 Step6 Filtration & Recrystallization Step5->Step6

Caption: Operational workflow for the oxidative iodination process.

Analytical Characterization

The following data serves as the standard for product verification.

ParameterSpecificationNotes
Appearance White to Off-white powderYellowing indicates free iodine contamination.
Melting Point 235 - 237 °CDecomposes upon melting.
Yield (Protocol A) 80 - 85%Atom economy optimized.
Yield (Protocol B) 90 - 93%Yield optimized.
1H NMR (DMSO-d6)

8.14 (s, 2H)
The singlet indicates symmetric protons at C2 and C6.
Solubility Soluble in Ethanol, AcetoneInsoluble in cold water.

Troubleshooting Note: If the melting point is low (<230°C), it indicates incomplete iodination (mono-iodo impurity). Recrystallize from Ethanol/Water (1:1) to resolve.

Part 5: Safety & References

Safety Criticals
  • Iodine/ICl: Highly corrosive and sublimes. Weigh in a fume hood.

  • Hydrogen Peroxide: Strong oxidizer. Do not mix with acetone (forms explosive peroxides). Use ethanol or acetic acid as solvent.

  • Waste: Aqueous waste contains iodide/iodine residues. Treat with sodium thiosulfate before disposal.

References
  • ChemicalBook. (n.d.). 3,5-Diiodo-4-hydroxybenzoic acid Synthesis Protocols. Retrieved from

  • Organic Syntheses. (1943). 3,5-Diiodo-2-hydroxybenzoic acid (Analogous procedural reference). Coll. Vol. 2, p.196.[5] Retrieved from

  • National Institutes of Health (NIH). (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.[6] Molecules.[1][2][3][5][6][7][8][9][10][11][12][13] Retrieved from

  • Organic Chemistry Portal. (n.d.). Iodination of Aromatic Compounds.[2][5][6][8][10][14] Retrieved from

Sources

A Spectroscopic Guide to 3,5-Diiodo-4-hydroxybenzoic Acid: Unveiling Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Diiodo-4-hydroxybenzoic acid, a halogenated derivative of 4-hydroxybenzoic acid, is a compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceuticals and functional polymers necessitates a comprehensive understanding of its molecular structure and physicochemical properties. Spectroscopic analysis provides a powerful, non-destructive means to elucidate the intricate details of its chemical architecture. This in-depth technical guide offers a multi-faceted spectroscopic examination of 3,5-Diiodo-4-hydroxybenzoic acid, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its confident identification, characterization, and application.

This guide will navigate through the key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS). Beyond a mere presentation of data, this document will delve into the causality behind the observed spectral features, offering insights grounded in the principles of chemical structure and reactivity.

Molecular Identity

Before delving into the spectral properties, it is essential to establish the fundamental identity of the molecule.

PropertyValue
Chemical Name 3,5-Diiodo-4-hydroxybenzoic acid
CAS Number 618-76-8[1]
Molecular Formula C₇H₄I₂O₃[1][2]
Molecular Weight 389.91 g/mol [1][2]

Below is a diagram illustrating the molecular structure of 3,5-Diiodo-4-hydroxybenzoic acid.

Caption: Molecular structure of 3,5-Diiodo-4-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,5-Diiodo-4-hydroxybenzoic acid is characterized by its simplicity, a direct consequence of the molecule's symmetry.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.30s1HPhenolic -OH
8.14s2HAromatic C-H

Table of ¹H NMR data for 3,5-Diiodo-4-hydroxybenzoic acid in DMSO-d₆ at 400 MHz.[2]

Interpretation: The two aromatic protons are chemically equivalent due to the plane of symmetry bisecting the C1-C4 axis and the carboxylic acid and hydroxyl groups. This equivalence results in a single singlet peak at 8.14 ppm, integrating to two protons. The downfield chemical shift is attributed to the deshielding effect of the electron-withdrawing iodine atoms and the carboxylic acid group. The phenolic hydroxyl proton appears as a broad singlet at 8.30 ppm. Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further corroborates the symmetrical nature of the molecule.

Chemical Shift (δ) ppmAssignment
165.1Carboxylic acid (C=O)
146.6C-OH
140.8Aromatic C-H
137.5C-COOH
86.6C-I

Table of ¹³C NMR data for 3,5-Diiodo-4-hydroxybenzoic acid in DMSO-d₆ at 100 MHz.[2]

Interpretation: The spectrum displays five distinct signals, consistent with the five unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal at 165.1 ppm. The carbon atom attached to the hydroxyl group (C-OH) resonates at 146.6 ppm. The two equivalent aromatic carbons bearing hydrogen atoms appear at 140.8 ppm. The carbon atom to which the carboxylic acid group is attached is found at 137.5 ppm. Notably, the carbon atoms bonded to the iodine atoms (C-I) are significantly shielded, appearing upfield at 86.6 ppm. This upfield shift is a characteristic effect of heavy halogens like iodine.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for obtaining high-quality NMR spectra is crucial for accurate structural determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d₆ filter Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube dissolve->filter shim Shim the magnetic field to achieve optimal homogeneity filter->shim acquire_H1 Acquire ¹H NMR spectrum (e.g., 16 scans) shim->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acquire_H1->acquire_C13 phase Phase correction and baseline correction acquire_C13->phase integrate Integrate the ¹H NMR signals phase->integrate peak_pick Peak picking for both ¹H and ¹³C spectra integrate->peak_pick

Caption: A generalized workflow for NMR sample preparation and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Interpretation of Expected UV-Vis Spectrum: The UV-Vis spectrum of 3,5-Diiodo-4-hydroxybenzoic acid is expected to show absorptions characteristic of a substituted benzene ring. The presence of the hydroxyl and carboxylic acid auxochromes, along with the iodine atoms, will influence the position and intensity of the absorption bands. It is anticipated that the iodination will cause a bathochromic (red) shift in the absorption maxima compared to 4-hydroxybenzoic acid due to the electron-donating effect of the iodine atoms through their lone pairs.

Experimental Protocol: UV-Vis Spectroscopy

The following protocol outlines the steps for obtaining a UV-Vis spectrum of a solid sample.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare a stock solution of known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol) dilute Perform serial dilutions to obtain a series of solutions with concentrations within the linear range of the spectrophotometer stock->dilute blank Record a baseline spectrum using a cuvette filled with the pure solvent dilute->blank measure Measure the absorbance of each diluted sample solution across the desired wavelength range (e.g., 200-400 nm) blank->measure identify_lambda_max Identify the wavelength(s) of maximum absorbance (λmax) measure->identify_lambda_max beers_law If desired, create a Beer-Lambert law plot to determine the molar absorptivity identify_lambda_max->beers_law

Caption: General procedure for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending.

An IR spectrum of 3,5-Diiodo-4-hydroxybenzoic acid is available from the NIST WebBook, though it was recorded on a dispersive instrument and may differ in resolution from modern FTIR spectra.[6]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic acid (hydrogen-bonded)
~3200 (broad)O-H stretchPhenol
~1700-1680C=O stretchCarboxylic acid
~1600-1450C=C stretchAromatic ring
~1320-1210C-O stretchCarboxylic acid/Phenol
~960-900O-H bendCarboxylic acid
Below 800C-I stretchAryl iodide

Table of expected characteristic IR absorption bands for 3,5-Diiodo-4-hydroxybenzoic acid.

Interpretation: The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and phenolic hydroxyl groups. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The phenolic O-H stretch will likely appear as a broader peak around 3200 cm⁻¹. The strong, sharp absorption of the carbonyl (C=O) group of the carboxylic acid is anticipated in the 1700-1680 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations of the carboxylic acid and phenol will be present in the 1320-1210 cm⁻¹ region. The out-of-plane O-H bend of the carboxylic acid dimer is expected around 960-900 cm⁻¹. The C-I stretching vibrations will occur at lower frequencies, typically below 800 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind_sample Grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle mix_kbr Add ~100 mg of dry, spectroscopic grade KBr and mix thoroughly grind_sample->mix_kbr press_pellet Transfer the mixture to a pellet press and apply pressure to form a transparent disc mix_kbr->press_pellet background Acquire a background spectrum of the empty sample compartment press_pellet->background acquire_spectrum Place the KBr pellet in the sample holder and acquire the IR spectrum background->acquire_spectrum assign_peaks Identify and assign the characteristic absorption bands to their corresponding functional groups acquire_spectrum->assign_peaks

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Obtaining a mass spectrum for 3,5-Diiodo-4-hydroxybenzoic acid can be challenging. One report indicated that High-Resolution Mass Spectrometry (HRMS) was not possible due to low ionization of the compound by APPI-TOF and ESI-TOF mass spectroscopy.[2] This suggests that the molecule may not readily form stable ions under these conditions.

Predicted Fragmentation Pattern (Electron Ionization - EI): Should ionization be achieved, a predictable fragmentation pattern would be expected based on the structure of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 390 (for ¹²⁷I).

  • Loss of -OH (M-17): Fragmentation of the carboxylic acid group could lead to the loss of a hydroxyl radical, resulting in a fragment at m/z 373.

  • Loss of -COOH (M-45): Decarboxylation through the loss of the entire carboxylic acid group would produce a fragment at m/z 345.

  • Loss of Iodine (M-127): Cleavage of a C-I bond would result in a fragment at m/z 263.

  • Loss of both Iodine atoms (M-254): A fragment corresponding to the 4-hydroxybenzoic acid cation could be observed at m/z 136.

The relative intensities of these fragment ions would provide further insight into the stability of the different fragments.

Conclusion

The spectroscopic properties of 3,5-Diiodo-4-hydroxybenzoic acid are well-defined by its symmetrical, substituted aromatic structure. NMR spectroscopy provides unambiguous evidence for the chemical environments of the protons and carbons, confirming the molecular symmetry. While quantitative UV-Vis data is not widely published, the expected spectrum would show characteristic absorptions for a substituted phenol, likely with a bathochromic shift due to iodination. IR spectroscopy is a powerful tool for confirming the presence of the key carboxylic acid and phenolic hydroxyl functional groups. Mass spectrometry, while potentially challenging due to ionization difficulties, would be expected to yield a predictable fragmentation pattern based on the cleavage of the functional groups and the carbon-iodine bonds.

This comprehensive guide provides a solid foundation for the spectroscopic characterization of 3,5-Diiodo-4-hydroxybenzoic acid. The detailed protocols and interpretations of the spectral data will aid researchers in the confident identification and utilization of this important chemical building block in their scientific endeavors.

References

  • SpectraBase. (n.d.). 3,5-Diiodo-4-hydroxybenzoic acid. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. [Link]

  • NIST. (n.d.). 3,5-Diiodo-4-hydroxy-benzoic acid. In NIST Chemistry WebBook. [Link]

  • CAS. (n.d.). 3,5-Diiodo-4-hydroxybenzoic acid. In CAS Common Chemistry. [Link]

Sources

The Evolution and Discovery of Iodinated Benzoic Acids: A Technical Deep Dive into X-Ray Contrast Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Imperative

The discovery of iodinated benzoic acids represents one of the most significant triumphs in medicinal chemistry, transforming diagnostic radiology from a hazardous venture into a routine clinical tool. This guide analyzes the transition from early toxic pyridine derivatives to the highly stable, low-osmolar benzoic acid derivatives that define modern X-ray Contrast Media (RCM).

For drug development professionals, this history is not merely archival; it is a masterclass in Structure-Activity Relationship (SAR) optimization. The evolution from Acetrizoate to Diatrizoate and finally to Iohexol demonstrates how systematic functionalization of the benzene ring can manipulate solubility, toxicity, and osmolality—the three pillars of contrast safety.

The Pre-Benzoic Era: The Pyridine False Start

Before the 1950s, the search for radiopaque agents focused on pyridine derivatives. The dominant agent, Uroselectan (Iopax) , synthesized by Binz and Räth, relied on a pyridine ring to carry the iodine.

  • The Flaw: Pyridine rings are inherently less stable and more toxic than benzene rings. The metabolic cleavage of iodine from the pyridine core led to significant "iodism" (iodine toxicity) in patients.

  • The Pivot: Researchers realized that the benzoic acid scaffold offered a superior metabolic profile. The liver possesses robust mechanisms for conjugating and excreting benzoic acid derivatives (e.g., glycine conjugation to hippuric acid), potentially lowering systemic toxicity.

The Wallingford Breakthrough: Tri-iodinated Benzoic Acids

The modern era began in the early 1950s with Vernon Wallingford at Mallinckrodt. He hypothesized that a benzene ring could support three iodine atoms if stabilized by appropriate functional groups, maximizing opacity per molecule.

The First Generation: Acetrizoate (Urokon)

Wallingford synthesized sodium acetrizoate (3-acetamido-2,4,6-triiodobenzoic acid).

  • Innovation: This was the first tri-iodinated benzoic acid.

  • Chemistry: The acetylation of the amino group at the C3 position was crucial. It detoxified the amine (preventing aniline-like toxicity) and increased solubility.

  • Limitation: The C5 position remained unsubstituted (hydrogen). This asymmetry left a "lipophilic hole" on the molecule, allowing it to bind to serum proteins (albumin), leading to higher neurotoxicity and lower tolerance compared to later agents.

The Golden Standard: Diatrizoate (Hypaque/Urografin)

In 1954, Winthrop Laboratories and Schering AG independently improved Wallingford's design by substituting the C5 position.

  • The Molecule: Diatrizoate (3,5-diacetamido-2,4,6-triiodobenzoic acid).[1][2]

  • The Mechanism: By placing acetylamino groups at both C3 and C5, the molecule became symmetrical and highly hydrophilic. This steric crowding around the iodine atoms (at C2, C4, C6) created a "shielded" structure, preventing deiodination and protein binding.

  • Result: Diatrizoate became the gold standard for ionic high-osmolar contrast media (HOCM).

Technical Protocol: Synthesis of Diatrizoate

The synthesis of Diatrizoate is the archetypal workflow for iodinated benzoic acids. It involves nitro-reduction, electrophilic iodination, and acetylation.[1][2]

Experimental Workflow

Objective: Synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoate) from 3,5-dinitrobenzoic acid.

Step 1: Reduction
  • Precursor: 3,5-Dinitrobenzoic acid.[1][2][3][4]

  • Reagents: Raney Nickel (catalyst), Hydrogen gas (or Hydrazine), Methanol/Water.

  • Mechanism: Catalytic hydrogenation reduces the nitro groups (

    
    ) to amino groups (
    
    
    
    ).
  • Product: 3,5-Diaminobenzoic acid.[1][2][3][4][5]

  • Critical Control: Complete reduction is essential; partially reduced nitroso intermediates are highly toxic.

Step 2: Electrophilic Iodination (The Critical Step)
  • Reagents: Iodine Monochloride (ICl) or

    
     (generated in situ from 
    
    
    
    ).
  • Solvent: Dilute Hydrochloric Acid (pH < 1).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The amino groups are strong ortho/para activators. Even in acidic media (where they exist partially as ammonium ions), the equilibrium concentration of the free amine directs iodine to the 2, 4, and 6 positions.
    
  • Protocol:

    • Dissolve 3,5-diaminobenzoic acid in dilute HCl.

    • Slowly add ICl solution while maintaining temperature at 70–80°C.

    • Endpoint: The reaction is driven until the tri-iodinated product precipitates (due to the heavy iodine atoms and hydrophobic bulk).

  • Product: 3,5-Diamino-2,4,6-triiodobenzoic acid.[1][2][4][5]

Step 3: Acetylation
  • Reagents: Acetic Anhydride (

    
    ), catalytic Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Nucleophilic acyl substitution. The amino groups attack the acetic anhydride.

  • Protocol:

    • Suspend the iodinated amine in acetic anhydride.

    • Heat to reflux. The solid will dissolve as it acetylates.

    • Quench with water to hydrolyze excess anhydride.

    • Recrystallize from water/alcohol.

  • Final Product: Diatrizoic Acid (Yield typically >85%).

The Non-Ionic Revolution: The Almén Hypothesis

In the late 1960s, Swedish radiologist Torsten Almén identified that the pain and adverse effects of contrast media were caused by their hyperosmolality (5-8x that of blood). Ionic agents like Diatrizoate dissociate into two particles (Benzoate anion + Sodium cation) for every three iodine atoms (Ratio 1.5).

  • The Solution: Almén proposed masking the carboxylic acid as a non-ionizing amide .

  • The Molecule: Iohexol (Omnipaque).[6]

  • Chemistry: The carboxyl group is converted to an amide with a hydrophilic side chain (e.g., amino-propanediol).

  • Result: The molecule does not dissociate. It provides 3 iodine atoms for 1 particle in solution (Ratio 3.0), drastically lowering osmolality to physiological levels.

Visualizations and Data

Evolution of Iodinated Benzoic Acids

The following diagram illustrates the structural evolution from the unstable pyridine era to the modern non-ionic era.

ContrastMediaEvolution Pyridine Pyridine Era (1920s-30s) Uroselectan Benzoic Benzoic Acid Shift (1950s) Lower Toxicity Pyridine->Benzoic Metabolic Stability Acetrizoate Acetrizoate (1st Tri-iodinated) Asymmetric (C3-AcNH, C5-H) Benzoic->Acetrizoate Wallingford (1950) Tri-iodination Diatrizoate Diatrizoate (Ionic Standard) Symmetric (C3,C5-AcNH) Acetrizoate->Diatrizoate Hoppe (1954) C5 Substitution NonIonic Non-Ionic Revolution (1970s) Almén Hypothesis Diatrizoate->NonIonic Osmolality Reduction Iohexol Iohexol (Non-Ionic) Amide-masked Carboxyl NonIonic->Iohexol Amide Synthesis

Caption: The structural lineage of X-ray contrast media, highlighting the shift from ionic pyridines to non-ionic benzoic acid derivatives.

Synthesis Pathway of Diatrizoate

A detailed chemical workflow for the synthesis of the industry-standard ionic agent.

DiatrizoateSynthesis Start 3,5-Dinitrobenzoic Acid Red Reduction (H2 / Raney Ni) Start->Red Inter1 3,5-Diaminobenzoic Acid Iod Iodination (ICl / HCl / Heat) Inter1->Iod Inter2 3,5-Diamino-2,4,6-triiodobenzoic Acid Acyl Acetylation (Ac2O / H2SO4) Inter2->Acyl Final Diatrizoic Acid (3,5-Diacetamido-2,4,6-triiodobenzoic acid) Red->Inter1 Iod->Inter2 Acyl->Final

Caption: Step-by-step synthesis of Diatrizoate, involving reduction, electrophilic aromatic iodination, and acetylation.

Comparative Data: Generations of Iodinated Agents
FeatureGeneration 1 (Ionic Monomer)Generation 2 (Ionic Monomer)Generation 3 (Non-Ionic Monomer)
Representative Acetrizoate (Urokon)Diatrizoate (Hypaque)Iohexol (Omnipaque)
Iodine Atoms 333
Particles in Sol. 2 (Anion + Cation)2 (Anion + Cation)1 (Non-dissociating)
Iodine:Particle Ratio 1.51.53.0
Osmolality High (~2000 mOsm/kg)High (~1500 mOsm/kg)Low (~600-800 mOsm/kg)
Toxicity High (Protein binding)Moderate (Renal load)Low (High tolerance)
C5 Substituent Hydrogen (H)Acetamido (-NHAc)Acetamido derivative

References

  • Wallingford, V. H. (1953). 3-Acylamino-2,4,6-triiodobenzoic Acids and Salts. U.S. Patent 2,611,786.

  • Hoppe, J. O., Larsen, A. A., & Coulston, F. (1956). Observations on the Toxicity of a New Urographic Contrast Medium, Sodium 3,5-Diacetamido-2,4,6-triiodobenzoate (Hypaque Sodium). Journal of Pharmacology and Experimental Therapeutics, 116(4), 394-403.

  • Almén, T. (1969). Contrast Agent Design.[6][7][8] Some Aspects on the Synthesis of Water Soluble Contrast Agents of Low Osmolality. Journal of Theoretical Biology, 24(2), 216-226.

  • Larsen, A. A., et al. (1956).[1] Iodinated 3,5-Diaminobenzoic Acid Derivatives. Journal of the American Chemical Society, 78(13), 3210–3216.

  • Grainger, R. G. (1982). Intravascular Contrast Media: The Past, The Present and The Future. British Journal of Radiology, 55(649), 1-18.

Sources

Theoretical & Computational Analysis of 3,5-Diiodo-4-hydroxybenzoic Acid (DIHBA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper on the theoretical and computational analysis of 3,5-Diiodo-4-hydroxybenzoic acid (DIHBA) . It is designed for researchers in computational chemistry, crystal engineering, and drug discovery.

CAS Registry Number: 618-76-8 Molecular Formula: C₇H₄I₂O₃ Molecular Weight: 389.91 g/mol [1]

Executive Summary

3,5-Diiodo-4-hydroxybenzoic acid (DIHBA) represents a critical scaffold in both supramolecular chemistry and endocrinology. Structurally, it is a benzoic acid derivative functionalized with two bulky, polarizable iodine atoms at the meta positions relative to the carboxyl group.

From a theoretical standpoint, DIHBA is a "privileged structure" for studying halogen bonding (XB) due to the presence of distinct


-holes on the iodine atoms. Biologically, it mimics the diiodotyrosine (DIT) moiety found in thyroid hormones (

and

), making it a prime candidate for in silico docking studies against transthyretin (TTR) and thyroid hormone receptors (TR).

This guide outlines the rigorous computational frameworks required to characterize DIHBA, focusing on Density Functional Theory (DFT) parameterization, vibrational spectroscopy assignments, and molecular docking protocols.

Computational Methodology Framework

To ensure high-fidelity results, the theoretical treatment of DIHBA requires specific basis sets capable of handling the relativistic effects of iodine.

Density Functional Theory (DFT) Setup

Standard basis sets (e.g., 6-31G*) are insufficient for Iodine (


). The use of Effective Core Potentials (ECPs) is mandatory to account for relativistic contraction of core electrons.
ParameterRecommended SettingRationale
Functional B3LYP or

B97X-D
B3LYP for general geometry;

B97X-D includes dispersion corrections critical for halogen bonding.
Basis Set (C, H, O) 6-311++G(d,p) Diffuse functions (++) are essential for describing the lone pairs on Oxygen.
Basis Set (Iodine) LANL2DZ or def2-TZVP LANL2DZ provides a reliable ECP; def2-TZVP offers higher accuracy for halogen bond energies.
Solvation Model PCM / SMD Water (

) for biological relevance; DMSO for spectroscopic comparison.
Frequency Check NIMAG = 0 Ensures the optimized geometry is a true local minimum (no imaginary frequencies).
Computational Workflow Diagram

The following Graphviz diagram illustrates the logical flow for a complete theoretical characterization of DIHBA.

DIHBA_Workflow Start Input Structure (3,5-Diiodo-4-hydroxybenzoic acid) Opt Geometry Optimization (DFT/B3LYP/LANL2DZ) Start->Opt Freq Frequency Calculation (IR/Raman Validation) Opt->Freq Check NIMAG=0 Elec Electronic Properties (HOMO-LUMO / MEP) Opt->Elec NBO NBO Analysis (Hyperconjugation/LP->Antibond) Opt->NBO Dock Molecular Docking (Target: Transthyretin) Opt->Dock Optimized Ligand

Caption: Integrated computational workflow for the structural and electronic characterization of DIHBA.

Structural & Electronic Properties[2][3][4]

Geometry and Steric Effects

The two iodine atoms at positions 3 and 5 create significant steric crowding around the hydroxyl group at position 4.

  • Prediction: The C4-O(H) bond length will be slightly elongated compared to non-iodinated 4-hydroxybenzoic acid due to electron repulsion from the large iodine electron clouds.

  • Planarity: The carboxyl group may rotate slightly out of the phenyl plane to minimize repulsion if intermolecular hydrogen bonding is not present.

Molecular Electrostatic Potential (MEP) & Halogen Bonding

The most critical theoretical feature of DIHBA is the


-hole .
  • Mechanism: The electron-withdrawing nature of the

    
     carbon pulls electron density away from the iodine nucleus, leaving a region of positive electrostatic potential on the outer tip of the iodine atom (the 
    
    
    
    -hole).
  • Visualization: On the MEP surface, the Iodine atoms will exhibit a "cap" of blue (positive potential) amidst a red/yellow (negative) belt.

  • Implication: This positive cap acts as a Lewis acid, capable of forming linear halogen bonds (

    
    ) with nucleophiles (e.g., backbone carbonyls in proteins).
    
Frontier Molecular Orbitals (FMO)
  • HOMO: Localized primarily on the iodine lone pairs and the aromatic ring (

    
    -system).
    
  • LUMO: Delocalized over the carboxyl group and the aromatic ring (

    
    ).
    
  • Band Gap: The presence of heavy iodine atoms typically narrows the HOMO-LUMO gap compared to the parent benzoic acid, suggesting higher chemical reactivity and "softness" (global softness

    
    ).
    

Vibrational Spectroscopy Assignments

Theoretical IR and Raman spectra must be scaled (typically by a factor of ~0.961 for B3LYP) to align with experimental data.

Mode DescriptionApprox. Theoretical Freq (cm⁻¹)Intensity (IR/Raman)Structural Insight
O-H Stretch 3550 - 3650Strong (IR)Sensitive to H-bonding status.
C=O Stretch 1680 - 1720Strong (IR)Diagnostic for carboxylic acid dimer vs monomer.
C=C Ring Stretch 1580 - 1600Medium (Raman)Aromatic backbone integrity.
C-I Stretch 500 - 600 Very Strong (Raman) Fingerprint mode for DIHBA. Heavy atom effect lowers frequency significantly.
O-H Out-of-Plane 600 - 700Medium (IR)Broad band, often coupled with ring deformation.

Protocol Note: Use Potential Energy Distribution (PED) analysis (e.g., via VEDA software) to quantify the contribution of the C-I stretch to the mixed vibrational modes.

In Silico Pharmacology: Molecular Docking

DIHBA is structurally analogous to the outer ring of Thyroxine (


). Therefore, its primary biological targets are thyroid hormone transport proteins and receptors.
Target Selection
  • Primary Target: Transthyretin (TTR) (PDB ID: 1BMZ or 1SN0 ).

  • Rationale: TTR has deep hydrophobic pockets specifically evolved to bind iodinated aromatic rings.

Docking Protocol (AutoDock Vina / Glide)
  • Protein Prep: Remove water molecules (except those bridging critical interactions), add polar hydrogens, and compute Gasteiger charges.

  • Ligand Prep: Use the DFT-optimized geometry of DIHBA. Set the carboxylic acid to its deprotonated form (carboxylate) if docking at physiological pH (7.4), as the pKa is likely < 4.

  • Grid Box: Center on the

    
     binding sites (typically the interface between dimers).
    
  • Scoring Function: Prioritize scoring functions that account for halogen bonding (e.g., Glide XP with halogen constraints). Standard Vina scoring may underestimate the strength of the

    
     interaction.
    
Interaction Network Diagram

The following diagram hypothesizes the binding mode of DIHBA within the TTR binding pocket based on established SAR (Structure-Activity Relationship) data of thyroid hormones.

TTR_Binding DIHBA DIHBA Ligand Lys15 Lys15 (Pos Charge) DIHBA->Lys15 Salt Bridge (COO-) Ser117 Ser117 (H-Bond) DIHBA->Ser117 H-Bond (4-OH) Leu17 Leu17 (Hydrophobic) DIHBA->Leu17 Van der Waals (Iodine) Val121 Val121 (Hydrophobic) DIHBA->Val121 Van der Waals (Iodine) Backbone Backbone C=O (Ala108/Thr119) DIHBA->Backbone Halogen Bond (C-I...O)

Caption: Predicted interaction map of DIHBA within the Transthyretin (TTR) binding pocket.

References

  • DFT Studies on Hydroxybenzoic Acids

    • Title: Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer.[2]

    • Source: PubMed (NIH)
    • URL:[Link]

  • Halogen Bonding in Crystal Engineering

    • Title: Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene.[3][4]

    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Molecular Docking of Benzoic Acid Derivatives

    • Title: Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2.[5]

    • Source: MDPI
    • URL:[Link][6]

  • Synthesis and Characterization

    • Title: 3,5-Diiodo-4-hydroxybenzoic acid Synthesis and Properties.
    • Source: ChemicalBook[1][7]

Sources

The Iodinated Interface: 3,5-Diiodo-4-hydroxybenzoic Acid Interaction with Biological Macromolecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diiodo-4-hydroxybenzoic acid (DIHBA) represents a critical pharmacophore in medicinal chemistry, serving as both a structural surrogate for thyroxine (T4) precursors and a model ligand for studying halogen bonding in biological systems. Its interaction profile is defined by the unique electronic properties of the iodine atoms—specifically the anisotropic electron distribution known as the "sigma-hole"—which facilitates high-affinity binding to specific protein pockets. This guide provides a technical analysis of DIHBA’s interaction with key biological macromolecules, focusing on Transthyretin (TTR), Serum Albumin, and metabolic enzymes.

Part 1: Chemical Biology Profile[1]

To understand DIHBA's interaction mechanics, one must first quantify its physicochemical properties. The iodine substituents at the 3 and 5 positions exert a strong electron-withdrawing effect on the aromatic ring, significantly altering the acidity of the phenolic hydroxyl group compared to non-iodinated benzoic acid.

Physicochemical Parameters
ParameterValue (Approx.)Biological Significance
Molecular Weight 389.91 g/mol Small molecule fragment; high ligand efficiency potential.
pKa (Carboxyl) ~3.5 - 4.0Fully ionized (anionic) at physiological pH (7.4).
pKa (Phenolic -OH) ~6.5 - 7.0Significantly more acidic than phenol (pKa 10) due to ortho-iodines; partially ionized at pH 7.4.
LogP ~2.8 - 3.2Moderate lipophilicity; capable of passive membrane diffusion but requires carrier proteins in serum.
Halogen Bond Donor High (

-hole)
Iodine atoms act as Lewis acids, interacting with backbone carbonyls.

Part 2: Primary Protein Interactions

Transthyretin (TTR) Stabilization

Transthyretin is a homotetrameric transport protein prone to dissociation and amyloidogenesis.[1] DIHBA acts as a structural mimic of the inner ring of Thyroxine (T4), binding to the TTR central channel.

Mechanism of Action: The TTR binding channel contains distinct Halogen Binding Pockets (HBPs). DIHBA binds via a cooperative mechanism:

  • Hydrophobic Insertion: The phenyl ring inserts into the hydrophobic channel.

  • Halogen Bonding: The 3,5-iodine atoms align with the HBP depressions (formed by Leu17, Ala108, Val121), forming strong halogen bonds with the backbone carbonyl oxygens of Ala108 or Leu110.

  • Electrostatic Anchoring: The carboxylate group forms salt bridges with Lys15 at the channel entrance, mimicking the alanine tail of T4.

Comparative Affinity: While DIHBA binds TTR, its affinity is lower than T4 because it lacks the second aromatic ring (outer ring) that bridges the symmetry-related monomers. However, it serves as an excellent "fragment" for fragment-based drug discovery (FBDD) targeting TTR amyloidosis.

Serum Albumin (HSA/BSA) Transport

Serum albumin is the primary carrier for DIHBA in the bloodstream. The interaction is characterized by static quenching of the protein's intrinsic fluorescence.

  • Binding Site: Sudlow Site I (Subdomain IIA) and Site II (Subdomain IIIA).

  • Driving Forces: Hydrophobic interactions (entropy-driven) and specific electrostatic interactions between the anionic carboxylate and cationic residues (Arg/Lys) in the pocket.

Part 3: The Halogen Bond Advantage (Mechanistic Insight)

The defining feature of DIHBA's interaction is the Halogen Bond (XB) . Unlike a hydrogen bond, the iodine atom in DIHBA has an anisotropic charge distribution:

  • Equatorial Region: Electronegative belt (repels nucleophiles).

  • Axial Region (Tip): Electropositive region (

    
    -hole).
    

Biological Implication: In protein pockets (like TTR or Aldose Reductase), the


-hole of the iodine points directly at electron-rich Lewis bases (oxygen/nitrogen/sulfur), creating a directional bond (

angle) that is often stronger and more specific than a hydrophobic contact.

Part 4: Experimental Methodologies

Protocol 1: Fluorescence Quenching (Stern-Volmer Analysis)

This protocol determines the binding constant (


) and number of binding sites (

) of DIHBA to Serum Albumin (BSA/HSA).

Reagents:

  • Protein Stock: 10 µM BSA in 50 mM Tris-HCl buffer (pH 7.4).

  • Ligand Stock: 1 mM DIHBA in Methanol (keep DMSO < 1% in final vol).

Step-by-Step Workflow:

  • Equilibration: Incubate 2.5 mL of Protein Stock at 298 K for 5 minutes in a quartz cuvette.

  • Titration: Sequentially add 5 µL aliquots of DIHBA stock. Mix by inversion.

  • Measurement: Record fluorescence emission spectra (Excitation: 280 nm; Emission: 300–450 nm).

  • Correction: Correct fluorescence intensity (

    
    ) for Inner Filter Effect (IFE) using UV-Vis absorbance data at excitation/emission wavelengths.
    
    
    
    
  • Analysis: Plot

    
     vs. 
    
    
    
    (Concentration of DIHBA).
    • Linear Plot: Indicates purely dynamic or static quenching.

    • Positive Deviation: Indicates combined quenching.[2]

    • Calculate

      
      :  Use the Stern-Volmer equation:
      
      
      
      
    • Calculate

      
      :  For static quenching, use the modified double-log equation:
      
      
      
      
Protocol 2: Molecular Docking (AutoDock Vina)

To visualize the halogen bonding, specific parameters must be set.

Parameters:

  • Grid Box: Center on TTR central channel (PDB: 1BMZ or similar). Size: 20 x 20 x 40 Å.

  • Ligand Preparation: Energy minimize DIHBA. Ensure Iodine parameters (Van der Waals radius ~2.04 Å) are correctly defined in the forcefield.

  • Scoring Function: Standard Vina scoring emphasizes hydrophobic contacts. Note: Standard Vina may underestimate Halogen Bonding. Use specialized scoring functions (like XBScore) if available, or manually inspect results for I···O distances < 3.5 Å and angles > 160°.

Part 5: Visualization of Interaction Pathways

Diagram 1: TTR Stabilization Mechanism

This diagram illustrates how DIHBA stabilizes the TTR tetramer, preventing dissociation into amyloidogenic monomers.

TTR_Interaction cluster_mechanism Binding Interface Forces DIHBA 3,5-Diiodo-4-hydroxybenzoic Acid TTR_Tetramer Native TTR Tetramer DIHBA->TTR_Tetramer Binds to Thyroxine Pocket Dissociation Monomer Dissociation DIHBA->Dissociation Inhibits XB Halogen Bond (I ... O=C Backbone) DIHBA->XB Hydrophobic Hydrophobic Effect DIHBA->Hydrophobic SaltBridge Salt Bridge (COO- ... Lys15) DIHBA->SaltBridge TTR_Tetramer->Dissociation Kinetic Barrier (Without Ligand) Misfolding Partial Unfolding Dissociation->Misfolding Amyloid Amyloid Fibril Formation Misfolding->Amyloid

Caption: Kinetic stabilization of Transthyretin (TTR) by DIHBA, preventing the rate-limiting dissociation step in amyloidogenesis.

Diagram 2: Fluorescence Quenching Workflow

Logical flow for determining binding constants.

Quenching_Workflow Start Start: Protein (HSA) + Ligand (DIHBA) Measure Measure Fluorescence (Ex: 280nm, Em: 340nm) Start->Measure IFE Inner Filter Effect Correction (Using UV-Vis Absorbance) Measure->IFE Plot Stern-Volmer Plot (F0/F vs [Q]) IFE->Plot Decision Linearity? Plot->Decision Dynamic Linear: Dynamic Quenching (Collisional) Decision->Dynamic Temp increases Ksv Static Linear: Static Quenching (Complex Formation) Decision->Static Temp decreases Ksv Combined Non-Linear (Upward Curve): Combined Mechanism Decision->Combined Mixed behavior Calc Calculate Binding Constant (Ka) and Stoichiometry (n) Static->Calc

Caption: Decision tree for analyzing DIHBA-Albumin interaction via fluorescence spectroscopy.

Part 6: Data Summary

The following table summarizes the interaction parameters derived from consensus behavior of iodinated benzoates and specific TTR/Albumin studies.

Target MacromoleculeInteraction TypeBinding Affinity (

)
Key Residues InvolvedThermodynamic Signatures
Transthyretin (TTR) Specific Ligand~100 - 500 nMLys15, Leu17, Ala108, Ser117Exothermic (

); Enthalpy driven by Halogen Bonds.
Serum Albumin (HSA) Carrier Transport~20 - 50 µMTrp214 (Site I), Arg218Entropy driven (

); Hydrophobic effect.
Deiodinase Type I Competitive Inhibitor~10 - 100 µMSelenocysteine (Active Site)Mimics substrate (rT3) transition state.

References

  • Binding of 3,5-diiodotyrosine to Serum Proteins. Source: PubMed (NIH) URL:[Link]

  • Structural Analysis of the Complex of Human Transthyretin with 3,5-Dichlorophenylanthranilic Acid. (Structural basis for halogenated benzoate binding). Source: PubMed Central URL:[Link]

  • Halogen bonds in biological molecules. (Mechanistic foundation). Source: PNAS URL:[Link]

  • Binding Characteristics of Thyroid Hormone Distributor Proteins to Thyroid Hormone Metabolites. Source: Thyroid (Journal) URL:[Link]

Sources

Methodological & Application

using 3,5-Diiodo-4-hydroxybenzoic acid for protein radioiodination

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Indirect Protein Radioiodination Using Activated Iodo-Hydroxybenzoic Acid Esters

Introduction: The Imperative for Stable In Vivo Radiolabeling

Radioiodination remains a cornerstone technique in biomedical research, enabling the sensitive detection and tracking of proteins in various applications, from basic cell biology to the development of radiopharmaceuticals for imaging and therapy.[1][2] Direct radioiodination methods, which typically target tyrosine or histidine residues, are straightforward but often suffer from a critical drawback: in vivo deiodination.[3] The enzymatic cleavage of iodine from phenolic rings can lead to the accumulation of free radioiodine in the thyroid and stomach, confounding imaging results and reducing the therapeutic efficacy at the target site.

To overcome this limitation, indirect or conjugation labeling methods have been developed. These strategies involve attaching a pre-radiolabeled small molecule, known as a prosthetic group, to the protein. This application note provides a detailed protocol and scientific rationale for using an activated N-hydroxysuccinimide (NHS) ester of a radioiodinated hydroxybenzoic acid for the stable labeling of proteins. This acylation-based approach targets primary amines, such as the ε-amino group of lysine residues, forming a stable amide bond and situating the radioiodine on a non-tyrosyl, metabolically stable moiety.

Principle of the Method: Acylation with a Radiolabeled Prosthetic Group

The core of this method is a two-stage process: first, the synthesis of a radiolabeled acylating agent, and second, its conjugation to the target protein. The process begins with the radioiodination of a precursor molecule, such as 3-hydroxybenzoic acid, using an oxidizing agent like Chloramine-T to generate an electrophilic iodine species.[4] This radioiodinated intermediate is then "activated" by converting its carboxylic acid group into a highly reactive N-succinimidyl (NHS) ester.

This activated prosthetic group, N-succinimidyl 3-hydroxy-4-[I]iodobenzoate, readily reacts with nucleophilic primary amino groups on the protein surface, primarily the ε-amino groups of lysine residues, under mild pH conditions. The reaction results in the formation of a stable amide linkage, covalently attaching the radioiodinated benzoic acid derivative to the protein. This indirect method offers significant advantages, including enhanced in vivo stability and minimal impact on the protein's biological activity, as lysine residues are often less critical for receptor binding than tyrosine residues located in active sites.[3]

Precursor 3-Hydroxybenzoic Acid Radioiodination Radioiodination (NaI, Chloramine-T) Precursor->Radioiodination Intermediate 3-Hydroxy-4-[I]iodo- benzoic Acid Radioiodination->Intermediate Activation Activation (NHS, DCC) Intermediate->Activation ProstheticGroup Activated Prosthetic Group (N-Succinimidyl Ester) Activation->ProstheticGroup Conjugation Conjugation (pH 7.5-8.5) ProstheticGroup->Conjugation Protein Target Protein (with Lysine -NH2) Protein->Conjugation FinalProduct Radiolabeled Protein (Stable Amide Bond) Conjugation->FinalProduct

Figure 1: Chemical pathway for indirect protein radioiodination.

Experimental Protocol

This protocol is divided into three main parts: preparation of the activated radiolabeling reagent, conjugation to the target protein, and purification of the final product. All procedures involving radioactivity must be performed in a designated fume hood with appropriate shielding and safety precautions.[5]

Part A: Synthesis of N-Succinimidyl 3-Hydroxy-4-[¹³¹I]iodobenzoate

This part of the protocol is based on the method developed by Vaidyanathan et al. and should be performed swiftly due to the short reaction times.[4]

Materials:

  • 3-Hydroxybenzoic acid

  • Sodium [¹³¹I]iodide (carrier-free)

  • Chloramine-T solution (4 mg/mL in phosphate buffer)

  • Sodium metabisulfite solution (8 mg/mL in phosphate buffer)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate

  • 0.1 M Phosphate Buffer, pH 7.2

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Radioiodination of Precursor:

    • In a shielded vial, dissolve 1-2 mg of 3-hydroxybenzoic acid in a minimal amount of an appropriate solvent.

    • Add 50-100 µL of 0.1 M phosphate buffer (pH 7.2).

    • Add 37-370 MBq (1-10 mCi) of Na[¹³¹I].

    • Initiate the reaction by adding 15-20 µL of Chloramine-T solution. Vortex for 60 seconds at room temperature.

    • Quench the reaction by adding 30-40 µL of sodium metabisulfite solution.

    • Acidify the solution with 1N HCl to a pH of approximately 2-3 to precipitate the product.

  • Extraction and Activation:

    • Extract the resulting 3-hydroxy-4-[¹³¹I]iodobenzoic acid into ethyl acetate.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

    • To the dried intermediate, add a solution of N-hydroxysuccinimide and dicyclohexylcarbodiimide in anhydrous DMF.

    • Allow the activation reaction to proceed for 10-15 minutes at room temperature.[4] The product, N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate, is now ready for conjugation.

Part B: Conjugation to Target Protein

Materials:

  • Target protein solution (e.g., monoclonal antibody) in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5).

  • The freshly prepared N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate solution from Part A.

  • Quenching solution (e.g., 1 M glycine or Tris buffer).

Procedure:

  • Add the activated radiolabeling reagent solution dropwise to the protein solution while gently vortexing. The molar ratio of the reagent to the protein should be optimized but typically ranges from 1:1 to 10:1.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C, with gentle agitation.

  • Quench the reaction by adding the quenching solution to react with any remaining active ester.

Part C: Purification of Radiolabeled Protein

Materials:

  • Sephadex G-25 or similar size-exclusion chromatography column.

  • Elution buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • Fraction collector and gamma counter.

Procedure:

  • Equilibrate the size-exclusion column with the elution buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute the protein with the buffer, collecting fractions.

  • Measure the radioactivity of each fraction using a gamma counter. The radiolabeled protein will elute in the initial void volume fractions, while smaller molecules like unreacted prosthetic groups and free iodine will elute later.

  • Pool the protein-containing fractions with the highest radioactivity.

Workflow and Data Analysis

The entire experimental process can be visualized as a streamlined workflow from precursor to purified product.

start Start: 3-Hydroxybenzoic Acid + Na[*I] step1 Step 1: Radioiodination (Chloramine-T) start->step1 step2 Step 2: Activation (NHS/DCC) step1->step2 step3 Step 3: Conjugation (Add to Protein) step2->step3 step4 Step 4: Purification (Size-Exclusion Chromatography) step3->step4 qc Quality Control (TLC/HPLC) step4->qc end Final Product: Purified Radiolabeled Protein qc->end

Figure 2: Experimental workflow for protein radioiodination.

Quality Control and Data Summary

Post-purification, it is essential to determine the radiochemical purity and labeling efficiency. This is typically achieved using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

ParameterTypical ValueMethod
Radiochemical Yield (Step A)60-70%TLC/HPLC of reaction mixture
Conjugation Efficiency (Step B)40-60%Size-Exclusion Chromatography
Final Radiochemical Purity>95%TLC/HPLC of purified product
Immunoreactivity (for antibodies)>90% of unlabeled proteinCell binding assay

Table 1: Summary of typical quantitative results for the radioiodination of a monoclonal antibody using the N-succinimidyl 3-hydroxy-4-iodobenzoate method. Data synthesized from literature values.[4]

Applications in Research and Drug Development

Proteins labeled via this indirect acylation method exhibit high in vivo stability, making them ideal for a range of applications:

  • Pharmacokinetic Studies: Accurately determine the absorption, distribution, metabolism, and excretion (ADME) of protein therapeutics without the confounding variable of premature deiodination.

  • Tumor Targeting and Imaging: Develop radiolabeled antibodies and peptides for Single-Photon Emission Computed Tomography (SPECT) imaging of tumors.[6][7] The stability of the label ensures that radioactivity accumulates at the target site, providing a clearer signal and lower background.

  • Radionuclide Therapy: For therapeutic applications using isotopes like ¹³¹I, ensuring the radiolabel remains at the tumor site is critical for delivering a cytotoxic radiation dose while minimizing off-target toxicity.[8]

Conclusion

The use of activated esters of radioiodinated hydroxybenzoic acid provides a robust and reliable method for the indirect radioiodination of proteins. By forming a stable amide bond with lysine residues, this technique circumvents the in vivo stability issues associated with direct labeling of tyrosine. The resulting radiolabeled proteins are valuable tools for researchers and drug development professionals, enabling more accurate and effective preclinical and clinical investigations in the field of radiopharmacy.

References

  • Radioiodination of cellular proteins. Current Protocols in Cell Biology. [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. [Link]

  • Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate. Bioconjugate Chemistry. [Link]

  • Direct and indirect radioiodination of protein: comparative study of chemotactic peptide labeling. INIS-IAEA. [Link]

  • Radioiodination of Proteins and Peptides. ResearchGate. [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. PubMed Central. [Link]

  • Radiopharmaceuticals and their applications in medicine. PubMed Central. [Link]

  • Radiopharmaceuticals and their Therapeutic Applications in Health Care System. ResearchGate. [Link]

  • How to Iodinate Proteins with Iodo-Gen®. G-Biosciences. [Link]

  • Therapeutic applications of radiopharmaceuticals. IAEA Publications. [Link]

  • Radiopharmacy. PubMed Central. [Link]

  • What are Radiopharmaceuticals?. IAEA. [Link]

Sources

Application Note: Regioselective Iodination of 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Iodinated derivatives of 4-hydroxybenzoic acid (4-HBA) are critical intermediates in the synthesis of pharmaceutical coupling partners, radiolabeled ligands, and thyromimetic compounds. The introduction of iodine into the phenolic ring significantly alters the electronic and steric properties of the molecule, serving as a handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

This guide details two distinct protocols based on the desired degree of substitution:

  • Protocol A (Mono-iodination): A precision-controlled method using Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl) to selectively synthesize 3-iodo-4-hydroxybenzoic acid .

  • Protocol B (Di-iodination): A scalable, "green" oxidative method using Iodine (

    
    ) and Hydrogen Peroxide (
    
    
    
    ) to synthesize 3,5-diiodo-4-hydroxybenzoic acid .
Mechanistic Principles

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (-OH) at position 4 is a strong activator and ortho, para-director. The carboxylic acid group (-COOH) at position 1 is a deactivator and meta-director.

  • Regioselectivity: The positions ortho to the hydroxyl group (positions 3 and 5) are synergistically activated by the -OH group and electronically compatible with the meta-directing influence of the -COOH group.

  • The Challenge: Because the first iodine atom slightly deactivates the ring (inductive withdrawal) but also stabilizes intermediates (resonance), stopping at mono-iodination requires strict stoichiometric control of the electrophile.

ReactionMechanism HBA 4-Hydroxybenzoic Acid (Starting Material) Complex Sigma Complex (Intermediate) HBA->Complex + I+ (Electrophile) Mono 3-Iodo-4-hydroxybenzoic acid (Major Product Protocol A) Complex->Mono - H+ Di 3,5-Diiodo-4-hydroxybenzoic acid (Major Product Protocol B) Mono->Di + Excess I+ / Oxidant

Figure 1: Reaction pathway showing the progression from starting material to mono- and di-iodinated products.

Critical Process Parameters (CPPs)

ParameterProtocol A (Mono)Protocol B (Di)Impact on Quality
Stoichiometry 1.05 eq NaI / 1.0 eq NaOCl2.2 eq

/ Excess

Controls selectivity (Mono vs. Di).
Temperature 0°C – 5°C40°C – 50°CLow temp suppresses over-iodination in Protocol A.
pH Control Basic (pH > 12) then AcidicAcidic (pH < 2)Solubility of substrate vs. precipitation of product.
Quenching Sodium ThiosulfateSodium BisulfiteCritical to remove unreacted iodine and prevent oxidation during workup.

Protocol A: Selective Mono-Iodination (NaI/NaOCl)

Target: 3-iodo-4-hydroxybenzoic acid Mechanism: In situ generation of hypoiodous acid (HIO) or iodonium ions (


) using bleach as the oxidant. This method avoids handling solid 

and allows precise titration of the oxidant.
Reagents & Materials
  • 4-Hydroxybenzoic acid (4-HBA)[1][2]

  • Sodium Iodide (NaI)[3][4]

  • Sodium Hypochlorite (NaOCl) solution (commercial bleach, ~5-6% active chlorine)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 12M)

  • Sodium Thiosulfate (

    
    )[5]
    
Experimental Procedure
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-HBA (10.0 mmol) in 15 mL of 2M NaOH . The solution should be clear (phenolate formation).

  • Add Iodide: Add NaI (10.5 mmol, 1.05 eq) to the reaction mixture. Stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool to 0–5°C .

  • Controlled Oxidation (Critical Step):

    • Add NaOCl solution (10.0 mmol, 1.0 eq) dropwise over 20 minutes.

    • Note: The solution will darken transiently as iodine is generated and consumed.

    • Why: Slow addition at low temperature ensures the electrophile is consumed by the most reactive species (unsubstituted 4-HBA) before attacking the mono-iodinated product.

  • Reaction: Stir at 0–5°C for 60 minutes. Monitor by TLC or HPLC (see Section 5).

  • Quenching: Add 10% Sodium Thiosulfate solution (5 mL) to quench residual oxidants. The color should shift from dark/brown to pale yellow/colorless.

  • Precipitation: Carefully acidify the mixture with concentrated HCl to pH 2 while stirring vigorously. A thick white/off-white precipitate will form.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL).

  • Purification: Recrystallize from ethanol/water (3:1) if necessary.[3][4][6] Dry in a vacuum oven at 50°C.

Protocol B: Exhaustive Di-Iodination ( / )

Target: 3,5-diiodo-4-hydroxybenzoic acid Mechanism: Oxidative iodination. Hydrogen peroxide regenerates


 from iodide ions (

) produced during the reaction, ensuring 100% atom economy regarding iodine source.
Reagents & Materials
  • 4-Hydroxybenzoic acid (4-HBA)[1][2]

  • Iodine (

    
    , solid)
    
  • Hydrogen Peroxide (

    
    , 30% or 50% w/w)
    
  • Methanol (Solvent)

  • Water[5][7][8][9][10][11]

Experimental Procedure
  • Setup: Charge a reactor with 4-HBA (50 mmol) and Methanol (150 mL) . Stir to dissolve.

  • Iodine Addition: Add solid

    
     (110 mmol, 2.2 eq) . The mixture will be dark brown.[4]
    
  • Heating: Warm the mixture to 45°C .

  • Oxidant Addition: Add

    
     (30%, 60 mmol)  dropwise over 30 minutes.
    
    • Exothermic:[10] Monitor internal temperature; do not exceed 55°C.

  • Digestion: Maintain temperature at 45–50°C for 4–6 hours.

    • Observation: The dark iodine color will fade as it is consumed, but the solution may remain reddish-brown.

  • Workup:

    • Add Water (200 mL) to the reaction mixture.

    • Add Sodium Bisulfite solution (20% w/w) slowly until the iodine color completely disappears (solution becomes yellow/white suspension).

  • Isolation: Cool to room temperature (20°C). Filter the heavy precipitate.[9]

  • Washing: Wash the filter cake with water (2 x 50 mL) to remove residual acid and peroxide.

  • Drying: Dry the product at 60°C.

Process Control & Validation

Analytical Monitoring (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

CompoundApprox.[2][3][5][6][7][8][9][10][12][13][14][15] Retention Time (min)
4-HBA (Starting Material)4.2
3-Iodo-4-HBA (Mono)6.8
3,5-Diiodo-4-HBA (Di)9.5
Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate protocol and troubleshooting steps.

Workflow Start Start: 4-HBA Iodination Choice Target Product? Start->Choice MonoPath Protocol A: Mono-Iodination (NaI / NaOCl) Choice->MonoPath Mono-substituted DiPath Protocol B: Di-Iodination (I2 / H2O2) Choice->DiPath Di-substituted CheckMono HPLC Check: >5% Di-iodo impurity? MonoPath->CheckMono Recryst Recrystallize (EtOH/H2O) CheckMono->Recryst Yes FinalMono Pure 3-Iodo-4-HBA CheckMono->FinalMono No Recryst->FinalMono CheckDi Color Check: Persistant Iodine color? DiPath->CheckDi Quench Add NaHSO3 until clear CheckDi->Quench Yes FinalDi Pure 3,5-Diiodo-4-HBA CheckDi->FinalDi No Quench->FinalDi

Figure 2: Operational workflow for selecting and executing the iodination protocols.

Troubleshooting & Safety

Common Issues
SymptomProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete precipitation.Ensure pH is adjusted to < 2.0. Phenolic acids are soluble in neutral/basic pH.
High Di-iodo Impurity (Protocol A) Localized high concentration of oxidant.Increase stirring speed; add NaOCl more slowly; ensure temperature stays < 5°C.
Purple Vapor/Solid Free Iodine sublimation.Quench reaction mixture with thiosulfate/bisulfite before filtration or drying.
Dark Tar Formation Oxidation of phenol ring (Quinone formation).Temperature too high; oxidant added too fast. Maintain strict temp control.
Safety Hazards
  • Iodine (

    
    ):  Corrosive and volatile. Causes severe skin burns and respiratory irritation. Weigh in a fume hood.
    
  • Sodium Hypochlorite (Bleach): Do not mix with acid before quenching; releases toxic chlorine gas (

    
    ). Always quench with thiosulfate/bisulfite before acidification.
    
  • Hydrogen Peroxide: Strong oxidizer. Avoid contact with metals or combustibles.

References

  • Regioselective Iodination of Phenols

    • Title: Regioselective iodination of hydroxylated aromatic ketones.[13]

    • Source: Arkivoc (2006).[13]

    • URL:[Link]

  • Green Chemistry Di-iodination

    • Title: Process For Producing 2-Hydroxy-3,5-Diiodobenzoic Acid (Industrial Scale-up).
    • Source: Quick Company Application Note/Patent D
    • URL:[Link]

  • General Iodination Mechanism (NaI/Bleach)

    • Title: Iodination of Vanillin (ACS Green Chemistry Institute).
    • Source: American Chemical Society.
    • URL:[Link]

  • Organic Syntheses Standard

    • Title: 3,5-Diiodosalicylic acid (Analogous Procedure).[7][16]

    • Source: Organic Syntheses, Coll.[12] Vol. 2, p.196.

    • URL:[Link]

Sources

Application Notes and Protocols: 3,5-Diiodo-4-hydroxybenzoic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3,5-Diiodo-4-hydroxybenzoic Acid in Endocrine Research

3,5-Diiodo-4-hydroxybenzoic acid is a halogenated aromatic compound with significant utility in the fields of biochemistry and drug discovery, particularly in the study of the endocrine system. Its structural resemblance to endogenous thyroid hormones and their metabolites, such as 3,5-diiodothyronine (T2), positions it as a valuable tool for investigating the intricate mechanisms of thyroid hormone synthesis, metabolism, and action. The presence of two iodine atoms on the phenolic ring is a key feature that allows this molecule to interact with biological targets involved in thyroid hormone signaling, such as iodothyronine deiodinases and thyroid hormone receptors.

These application notes provide detailed protocols for two key biochemical assays involving 3,5-Diiodo-4-hydroxybenzoic acid: the inhibition of iodothyronine deiodinase activity and competitive binding to thyroid hormone receptors. These assays are fundamental for characterizing the compound's biological activity and for screening for novel modulators of thyroid hormone function.

Section 1: Iodothyronine Deiodinase Inhibition Assay

Scientific Rationale

Iodothyronine deiodinases are a family of selenoenzymes that play a crucial role in the activation and inactivation of thyroid hormones. They catalyze the removal of iodine atoms from the prohormone thyroxine (T4) to produce the biologically active triiodothyronine (T3), or to generate inactive metabolites.[1] Inhibition of these enzymes can have profound effects on thyroid hormone homeostasis. Due to its structural similarity to the natural substrates of deiodinases, 3,5-Diiodo-4-hydroxybenzoic acid is a putative inhibitor of these enzymes.

The following protocol describes a non-radioactive in vitro assay to determine the inhibitory potential of 3,5-Diiodo-4-hydroxybenzoic acid on deiodinase type 1 (DIO1) activity. The assay measures the amount of iodide released from the substrate, reverse T3 (rT3), using the Sandell-Kolthoff reaction, a colorimetric method for iodide determination.[2][3]

Experimental Workflow: Deiodinase Inhibition Assay

Deiodinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant DIO1 - rT3 Substrate - DTT Cofactor - Inhibitor (3,5-Diiodo-4-hydroxybenzoic acid) - Assay Buffer Plates Prepare 96-well Assay Plate Reagents->Plates Incubation Incubate Enzyme, Inhibitor, Substrate, and Cofactor Plates->Incubation Add Components Incubation_Details 37°C for 2 hours Incubation->Incubation_Details Quench Stop Reaction Incubation->Quench Transfer to new plate SK_Reaction Perform Sandell-Kolthoff Reaction Quench->SK_Reaction Measure Measure Absorbance at 405 nm SK_Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the non-radioactive deiodinase inhibition assay.

Detailed Protocol: Non-Radioactive Deiodinase Type 1 (DIO1) Inhibition Assay

Materials and Reagents:

  • Recombinant human deiodinase type 1 (DIO1)

  • 3,5-Diiodo-4-hydroxybenzoic acid

  • Reverse T3 (rT3)

  • Dithiothreitol (DTT)

  • Propylthiouracil (PTU) (positive control inhibitor)

  • HEPES buffer (0.1 M, pH 7.0) containing 1 mM EDTA

  • Dowex 50WX2 resin

  • Sandell-Kolthoff reaction reagents:

    • Arsenious acid solution

    • Ceric ammonium sulfate solution

  • 96-well microplates

  • Microplate reader

Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 3,5-Diiodo-4-hydroxybenzoic acid in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the substrate, rT3, in assay buffer.

    • Prepare a fresh solution of the cofactor, DTT, in assay buffer.

    • Prepare a stock solution of the positive control inhibitor, PTU, in a suitable solvent.

  • Enzyme Preparation:

    • Dilute the recombinant DIO1 enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

  • Assay Plate Setup:

    • In a 96-well plate, add the following components in triplicate for each condition (total volume per well = 120 µL):

      • Test wells: 60 µL of DIO1 enzyme solution + 1.2 µL of 3,5-Diiodo-4-hydroxybenzoic acid solution (at various concentrations) + 58.8 µL of a master mix containing rT3 and DTT.

      • Positive control wells: 60 µL of DIO1 enzyme solution + 1.2 µL of PTU solution + 58.8 µL of master mix.

      • Negative control (no inhibitor) wells: 60 µL of DIO1 enzyme solution + 1.2 µL of solvent + 58.8 µL of master mix.

      • Blank (no enzyme) wells: 60 µL of assay buffer + 1.2 µL of solvent + 58.8 µL of master mix.

  • Reaction Incubation:

    • Initiate the reaction by adding the master mix containing rT3 and DTT. The final concentrations in the assay should be approximately 10 µM rT3 and 40 mM DTT.[2]

    • Seal the plate and incubate at 37°C for 2 hours with gentle shaking.

  • Reaction Termination and Iodide Separation:

    • Terminate the reaction by transferring 75 µL of the reaction mixture to a 96-well filter plate containing Dowex 50WX2 resin.

    • Elute the released iodide by centrifugation or vacuum filtration.

  • Iodide Detection (Sandell-Kolthoff Reaction):

    • Transfer the eluted iodide to a new 96-well plate.

    • Add the Sandell-Kolthoff reaction reagents (arsenious acid and ceric ammonium sulfate) to each well.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 405 nm using a microplate reader. The decrease in absorbance is proportional to the amount of iodide present.

  • Data Analysis:

    • Calculate the percentage of DIO1 inhibition for each concentration of 3,5-Diiodo-4-hydroxybenzoic acid using the following formula: % Inhibition = 100 - [((Absorbance of test well - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)) x 100]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Quantitative Data Summary:

ParameterRecommended ConcentrationReference
rT3 (Substrate)10 µM[2]
DTT (Cofactor)40 mM[2]
PTU (Positive Control)1-100 µM[2]
Incubation Time2 hours[3]
Incubation Temperature37°C[2]

Section 2: Thyroid Hormone Receptor Competitive Binding Assay

Scientific Rationale

Thyroid hormone receptors (TRs) are nuclear receptors that mediate the biological effects of thyroid hormones by regulating gene expression.[4] Compounds that bind to TRs can act as agonists or antagonists, thereby mimicking or blocking the effects of endogenous thyroid hormones. A competitive binding assay is used to determine the ability of a test compound, such as 3,5-Diiodo-4-hydroxybenzoic acid, to displace a known radiolabeled ligand from the TR. This provides a measure of the compound's binding affinity for the receptor.

The following protocol describes a radioligand competitive binding assay to assess the binding of 3,5-Diiodo-4-hydroxybenzoic acid to the thyroid hormone receptor beta (TRβ). The assay utilizes a radiolabeled form of T3 ([¹²⁵I]-T3) as the ligand.

Experimental Workflow: Thyroid Hormone Receptor Competitive Binding Assay

TR_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation of Bound and Free Ligand cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant TRβ - [¹²⁵I]-T3 - Unlabeled T3 - Test Compound - Binding Buffer Tubes Prepare Assay Tubes Reagents->Tubes Incubation Incubate TRβ, [¹²⁵I]-T3, and Test Compound Tubes->Incubation Add Components Incubation_Details 4°C for 16-18 hours Incubation->Incubation_Details Filter Filter through GF/C filters Incubation->Filter Wash Wash filters to remove unbound ligand Filter->Wash Count Measure radioactivity on filters using a gamma counter Wash->Count Calculate Calculate % Specific Binding Count->Calculate IC50 Determine IC50 and Ki Values Calculate->IC50

Caption: Workflow for the thyroid hormone receptor competitive binding assay.

Detailed Protocol: TRβ Radioligand Competitive Binding Assay

Materials and Reagents:

  • Recombinant human thyroid hormone receptor beta (TRβ)

  • [¹²⁵I]-Triiodothyronine ([¹²⁵I]-T3)

  • Unlabeled T3

  • 3,5-Diiodo-4-hydroxybenzoic acid

  • Binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM EDTA, 10% glycerol, 5 mM DTT)

  • Bovine serum albumin (BSA)

  • Glass fiber filters (GF/C)

  • Scintillation fluid

  • Gamma counter

Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 3,5-Diiodo-4-hydroxybenzoic acid in a suitable solvent.

    • Prepare a series of dilutions of the test compound and unlabeled T3 (for determining non-specific binding) in binding buffer.

    • Dilute the [¹²⁵I]-T3 in binding buffer to a working concentration (typically in the low nanomolar range). The optimal concentration should be close to the Kd of the ligand for the receptor.

  • Assay Setup:

    • In microcentrifuge tubes, add the following components in triplicate for each condition (total volume per tube = 250 µL):

      • Total binding: 50 µL of TRβ solution + 50 µL of [¹²⁵I]-T3 solution + 150 µL of binding buffer.

      • Non-specific binding: 50 µL of TRβ solution + 50 µL of [¹²⁵I]-T3 solution + 50 µL of a high concentration of unlabeled T3 (e.g., 1 µM) + 100 µL of binding buffer.

      • Competitive binding: 50 µL of TRβ solution + 50 µL of [¹²⁵I]-T3 solution + 50 µL of 3,5-Diiodo-4-hydroxybenzoic acid solution (at various concentrations) + 100 µL of binding buffer.

  • Binding Incubation:

    • Incubate the tubes at 4°C for 16-18 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a GF/C glass fiber filter under vacuum. The receptor-ligand complex will be retained on the filter, while the unbound ligand will pass through.

    • Wash the filters three times with ice-cold wash buffer (binding buffer containing 0.1% BSA) to remove any remaining unbound [¹²⁵I]-T3.

  • Detection:

    • Place the filters in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding CPM - Non-specific Binding CPM.

    • Calculate the percentage of specific binding for each concentration of the test compound: % Specific Binding = (CPM in presence of competitor - Non-specific Binding CPM) / (Specific Binding CPM) x 100.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary:

ParameterRecommended ConditionReference
[¹²⁵I]-T3 Concentration0.1 - 1 nM[5]
Unlabeled T3 (for non-specific binding)1 µM[5]
Incubation Time16-18 hoursGeneral practice
Incubation Temperature4°CGeneral practice

References

  • Mendoza, A., Navarrete-Ramírez, P., Hernández-Puga, G., Villalobos, P., Holzer, G., Renaud, J. P., ... & Orozco, A. (2013). 3, 5-T2 is an alternative ligand for the thyroid hormone receptor β1. Endocrinology, 154(8), 2948-2958.
  • Horst, C., Rokos, H., & Seitz, H. J. (1989). Rapid stimulation of hepatic oxygen consumption by 3, 5-di-iodo-L-thyronine. Biochemical Journal, 261(3), 945-950.
  • Lanni, A., Moreno, M., Lombardi, A., de Lange, P., Silvestri, E., Ragni, M., ... & Goglia, F. (2005). 3, 5-diiodo-L-thyronine powerfully reduces adiposity in rats by increasing the burning of fats. The FASEB journal, 19(11), 1552-1554.
  • Jonas, W., Lietzow, J., Wohlgemuth, F., Hoefig, C. S., Köhrle, J., & Schomburg, L. (2015). 3, 5-diiodo-L-thyronine (T2) in dietary supplements: what are the physiological effects?. Endocrinology, 156(1), 5-7.
  • Ball, S. G., Sokolov, J., & Chin, W. W. (1997). 3, 5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro. Journal of molecular endocrinology, 19(2), 137-147.
  • Moreno, M., Lombardi, A., Lombardi, P., Goglia, F., & Lanni, A. (1998).
  • Hornung, M. W., Kosian, P. A., Haselman, J. T., Korte, J. J., Challis, K., & Degitz, S. J. (2018). Screening the ToxCast phase 1 chemical library for inhibition of deiodinase type 1 activity. Toxicological Sciences, 161(2), 346-356.
  • Renko, K., Hoefig, C. S., Hiller, F., Schomburg, L., & Köhrle, J. (2012). A nonradioactive assay for deiodinase activity. Analytical biochemistry, 421(1), 299-305.
  • Mayasich, S. A., Hartig, P. C., Hornung, M. W., & Kosian, P. A. (2021). Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid. Toxicology and Applied Pharmacology, 429, 115694.
  • Cheng, S. Y., Leonard, J. L., & Davis, P. J. (2010). Molecular aspects of thyroid hormone actions. Endocrine reviews, 31(2), 139-170.
  • Renko, K., Hoefig, C. S., Hiller, F., Schomburg, L., & Köhrle, J. (2016). A nonradioactive DEHAL assay for testing substrates, inhibitors, and monitoring endogenous activity. Endocrinology, 157(12), 4876-4885.
  • Li, N., Wang, W., Gao, Y., & Zhang, H. (2020). Competitive binding assays for measuring the binding affinity of thyroid-disrupting chemicals for integrin αvβ3. Chemosphere, 248, 126034.
  • Goglia, F. (2015). 3, 5-Diiodothyronine: a novel thyroid hormone metabolite and potent modulator of energy metabolism. Frontiers in endocrinology, 6, 53.
  • Sheahan, M. M., Wilkinson, J. H., & Maclagan, N. F. (1951). The biological action of substances related to thyroxine; the effect of n-alkyl 3: 5-diiodo-4-hydroxybenzoates on oxygen consumption in mice. The Biochemical journal, 48(2), 188.
  • Bianco, A. C., Salvatore, D., Gereben, B., Berry, M. J., & Larsen, P. R. (2002). Biochemistry, cellular and molecular biology, and physiological roles of the iodothyronine selenodeiodinases. Endocrine reviews, 23(1), 38-89.

Sources

Application Note: A Multi-Modal Analytical Approach to the Characterization of 3,5-Diiodo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Diiodo-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid. Halogenated organic compounds are of significant interest in pharmaceutical development, environmental science, and materials science due to their unique chemical properties. The introduction of iodine atoms into the benzoic acid structure profoundly influences its physicochemical characteristics, including acidity, lipophilicity, and reactivity. Accurate and comprehensive characterization of this molecule is paramount for its application in drug development, as a synthetic intermediate, or in material science. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for the thorough characterization of 3,5-Diiodo-4-hydroxybenzoic acid. We will delve into the core principles and provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3,5-Diiodo-4-hydroxybenzoic acid is crucial for method development and data interpretation.

PropertyValueSource
Molecular FormulaC₇H₄I₂O₃[1][2]
Molecular Weight389.91 g/mol [1][2][3]
AppearanceWhite amorphous powder / Off-white crystalline solid[1][3]
Melting Point275°C (decomposes)[2]
Boiling Point346.4°C at 760 mmHg[2]
Density2.697 g/cm³[2]

Overall Analytical Workflow

A multi-technique approach is essential for the unambiguous identification and comprehensive characterization of 3,5-Diiodo-4-hydroxybenzoic acid. The following workflow provides a logical sequence for analysis, starting from separation and moving towards detailed structural elucidation.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation & Quantification cluster_2 Molecular Weight & Fragmentation cluster_3 Structural Elucidation Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) Filtration->NMR Detailed Structure FTIR FT-IR Spectroscopy Filtration->FTIR Functional Groups LC_MS LC-MS/MS HPLC_UV->LC_MS Hyphenation for Mass Identification

Caption: A comprehensive analytical workflow for 3,5-Diiodo-4-hydroxybenzoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for separating and quantifying non-volatile and thermally labile compounds like halogenated benzoic acids.[4] A reversed-phase method is typically employed for benzoic acid derivatives.[4]

Scientific Principles

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. For acidic compounds like 3,5-Diiodo-4-hydroxybenzoic acid, controlling the pH of the mobile phase is critical to ensure consistent ionization state and reproducible retention.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • 3,5-Diiodo-4-hydroxybenzoic acid reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (or phosphoric acid), analytical grade

  • Ultrapure water

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidification suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 30% B to 90% B over 10 minA gradient elution is suitable for separating the analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 256 nmCorresponds to a λmax of 4-hydroxybenzoic acid, a structurally similar compound, ensuring good sensitivity.[5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Prepare a stock solution of 3,5-Diiodo-4-hydroxybenzoic acid (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity: Assess the purity of the sample by calculating the peak area percentage of the main peak in the chromatogram.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the reference standards. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like HPLC (LC-MS), it provides high specificity and sensitivity.[4]

Scientific Principles

In LC-MS, the eluent from the HPLC is introduced into an ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight). For 3,5-Diiodo-4-hydroxybenzoic acid, negative ion mode ESI is generally preferred due to the acidic nature of the carboxylic acid and hydroxyl groups, which readily lose a proton to form [M-H]⁻ ions.

LC_MS_Principle HPLC_Eluent HPLC Eluent (Analyte in Solution) Ion_Source Ion Source (ESI) [M] -> [M-H]⁻ HPLC_Eluent->Ion_Source Mass_Analyzer Mass Analyzer (Separation by m/z) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Mass_Spectrum

Caption: The basic principle of Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: LC-MS

Instrumentation:

  • HPLC system coupled to a mass spectrometer with an ESI source.

LC Conditions:

  • Use the same HPLC conditions as described in the previous section.

MS Conditions:

ParameterConditionRationale
Ionization Mode Negative Electrospray (ESI-)Promotes the formation of [M-H]⁻ ions for acidic compounds.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Drying Gas Flow 10 L/minFacilitates desolvation of the analyte ions.
Drying Gas Temp. 350 °CEnhances solvent evaporation.
Fragmentor Voltage 100 VCan be adjusted to induce in-source fragmentation for structural information.
Mass Range m/z 100-500Covers the expected molecular ion and potential fragments.

Expected Data:

  • Molecular Ion: The expected molecular weight of 3,5-Diiodo-4-hydroxybenzoic acid is 389.91 g/mol . In negative ion mode, a prominent peak at m/z 388.9 should be observed, corresponding to the [M-H]⁻ ion.

  • Isotopic Pattern: The presence of two iodine atoms will result in a characteristic isotopic pattern that can be used for confirmation.

  • Fragmentation: In tandem MS (MS/MS) experiments, fragmentation of the parent ion can provide further structural information. For example, loss of CO₂ (44 Da) from the carboxylate group is a common fragmentation pathway for benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon) NMR are essential for the complete characterization of 3,5-Diiodo-4-hydroxybenzoic acid.

Scientific Principles

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly dependent on the local electronic environment of the nucleus, providing information about the connectivity and chemical nature of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of 3,5-Diiodo-4-hydroxybenzoic acid in 0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is a good choice as it can solubilize both the carboxylic acid and hydroxyl protons.

  • Transfer the solution to an NMR tube.

Acquisition Parameters (Typical for 400 MHz):

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Spectral width: 0 to 200 ppm

Expected ¹H NMR Data (in DMSO-d₆): [1]

  • ~8.14 ppm (singlet, 2H): This signal corresponds to the two equivalent aromatic protons at positions 2 and 6. The singlet multiplicity is due to the lack of adjacent protons for coupling. The downfield shift is attributed to the deshielding effect of the electron-withdrawing carboxyl and iodine groups.

  • ~8.30 ppm (singlet, 1H): This broad singlet is likely due to the hydroxyl proton.

  • A very broad signal for the carboxylic acid proton may also be observed, typically above 10 ppm.

Expected ¹³C NMR Data (in DMSO-d₆): [1]

  • ~165.1 ppm: Carboxylic acid carbon (C=O).

  • ~146.6 ppm: Aromatic carbon attached to the hydroxyl group (C4).

  • ~140.8 ppm: Aromatic carbons attached to the iodine atoms (C3 and C5).

  • ~137.5 ppm: Aromatic carbon attached to the carboxylic acid group (C1).

  • ~86.6 ppm: Aromatic carbons bearing a proton (C2 and C6). The significant upfield shift is due to the heavy atom effect of the adjacent iodine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Scientific Principles

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. By analyzing the absorption spectrum, one can identify characteristic functional groups.

Experimental Protocol: FT-IR (ATR)

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid 3,5-Diiodo-4-hydroxybenzoic acid powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Expected Characteristic IR Absorptions:

  • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~3200 cm⁻¹: O-H stretching of the phenolic hydroxyl group.

  • ~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid and phenol.

  • Below 800 cm⁻¹: C-I stretching vibrations.

Conclusion

The comprehensive characterization of 3,5-Diiodo-4-hydroxybenzoic acid requires a multi-modal analytical approach. HPLC-UV is essential for determining purity and for quantification. LC-MS provides definitive molecular weight confirmation and insights into fragmentation patterns. ¹H and ¹³C NMR spectroscopy offer unambiguous structural elucidation, while FT-IR spectroscopy allows for rapid identification of key functional groups. The application of these techniques in a coordinated workflow, as outlined in this note, will enable researchers, scientists, and drug development professionals to confidently assess the quality and identity of 3,5-Diiodo-4-hydroxybenzoic acid for its intended applications.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Halogenated Benzoic Acids - Benchchem.
  • Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512.
  • 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - ChemicalBook.
  • CAS 618-76-8 3,5-Diiodo-4-hydroxybenzoic acid - Alfa Chemistry.
  • 3,5-diiodo-4-hydroxybenzoic Acid - V R C Fine Chemicals.
  • 4-Hydroxybenzoic Acid - PRODUCT INFORMATION - Cayman Chemical.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Profiling of 3,5-Diiodo-4-hydroxybenzoic Acid (DIHBA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

3,5-Diiodo-4-hydroxybenzoic acid (DIHBA) presents a classic "stability vs. solubility" paradox common to halogenated phenolic acids. While the carboxylic acid and phenolic moieties suggest water solubility, the heavy iodine atoms at the ortho positions significantly increase lipophilicity (LogP) and acidity.

This guide moves beyond generic advice, addressing the specific physicochemical tensions of DIHBA:

  • Photolytic Instability: The Carbon-Iodine (C-I) bond is weak (~200 kJ/mol) and susceptible to homolytic fission under UV/VIS light.

  • pH-Dependent Oxidation: Ionization of the phenolic hydroxyl (pKa ~6.5) drastically increases susceptibility to oxidative coupling and quinone formation.

  • Solubility Limits: The molecule is prone to "crashing out" in acidic buffers, often mistaken for degradation in HPLC assays.

Module 1: Buffer Compatibility & Solubility Profiling

The stability of DIHBA is inextricably linked to its ionization state. You must balance the need for solubility (favored by high pH) with the need for oxidative stability (favored by low pH).

The Ionization Landscape
  • pKa1 (COOH): ~2.5 (Predicted based on ortho-halo benzoic acid derivatives).

  • pKa2 (Phenolic OH): ~6.4 – 6.8 (Significantly more acidic than non-iodinated phenols due to electron-withdrawing iodine atoms).

Buffer Selection Matrix
Buffer SystempH RangeSolubilityChemical StabilityRecommendation
0.1% Formic Acid / TFA < 3.0Poor (High risk of precipitation)High (Protonated phenol resists oxidation)Use for LC-MS only. Keep organic content >30%.
Acetate Buffer 4.0 – 5.5Moderate (Mono-anion form)High Recommended. Best balance of solubility and stability.
Phosphate Buffer (PBS) 7.0 – 7.4Good (Di-anion form)Low (Rapid oxidation if O2 present)Use with Caution. Degas thoroughly; add antioxidants (e.g., Ascorbic acid).
Carbonate/Tris > 8.0Excellent Very Low (Photolysis & Oxidation accelerated)Avoid. Promotes rapid degradation and quinone formation.

Critical Insight: In phosphate buffers at pH > 7.0, the formation of the phenolate di-anion makes the ring electron-rich and highly reactive to dissolved oxygen. If you observe the solution turning yellow/brown, this is likely not precipitation, but the formation of oxidation products (quinones) or free iodine (


).

Module 2: Photostability & Degradation Mechanisms

The most common user error with DIHBA is underestimating its photosensitivity. The iodine atoms act as excellent leaving groups under UV irradiation.

The Degradation Pathway (Visualized)[1]

DIHBA_Degradation DIHBA 3,5-Diiodo-4-hydroxybenzoic Acid (Intact) Radical Aryl Radical Intermediate (Highly Reactive) DIHBA->Radical UV Light (hν) Homolytic Fission MonoIodo 3-Iodo-4-hydroxybenzoic Acid (Degradant A) Radical->MonoIodo + H• (Solvent abstraction) Iodine Free Iodine (I2) (Yellow Color) Radical->Iodine I• dimerization Benzoic 4-Hydroxybenzoic Acid (Degradant B) MonoIodo->Benzoic Prolonged UV Exposure

Figure 1: Photolytic degradation pathway of DIHBA. Note that the release of Iodine (


) causes solution discoloration often mistaken for oxidation.

Module 3: Troubleshooting Guide (FAQs)

Q1: "My HPLC peak area for DIHBA is decreasing in the autosampler, but no new peaks are appearing."

Diagnosis: Precipitation (Solubility Failure). Mechanism: If your sample diluent is highly aqueous (e.g., 95% Water) and acidic, DIHBA may precipitate out of solution over time, especially if the autosampler is cooled (


).
Solution: 
  • Increase the organic ratio of your sample diluent (e.g., to 50% Methanol).

  • Switch to a room temperature autosampler if stability allows.

  • Check: Filter the sample. If the peak area drops immediately after filtration, you have a suspension, not a solution.

Q2: "I see a new peak eluting before the main DIHBA peak."

Diagnosis: Photodegradation (De-iodination). Mechanism: The loss of an iodine atom makes the molecule more polar (less lipophilic). Therefore, 3-iodo-4-hydroxybenzoic acid elutes earlier than the parent 3,5-diiodo compound on Reverse Phase C18. Solution:

  • Use amber glassware for all preparation steps.

  • Wrap autosampler vials in aluminum foil.

  • Turn off overhead lab lights during weighing/dilution.

Q3: "The stock solution in PBS turned pink/brown overnight."

Diagnosis: Oxidative Coupling or Iodine Release. Mechanism: At neutral/basic pH, trace metals can catalyze the oxidation of the phenol. Alternatively, liberated iodide can oxidize to iodine (


), which is brown.
Solution: 
  • Add 1 mM EDTA to chelate trace metals.

  • Add 0.1% Sodium Metabisulfite (antioxidant) if compatible with your assay.

  • Verification: Add a drop of starch solution. If it turns blue/black, free Iodine (

    
    ) is present.
    

Module 4: Standard Operating Procedures (SOPs)

SOP-A: Preparation of Stable Stock Solution (10 mM)

Do not attempt to dissolve directly in water.

  • Weighing: Weigh approx. 39.0 mg of DIHBA into a 20 mL Amber Volumetric Flask .

  • Primary Solubilization: Add 5 mL of DMSO (Dimethyl Sulfoxide). Swirl to dissolve completely.

    • Why DMSO? It prevents precipitation and inhibits radical formation better than methanol.

  • Dilution: Dilute to volume with Methanol or Acetonitrile .

    • Storage: Store at

      
      . Stable for 3 months.
      
SOP-B: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's specificity.

Stress ConditionProcedureExpected Result
Acid Hydrolysis 0.1 N HCl,

, 4 hours
Stable. (Minimal degradation expected).
Base Hydrolysis 0.1 N NaOH, RT, 1 hourDegradation. Look for oxidation peaks and color change.
Photolysis 1.2 million lux hours (UV/VIS)High Degradation. Formation of mono-iodo and de-iodo analogs.
Oxidation 3%

, RT, 2 hours
Degradation. Formation of quinones/dimers.
SOP-C: Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem: Loss of DIHBA Signal CheckColor Is the solution colored (Yellow/Pink)? Start->CheckColor CheckPeaks Are there new chromatographic peaks? CheckColor->CheckPeaks No Oxidation Issue: Oxidation/Iodine Release Action: Check pH (<6?), Add EDTA CheckColor->Oxidation Yes NewPeaks Issue: Photodegradation Action: Use Amber Glass/Foil CheckPeaks->NewPeaks Yes NoNewPeaks Issue: Precipitation Action: Increase Organic Solvent % CheckPeaks->NoNewPeaks No

Figure 2: Rapid diagnostic logic for identifying the root cause of DIHBA instability.

References

  • PubChem. (n.d.). 3,5-Diiodo-4-hydroxybenzoic acid (Compound CID 11964). National Library of Medicine. Retrieved February 11, 2026, from [Link]

  • Organic Syntheses. (1934). 3,5-Diiodosalicylic Acid (Analogous Synthesis & Stability). Org.[1][2][3] Synth. 1934, 14, 24. Retrieved February 11, 2026, from [Link]

  • Santos, P. S.M., et al. (2019). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. MDPI Water. Retrieved February 11, 2026, from [Link]

    • Note: Cited for mechanisms of phenolic acid oxid
  • NIST Chemistry WebBook. (n.d.). 4-Hydroxybenzoic acid (Analogous pKa data). SRD 69. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Hub: Purification of 3,5-Diiodo-4-hydroxybenzoic Acid (DIHBA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting isolation, purification, and discoloration issues in DIHBA synthesis.[1]

Introduction

Welcome to the Technical Support Center for 3,5-Diiodo-4-hydroxybenzoic acid (DIHBA). This compound presents a unique set of purification challenges due to the heavy iodine substitution on the phenolic ring.[1] The iodine atoms significantly increase lipophilicity while altering the pKa of the phenolic hydroxyl group, creating a "solubility trap" where the product is often insoluble in standard organic solvents but too acidic for simple aqueous washes.[1]

This guide moves beyond generic protocols to address the specific physicochemical hurdles of DIHBA purification: iodine occlusion , mono-iodinated impurities , and crystallization morphology .[1]

Module 1: Troubleshooting & FAQs

Issue 1: The "Pink/Purple" Tint (Iodine Contamination)

User Report: "My final product is off-white to pale yellow, but after drying, it develops a pink or violet hue. NMR shows the product is pure, but the color persists."

Root Cause: This is a classic signature of occluded elemental iodine (


) .[1] The iodine-carbon bond in DIHBA can be labile, especially if the reaction temperature exceeded 80°C. Furthermore, unreacted iodine from the synthesis (often using ICl or 

/oxidant) can become trapped inside the crystal lattice of the product.[1] Standard solvent washes often fail because the iodine is physically encapsulated.[1]

Corrective Protocol: The Reductive Wash Do not rely on simple solvent washing.[1] You must chemically reduce the


 to water-soluble iodide (

).[1]
  • Suspend the crude solid in water (do not dissolve).

  • Add a 5% aqueous solution of Sodium Bisulfite (

    
    )  or Sodium Thiosulfate (
    
    
    
    )
    .
  • Stir vigorously for 20–30 minutes. The color should shift from pink/brown to white/cream.

  • Filter and wash copiously with water to remove the inorganic iodide salts.[1]

Technical Insight: The bisulfite reduces the non-polar


 (which binds to the organic solid) to ionic 

(which partitions into the water).[1]
Issue 2: The "Sticky" Precipitate (Oiling Out)

User Report: "Upon acidifying my alkaline reaction mixture to precipitate the product, I get a sticky gum or oil instead of a crystalline solid. It hardens into a rock that traps impurities."

Root Cause: This phenomenon, known as "oiling out," occurs when the product precipitates at a temperature above its oiling point (often lowered by impurities) or when acidification is too rapid, creating a local supersaturation that favors amorphous aggregation over ordered crystal growth.[1]

Corrective Protocol: Controlled Acidification

  • Dissolve the crude material in dilute NaOH (ensure pH > 10).

  • Heat the solution to 50–60°C.

  • Slowly add 2N HCl dropwise with vigorous stirring.

  • Critical Step: Stop adding acid when the solution becomes cloudy (nucleation point).[1] Hold for 10 minutes to allow seed crystals to form.[1]

  • Continue acidification until pH ~2.[1]

  • Cool slowly to room temperature before filtering.

Issue 3: Separation from Mono-iodo Derivative

User Report: "I have 5-10% of 3-iodo-4-hydroxybenzoic acid in my product. Recrystallization from ethanol isn't removing it."[2]

Root Cause: The mono-iodo and di-iodo derivatives have very similar solubility profiles in polar organic solvents.[1] However, their pKa values differ significantly due to the electron-withdrawing effect of the iodine atoms.[1] The di-iodo phenol is more acidic than the mono-iodo phenol.

Corrective Protocol: The pH-Swing Fractionation Instead of thermal recrystallization, use pH-controlled fractional precipitation :

  • Dissolve the mixture in NaOH.

  • Lower the pH gradually.[1]

  • The 3,5-diiodo species (more acidic phenol, pKa ~6-7 range for the OH) will remain in solution longer as a phenolate anion compared to the mono-iodo species or unreacted 4-hydroxybenzoic acid (phenol pKa ~9.3).

  • Note: This method requires precise pH titration and is best validated by taking aliquots at pH 8, 6, and 4 to determine the optimal cut-off for your specific impurity profile.[1]

Module 2: Validated Purification Protocols

Protocol A: The "Base-Acid Swing" (Primary Purification)

Best for: Removing unreacted starting material and inorganic salts.

This protocol leverages the acidity of the carboxylic acid and the phenolic hydroxyl group.[1]

  • Dissolution: Suspend crude DIHBA in 5% NaOH (aq). The solution should be clear. If solids remain, filter them out (these are non-acidic impurities).[1]

  • Oxidative Polish (Optional): If the solution is dark, add activated charcoal (1% w/w), stir for 15 mins at 50°C, and filter through Celite.[1]

  • Precipitation:

    • Heat filtrate to 60°C.[1]

    • Add concentrated HCl dropwise until pH < 2.[1]

    • Observation: A white to off-white solid should precipitate.[1]

  • Digestion: Stir the slurry at 60°C for 30 minutes (Ostwald ripening) to improve filterability.

  • Isolation: Cool to 20°C, filter, and wash with water.

Protocol B: Recrystallization (Final Polish)

Best for: High-purity analytical standards.

Warning: Unlike salicylic acid derivatives, 3,5-diiodo-4-hydroxybenzoic acid has poor solubility in acetone.[1] Do not use acetone as a primary solvent [1].[1]

  • Solvent System: Glacial Acetic Acid (Hot) or Ethanol/Water (80:20).[1]

  • Method:

    • Dissolve the dried solid in the minimum amount of boiling glacial acetic acid.

    • Allow to cool slowly to room temperature.

    • Filter the needles and wash with a small amount of cold acetic acid, followed by water to remove acid traces.[1]

    • Drying: Dry at 100°C under vacuum. (Melting point of pure compound: ~278–279°C with decomposition [1]).[1][2]

Module 3: Visualizing the Workflow

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for purifying DIHBA based on the specific impurity profile.

PurificationWorkflow Start Crude DIHBA (Yellow/Brown Solid) Dissolve Dissolve in 5% NaOH (pH > 10) Start->Dissolve Filter1 Filter Insoluble Matter Dissolve->Filter1 Solids Discard Solids (Non-acidic impurities) Filter1->Solids Bisulfite Add NaHSO3 (aq) (Reduces Free Iodine) Filter1->Bisulfite Filtrate Acidify Slow Acidification with HCl (Target pH < 2) Bisulfite->Acidify Precipitate Precipitate Forms Acidify->Precipitate Wash Filter & Wash (Water + NaHSO3) Precipitate->Wash CheckPurity Check Purity (TLC/NMR) Wash->CheckPurity Recryst Recrystallize (Hot Glacial Acetic Acid) CheckPurity->Recryst Fail (Mono-iodo present) Final Pure DIHBA (White Needles, mp ~278°C) CheckPurity->Final Pass Recryst->Final

Caption: Step-by-step purification workflow emphasizing the critical iodine reduction step and solvent choices.

Figure 2: Solubility & Species Dominance

Understanding the protonation state is vital for the "Base-Acid Swing" protocol.[1]

SpeciesLogic cluster_Acid Acidic Conditions (pH < 2) cluster_Base Alkaline Conditions (pH > 10) Neutral Neutral Species (COOH, OH) Insoluble in Water Dianion Dianion Species (COO-, O-) Highly Soluble Neutral->Dianion Add NaOH (Deprotonation) Dianion->Neutral Add HCl (Precipitation)

Caption: Solubility toggle mechanism. The molecule is solubilized as a dianion in base and precipitated as a neutral solid in acid.[1]

Data Summary: Physicochemical Properties

PropertyValueRelevance to Purification
Melting Point 278–279°C (decomp) [1]Indicator of purity.[1] Lower MP indicates mono-iodo contamination.[1]
Solubility (Water) Negligible (Acidic pH)Allows for precipitation yield >90%.[1]
Solubility (Acetone) Slight/Poor [1]Do not use for recrystallization (unlike salicylic acid derivatives).[1][2]
Solubility (Acetic Acid) High (Hot), Low (Cold)Ideal for thermal recrystallization.[1]
pKa (COOH) ~4.0Similar to benzoic acid.[1]
pKa (Phenol-OH) < 7.0 (Est.)[1]Significantly more acidic than non-iodinated phenol due to ortho-iodines.[1]

References

  • Organic Syntheses . Salicylic acid, 3,5-diiodo-.[1][2][3] (Note 4 in the source explicitly distinguishes the 4-hydroxy isomer and its insolubility in acetone).[1] Available at: [Link][1]

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 618-76-8, 3,5-Diiodo-4-hydroxybenzoic acid. Available at: [Link][1]

Sources

minimizing side reactions during the iodination of 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the electrophilic iodination of 4-hydroxybenzoic acid. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthesis of 3-iodo-4-hydroxybenzoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is producing a significant amount of di-iodinated product (3,5-diiodo-4-hydroxybenzoic acid). How can I improve selectivity for the mono-iodinated product?

This is the most common challenge in this reaction. The potent activating effect of the hydroxyl group makes both ortho positions (C3 and C5) highly susceptible to electrophilic attack. Once the first iodine atom is attached, the ring remains activated enough for a second iodination to occur. Here’s how to favor mono-iodination:

  • Control Stoichiometry Precisely: This is the most critical parameter. Use a molar ratio of the iodinating agent to 4-hydroxybenzoic acid as close to 1:1 as possible. A slight excess (e.g., 1.05 equivalents) of the iodinating agent may be needed to drive the reaction to completion, but exceeding this can significantly increase di-iodination.

  • Choose a Milder Iodinating Agent: Highly reactive agents like Iodine Monochloride (ICl) can readily lead to di-substitution.[1][2] Consider using a less aggressive system:

    • N-Iodosuccinimide (NIS): NIS is an excellent choice for controlled iodination. Its reactivity can be finely tuned with a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA).[3][4] This allows for iodination under milder conditions compared to harsher reagents.

    • Iodine with a Mild Oxidant: Using molecular iodine (I₂) in combination with a controlled amount of an oxidant like hydrogen peroxide (H₂O₂) or ammonium peroxodisulfate can generate the electrophilic iodine species in situ more slowly, allowing for better control.[5][6][7]

  • Lower the Reaction Temperature: Running the reaction at a reduced temperature (e.g., 0 °C to room temperature) decreases the overall reaction rate. This often enhances the selectivity for the mono-iodinated product over the di-iodinated one, as the activation energy for the second iodination may be slightly higher.

  • Slow Addition of Reagents: Instead of adding the iodinating agent all at once, consider a slow, dropwise addition of the reagent solution to the 4-hydroxybenzoic acid solution. This keeps the instantaneous concentration of the electrophile low, which helps to prevent over-reaction.

Q2: I am observing low conversion of my starting material. How can I improve the yield of 3-iodo-4-hydroxybenzoic acid without promoting side reactions?

Low conversion suggests that the electrophilicity of your iodinating agent is insufficient under the chosen conditions.

  • Ensure Proper Activation: Molecular iodine (I₂) itself is a weak electrophile and typically requires an activating agent to iodinate aromatic rings effectively.[8]

    • Oxidizing Agent: If using I₂, ensure an appropriate oxidant (e.g., H₂O₂, HIO₃) is present to generate a more potent electrophilic species.[9][10]

    • Acid Catalyst: If using NIS, a catalytic amount of a strong acid is often necessary to protonate the succinimide nitrogen, which increases the electrophilicity of the iodine atom.[11][12] For deactivated or moderately activated rings, systems like NIS in sulfuric acid or triflic acid are highly effective.[11][12]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, balance this against the risk of di-iodination.

  • Solvent Choice: The solvent can play a significant role. Polar aprotic solvents like acetonitrile or polar protic solvents like aqueous methanol are commonly used and can help to solubilize the reagents and facilitate the reaction.[4][6]

Q3: My reaction mixture is complex, with multiple unidentified spots on my TLC plate. What is causing this and what are the best practices for workup and purification?

A messy reaction profile can result from reagent decomposition or undesired side reactions.

  • Potential Side Reactions: Besides di-iodination, other side reactions can occur. With some reagents, the formation of polymeric, tar-like substances is possible, especially at elevated temperatures.[13]

  • Proper Quenching: It is crucial to quench any unreacted iodinating agent at the end of the reaction. This is typically done by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[7] The disappearance of the characteristic iodine color is a good indicator that the quenching is complete.

  • Purification Strategy:

    • Extraction: After quenching, an acidic workup is typically performed. The product, being a carboxylic acid, may require extraction into an organic solvent like ethyl acetate from an acidified aqueous solution. Washing the organic layer with brine helps to remove water.

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Column Chromatography: If recrystallization is insufficient to separate the mono- and di-iodinated products, silica gel chromatography is a reliable method. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the iodination of 4-hydroxybenzoic acid?

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key factors are the directing effects of the substituents on the benzene ring.

  • Activating Group: The hydroxyl (-OH) group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • Deactivating Group: The carboxylic acid (-COOH) group is a deactivating group and a meta-director.

  • Overall Effect: The powerful activating effect of the -OH group dominates. It directs the incoming electrophile (the iodine cation, I⁺, or a polarized iodine species) to the positions ortho to it (C3 and C5), as the para position is blocked by the -COOH group. The first iodination occurs at one of these ortho positions to form 3-iodo-4-hydroxybenzoic acid. Because the ring is still activated, a second iodination can occur at the remaining ortho position (C5) to yield the 3,5-diiodo-4-hydroxybenzoic acid side product.

G Start 4-Hydroxybenzoic Acid Reagent + Iodinating Agent (e.g., NIS, I₂/H₂O₂) Start->Reagent Intermediate σ-complex (Arenium Ion) Reagent->Intermediate Electrophilic Attack (Slow) Product Desired Product: 3-Iodo-4-hydroxybenzoic Acid Intermediate->Product Deprotonation (Fast) Side_Reagent + Iodinating Agent Product->Side_Reagent Side_Intermediate Di-iodo σ-complex Side_Reagent->Side_Intermediate Second Electrophilic Attack (Side Reaction) Side_Product Side Product: 3,5-Diiodo-4-hydroxybenzoic Acid Side_Intermediate->Side_Product Deprotonation

Figure 1. Reaction pathway for the iodination of 4-hydroxybenzoic acid.
Q2: Which iodinating agent is the best choice for my application?

The "best" agent depends on your specific goals regarding yield, selectivity, cost, and safety. The following table provides a comparison of common reagents for this transformation.

Reagent SystemReactivitySelectivity for Mono-iodinationTypical ConditionsProsCons
I₂ / H₂O₂ ModerateGoodAqueous solvent, mild heating[7]Cost-effective, environmentally benign (water is the byproduct)Reaction rate can be slow; requires careful control of oxidant amount
I₂ / Iodic Acid (HIO₃) HighModerate-GoodEthanol, short reaction times[9][10]Fast, high yieldingCan lead to over-iodination if not controlled
N-Iodosuccinimide (NIS) / Acid Catalyst TunableVery GoodAcetonitrile, catalytic TFA or PTSA, RT[3][4]Excellent control, high selectivity, mild conditionsMore expensive than I₂; requires an acid catalyst
Iodine Monochloride (ICl) Very HighPoor-ModerateAcetic acid or aqueous acid[1][2]Very fast, drives reaction to completionOften leads to di-iodination; moisture sensitive
Q3: Can you provide a reliable, step-by-step protocol for the selective mono-iodination of 4-hydroxybenzoic acid?

This protocol is based on the use of N-Iodosuccinimide (NIS), which generally offers excellent control for mono-iodination.[4]

Materials:

  • 4-Hydroxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Acetonitrile (ACN), dry

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1.0 eq) and PTSA (0.1-0.2 eq) in dry acetonitrile.

  • Reagent Addition: To this stirring solution, add NIS (1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid as the mobile phase) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and a small amount of saturated aqueous Na₂S₂O₃ solution to quench any remaining NIS/iodine.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield pure 3-iodo-4-hydroxybenzoic acid.

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 1. Dissolve 4-HBA and PTSA in dry Acetonitrile B 2. Add NIS (1.05 eq) portion-wise at RT A->B C 3. Stir and Monitor by TLC (2-4h) B->C D 4. Quench with NaHCO₃ and Na₂S₂O₃ solutions C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry, Concentrate, and Purify (Chromatography) E->F G 7. Characterize Product (NMR, MS) F->G

Figure 2. General experimental workflow for mono-iodination using NIS.
Q4: What are the best analytical methods to monitor the reaction and characterize the products?

A combination of chromatographic and spectroscopic techniques is recommended for robust analysis.

  • Reaction Monitoring (Qualitative):

    • Thin Layer Chromatography (TLC): An indispensable tool for quickly tracking the consumption of starting material and the formation of products. The mono- and di-iodinated products will likely have different Rf values.

  • Reaction Analysis (Quantitative):

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is ideal for determining the precise ratio of starting material, mono-iodinated product, and di-iodinated product in a crude reaction mixture.[14][15] A reversed-phase C18 column is typically used.

  • Product Characterization (Structural):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure. For 3-iodo-4-hydroxybenzoic acid, you would expect to see three distinct aromatic proton signals. In contrast, the symmetrical 3,5-diiodo-4-hydroxybenzoic acid would show only one signal for the two equivalent aromatic protons.

    • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the correct number of iodine atoms has been incorporated.

References

  • Gallo, R.D.C., Gebara, K.S., Muzzi, R.M., & Raminelli, C. (n.d.). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. SciELO. Available at: [Link]

  • Cambie, R. C., Rutledge, P. S., Smith-Palmer, T., & Woodgate, P. D. (1977). Selective iodination of phenols in the ortho-position. Journal of the Chemical Society, Perkin Transactions 1, (20), 2250-2253. Available at: [Link]

  • Ganguly, N. C., Barik, S. K., & Dutta, S. (2010). Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate. Synthesis, 2010(09), 1467-1472. Available at: [Link]

  • Christiansen, J., et al. (2001). Iodination of phenol. Available at: [Link]

  • Majer, P., et al. (2024). A Rapid Method for the Determination of Potassium Iodide in Ophthalmic Formulations by Indirect Derivatization with 4-Hydroxybenzoic Acid Using UHPLC–DAD and MS/MS Detection. Molecules, 29(5), 1123. Available at: [Link]

  • Woollett, G. H., & Johnson, W. W. (1935). 2-hydroxy-3,5-diiodobenzoic acid. Organic Syntheses, 15, 20. Available at: [Link]

  • Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782-4785. Available at: [Link]

  • Satkar, Y., et al. (2019). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. The Journal of Organic Chemistry, 84(7), 4149-4164. Available at: [Link]

  • Electrophilic halogenation. (2024, January 10). Wikipedia. Available at: [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Olah, G. A., et al. (2006). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Arkivoc, 2007(5), 13-20. Available at: [Link]

  • Vaidya, B. (n.d.). AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. TSI Journals. Available at: [Link]

  • Iodination Using N-Iodosuccinimide (NIS). (n.d.). Common Organic Chemistry. Available at: [Link]

  • Iodination of hydroxy aromatics by iodine and iodic acid. (n.d.). ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.). HELIX Chromatography. Available at: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing. Available at: [Link]

Sources

storage conditions to prevent degradation of 3,5-Diiodo-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Diiodo-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the proper storage and handling of this compound to prevent its degradation.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several issues during the storage and use of 3,5-Diiodo-4-hydroxybenzoic acid. This section addresses these problems in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Discoloration of the solid compound (e.g., turning yellow or brown).

  • Question: My solid 3,5-Diiodo-4-hydroxybenzoic acid, which was initially a white or off-white powder, has developed a yellowish or brownish tint. What could be the cause, and is the material still usable?

  • Answer: Discoloration is a common indicator of chemical degradation. The likely cause is exposure to light, air (oxidation), or reactive contaminants. The phenolic hydroxyl group and the carbon-iodine bonds in the molecule are susceptible to oxidation, which can lead to the formation of colored byproducts. While minor discoloration might not significantly impact the bulk purity for some applications, it is a clear sign of instability and the material should be used with caution. For sensitive experiments, it is highly recommended to use a fresh, un-discolored lot.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Immediately check your storage protocol against the recommended conditions outlined in the table below.

    • Inert Atmosphere: Confirm that the container was properly sealed under an inert gas like argon or nitrogen.[1]

    • Light Protection: Ensure the compound is stored in an amber or opaque container to protect it from light.

    • Purity Check: If possible, perform a purity analysis (e.g., HPLC, NMR) to quantify the extent of degradation before use.

Issue 2: Reduced solubility or formation of precipitates in solution.

  • Question: I'm having trouble dissolving 3,5-Diiodo-4-hydroxybenzoic acid in a solvent in which it was previously soluble, or I'm observing precipitate formation in a stock solution. Why is this happening?

  • Answer: Reduced solubility or precipitation can be due to several factors. The compound may have degraded into less soluble byproducts. Alternatively, if the solution was not prepared under anhydrous conditions, the compound might be hydrolyzing or reacting with dissolved gases. Changes in pH of the solution can also affect the solubility of this acidic compound.

  • Troubleshooting Steps:

    • Solvent Quality: Use fresh, high-purity, and anhydrous solvents.

    • Inert Atmosphere: When preparing solutions, especially for long-term storage, degas the solvent and work under an inert atmosphere.

    • pH Control: Be mindful of the solution's pH, as the protonation state of the carboxylic acid and hydroxyl group will influence solubility.

    • Solution Storage: Store stock solutions at low temperatures (e.g., -20°C) and protected from light. Avoid repeated freeze-thaw cycles.

Issue 3: Inconsistent experimental results.

  • Question: My experiments using 3,5-Diiodo-4-hydroxybenzoic acid are yielding inconsistent or unexpected results. Could this be related to the compound's stability?

  • Answer: Absolutely. The use of degraded starting material is a frequent cause of experimental irreproducibility. Degradation products can act as inhibitors or catalysts in reactions, or they may interfere with analytical measurements.

  • Troubleshooting Workflow:

    G A Inconsistent Experimental Results B Check Storage Conditions of Solid Compound A->B C Review Solution Preparation and Storage B->C Storage OK D Obtain a New, Certified Lot of the Compound B->D Improper Storage C->D Solution Prep OK C->D Improper Solution Prep E Re-run Experiment with New Material D->E F Analyze Old Material for Degradation Products D->F H Results are Consistent E->H Success I Results Still Inconsistent E->I Failure G Isolate and Identify Degradation Products (Optional) F->G J Problem Lies Elsewhere in the Protocol I->J

    Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 3,5-Diiodo-4-hydroxybenzoic acid?

A1: The compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated at 2-8°C.[1] It should also be protected from light.

Q2: Why is an inert atmosphere important for storage?

A2: An inert atmosphere displaces oxygen, which can oxidize the phenolic hydroxyl group of the molecule. This oxidative degradation is a common pathway for many phenolic compounds.

Q3: What solvents are compatible with 3,5-Diiodo-4-hydroxybenzoic acid?

A3: It is reported to be soluble in dichloromethane and ethyl acetate.[1] For other solvents, it is crucial to consult solubility data and ensure the solvent is free from reactive impurities.

Q4: What are the known incompatibilities for this compound?

A4: 3,5-Diiodo-4-hydroxybenzoic acid should be stored away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2] Contact with these substances can lead to rapid degradation or vigorous reactions.

Q5: What are the potential degradation pathways for 3,5-Diiodo-4-hydroxybenzoic acid?

A5: While specific degradation pathways for this exact molecule are not extensively documented in readily available literature, based on its structure and the behavior of similar compounds like 4-hydroxybenzoic acid, potential degradation pathways include:

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, potentially accelerated by heat, leading to the formation of 3,5-diiodophenol. The degradation of 4-hydroxybenzoic acid to phenol is a known pathway.[3]

  • Oxidation: The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-like structures and other colored byproducts.

  • Deiodination: Under certain conditions (e.g., presence of reducing agents or certain catalysts), the iodine atoms could be cleaved from the aromatic ring.

    G cluster_0 Degradation Pathways A 3,5-Diiodo-4-hydroxybenzoic acid B Decarboxylation (Heat) A->B C Oxidation (Air, Light) A->C D Deiodination (Reducing Agents) A->D E 3,5-Diiodophenol + CO2 B->E F Quinone-like byproducts (Colored) C->F G Partially or fully deiodinated products D->G

    Caption: Potential degradation pathways of 3,5-Diiodo-4-hydroxybenzoic acid.

Summary of Storage Conditions

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)[1]Slows down the rate of potential degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)[1]Prevents oxidation of the phenolic group.
Light Protect from light (Amber or opaque vial)Light can catalyze oxidative degradation and deiodination.
Container Tightly sealed[2][4]Prevents exposure to moisture and atmospheric oxygen.
Location Dry, well-ventilated place[2][4][5]Minimizes moisture absorption and ensures safety.
Incompatibilities Away from strong acids, bases, oxidizing and reducing agents[2]Prevents chemical reactions that would degrade the compound.

References

  • Benzoic Acid – Uses and Safety | VelocityEHS. Available at: [Link]

  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Resolving Poor Yield in 3,5-Diiodo-4-hydroxybenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 3,5-diiodo-4-hydroxybenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, prized for its rigid core and multiple points for functionalization. However, its unique structure—featuring two sterically demanding ortho-iodine atoms, an acidic phenolic hydroxyl group, and a carboxyl group—presents a distinct set of challenges that can frequently lead to poor reaction yields.

The phenolic and carboxylic acid moieties can interact with or deactivate catalyst systems, while the significant steric hindrance can impede key steps in the catalytic cycle. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura, Sonogashira, and Ullmann-type couplings with this substrate. Here, we provide in-depth, cause-and-effect explanations and validated protocols to navigate these challenges effectively.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing the root cause of poor reaction yields.

G Start Poor Yield Observed Check_SM 1. Verify Starting Material Integrity (Purity, Degradation) Start->Check_SM Check_Setup 2. Confirm Reaction Setup (Inert Atmosphere, Dry Solvents) Check_SM->Check_Setup Check_Conditions 3. Re-evaluate Reaction Conditions (Base, Solvent, Temp.) Check_Setup->Check_Conditions Check_Catalyst 4. Assess Catalyst System (Precatalyst, Ligand Choice) Check_Conditions->Check_Catalyst Analyze_Side_Products 5. Identify Major Side Products (Homocoupling, Dehalogenation) Check_Catalyst->Analyze_Side_Products Success Yield Improved Analyze_Side_Products->Success

Caption: A systematic workflow for troubleshooting poor yield in cross-coupling reactions.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction shows no conversion, and I'm only recovering my starting materials. What are the first things I should check?

This scenario typically points to a fundamental failure in one of the core components required to initiate the catalytic cycle.

Answer:

The most common culprits for a complete lack of reactivity are inactive reagents or a compromised reaction environment.

A. Starting Material Integrity:

  • 3,5-Diiodo-4-hydroxybenzoic Acid: Verify its purity by ¹H NMR and ensure it is dry. While generally stable, moisture can interfere with the reaction.

  • Coupling Partner (Boronic Acids/Esters): Boronic acids are notoriously susceptible to degradation via protodeboronation, especially if they are heteroaromatic or have been stored for long periods.[1][2] It is highly recommended to use freshly purchased or recrystallized boronic acids. For Suzuki reactions, consider using more stable boronate esters (e.g., pinacol or MIDA esters) or potassium aryltrifluoroborates, which can offer greater stability and slowly release the active boronic acid under reaction conditions.[1]

B. Catalyst Activity:

  • Palladium Source: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the catalytically active Pd(0) species.[1] This reduction step can be inefficient and is a common point of failure. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern Buchwald-type precatalyst (e.g., G3 or G4 precatalysts) that are designed to generate the active LPd(0) species reliably and efficiently.[3][4]

  • Ligand Integrity: Phosphine-based ligands are sensitive to air and can be easily oxidized, rendering them ineffective as ligands.[1] Use fresh ligands or those that have been stored rigorously under an inert atmosphere.

C. Reaction Atmosphere:

  • Oxygen is the Enemy: The presence of oxygen is a primary cause of catalyst deactivation (by oxidizing Pd(0) to inactive Pd(II)) and phosphine ligand degradation.[1] It also promotes unwanted side reactions like the homocoupling of boronic acids.[5] Ensure your solvents are thoroughly degassed and the reaction vessel is purged with an inert gas (Argon or Nitrogen) before adding the catalyst.

Protocol: Rigorous Solvent Degassing
  • Freeze-Pump-Thaw (Recommended):

    • Place the solvent in a thick-walled flask with a sidearm and stopcock.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.

    • Close the stopcock and thaw the solvent in a water bath. You may see gas bubbles evolve from the liquid.

    • Repeat this cycle at least three times to ensure all dissolved oxygen is removed.

    • Finally, backfill the flask with Argon or Nitrogen.

  • Sparging (Alternative):

    • Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.

    • Insert a second, shorter needle to act as an outlet.

    • Bubble the inert gas through the solvent for 20-30 minutes. This method is less effective than freeze-pump-thaw but is often sufficient.

Question 2: I'm observing low conversion (<50%). How can I systematically optimize the reaction conditions for this specific substrate?

Low conversion suggests the reaction is proceeding but is either too slow or is being halted prematurely. The phenolic and carboxylic acid groups on your substrate are likely key players here, primarily through their interaction with the base.

Answer:

For 3,5-diiodo-4-hydroxybenzoic acid, the choice of base, solvent, and temperature are intricately linked and must be optimized carefully.

A. The Critical Role of the Base: The base in a cross-coupling reaction plays multiple roles: it is required to activate the nucleophilic partner (e.g., forming a borate from a boronic acid in Suzuki couplings) and neutralizes the acid generated during the cycle.[6][7][8][9][10] However, with your substrate, the base can also deprotonate the phenolic hydroxyl and/or the carboxylic acid. This can be problematic:

  • Solubility: The resulting phenoxide or carboxylate salt may have drastically different solubility than the starting material.

  • Catalyst Inhibition: The anionic substrate can potentially coordinate to the palladium center and inhibit catalysis.

A screening of bases is highly recommended.

Base TypeExamplesStrengthTypical Use & Comments
Carbonates K₂CO₃, Cs₂CO₃ModerateGood starting point. Often used in aqueous/organic solvent mixtures for Suzuki reactions. Cs₂CO₃ is more soluble and basic, often giving better results for challenging substrates.[7]
Phosphates K₃PO₄StrongVery effective in many Suzuki and Ullmann couplings, particularly in anhydrous, polar aprotic solvents like dioxane or DMF.[11] Its strength can be beneficial but may also promote side reactions.
Hydroxides NaOH, KOHVery StrongGenerally avoided for substrates with base-sensitive groups. Can cause hydrolysis or other side reactions.
Fluorides KF, CsFWeakCan be effective in Suzuki couplings and are useful if your substrate has base-labile functional groups (e.g., esters).[2]

B. Solvent Selection: The solvent must fully dissolve the starting materials and the catalyst system at the reaction temperature. For your substrate, which can form salts, a polar solvent is often required.

Reaction TypeRecommended SolventsRationale
Suzuki-Miyaura Dioxane/H₂O, THF/H₂O, DMFThe water is often crucial for dissolving inorganic bases like K₂CO₃ and facilitating the formation of the active borate species.[2]
Sonogashira DMF, Dioxane, Toluene/AminePolar aprotic solvents are common. The amine (e.g., Et₃N, DIPEA) often serves as both the base and a co-solvent.[12]
Ullmann DMF, NMP, DioxaneHigh-boiling polar aprotic solvents are traditionally required to reach the high temperatures needed for these couplings.[11][13]

C. Temperature Optimization: Cross-coupling reactions often require heat to proceed at a reasonable rate.[1] However, excessive temperatures can lead to catalyst decomposition (formation of palladium black) and increased side reactions.

  • Initial Screen: Start at a moderate temperature (e.g., 80 °C).

  • Incremental Increase: If conversion is low, increase the temperature in 10-15 °C increments, monitoring the reaction by TLC or LC-MS to check for product formation versus decomposition.

G Start Low Conversion Screen_Base 1. Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Start->Screen_Base Best_Base Identify Best Base Screen_Base->Best_Base Screen_Solvent 2. Screen Solvents with Best Base (Dioxane/H₂O, DMF, Toluene) Best_Base->Screen_Solvent Best_Solvent Identify Best Solvent Screen_Solvent->Best_Solvent Screen_Temp 3. Optimize Temperature (80°C -> 110°C) Best_Solvent->Screen_Temp Optimized Optimized Conditions Screen_Temp->Optimized

Caption: A decision tree for systematically optimizing reaction conditions.

Question 3: My primary side products are dehalogenation (loss of iodine) or homocoupling of my boronic acid/alkyne. What is causing this?

These are two distinct side reactions with different mechanistic origins. Identifying which one is dominant is key to solving the problem.

Answer:

A. Dehalogenation (Aryl-I → Aryl-H): This side reaction replaces one of the iodine atoms with a hydrogen, effectively reducing your starting material.

  • Causality: This typically occurs when a source of hydride is present in the reaction. After oxidative addition of the aryl iodide to the Pd(0) center, a competing pathway to transmetalation is the reaction with a hydride source, followed by reductive elimination to give the dehalogenated arene.[5] Common hydride sources include certain amine bases (like triethylamine with trace formic acid impurities) or alcohol solvents.[1]

  • Solution:

    • Change the Base: Switch to a non-hydride source base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]

    • Change the Solvent: Use aprotic solvents like dioxane, THF, or DMF instead of alcohols.

B. Homocoupling (e.g., R-B(OH)₂ → R-R): This side reaction involves the coupling of two molecules of your nucleophilic partner.

  • Causality: The most common cause of homocoupling is the presence of oxygen.[1][5] Oxygen can facilitate a palladium-catalyzed oxidative coupling of two boronic acid molecules. It can also be exacerbated when using a Pd(II) precatalyst, as the in situ reduction to Pd(0) can sometimes be mediated by the boronic acid, leading to homocoupling as a byproduct.[1]

  • Solution:

    • Rigorous Degassing: This is the most critical step. Ensure your reaction setup is scrupulously free of air using the protocols described in Question 1.

    • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst that cleanly generates the active species can minimize this pathway.[1]

G cluster_0 Oxygen-Mediated Pathway A Ar-Pd(II)-I B Desired Product (Ar-R) A->B Transmetalation & Reductive Elimination (Correct Pathway) C Dehalogenated Product (Ar-H) A->C Hydride Source & Reductive Elimination (Dehalogenation Pathway) D Homocoupled Product (R-R) E R-B(OH)₂ E->D Pd Catalyst + O₂

Caption: Competing reaction pathways leading to desired product versus side products.

Question 4: How do I select the best catalyst system (ligand and palladium source) for such a sterically hindered substrate?

Standard catalyst systems (e.g., Pd(PPh₃)₄) often fail with substrates like 3,5-diiodo-4-hydroxybenzoic acid due to steric clash.

Answer:

The steric bulk from the two ortho-iodine atoms is the primary challenge. This bulk impedes the oxidative addition step, where the palladium center inserts into the Carbon-Iodine bond. To overcome this, you need a catalyst system that generates a highly reactive, coordinatively unsaturated palladium species.

  • The Solution: Bulky, Electron-Rich Ligands: The key is to use bulky, electron-rich monodentate phosphine ligands (often called "Buchwald Ligands") or N-Heterocyclic Carbenes (NHCs).[3][14]

    • Mechanism of Action: Their large size promotes the formation of a monoligated LPd(0) complex. This 14-electron species is far more sterically accessible and catalytically active for oxidative addition than the bis-ligated species formed with smaller ligands like PPh₃.[14]

    • Recommended Ligands: For sterically demanding aryl iodides and bromides, ligands like SPhos , XPhos , and RuPhos are excellent starting points for Suzuki couplings.[3] For Sonogashira couplings, bulky alkylphosphine ligands like P(t-Bu)₃ can be very effective.[15]

  • The Best Palladium Source: Precatalysts:

    • To ensure the reliable formation of the active LPd(0) species, it is highly recommended to use a modern precatalyst. Buchwald G3 or G4 precatalysts are designed to cleanly and quantitatively generate the active catalyst upon addition of a base, avoiding many of the pitfalls of older Pd(II) and Pd(0) sources.[4]

Table: Recommended Starting Catalyst Systems
ReactionPalladium SourceLigandTypical LoadingNotes
Suzuki-Miyaura XPhos Pd G3(Integrated)1-3 mol %Highly robust and versatile for sterically hindered substrates.[3]
Sonogashira Pd₂(dba)₃SPhos or P(t-Bu)₃1-2 mol % (Pd)Bulky ligands accelerate the rate-limiting oxidative addition step.[15][16]
Ullmann (C-N/C-O) CuI1,10-Phenanthroline or L-Proline5-10 mol %Copper-catalyzed. Ligand choice is critical to lower reaction temperatures and improve yields.[11]

Experimental Protocols

Starting Point Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-diiodo-4-hydroxybenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and Argon (or Nitrogen) three times to render the atmosphere inert.

  • Solvent Addition: Add degassed 1,4-dioxane (to make a ~0.1 M solution based on the limiting reagent) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere (e.g., in a glovebox), weigh out the XPhos Pd G3 precatalyst (2 mol %). Quickly add the catalyst to the reaction flask against a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the benzoic acid. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

References
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

  • Oxidative coupling of phenols. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Europe PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]

  • The effect of different solvents on the yield for the C-C Ullmann coupling reaction. ResearchGate. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

Sources

optimizing reaction time and temperature for 3,5-Diiodo-4-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Diiodo-4-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical iodination reaction. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis for maximum yield and purity.

Section 1: Reaction Fundamentals & Mechanism

The synthesis of 3,5-Diiodo-4-hydroxybenzoic acid from 4-hydroxybenzoic acid is a classic example of electrophilic aromatic substitution. Understanding the underlying mechanism is paramount to effective optimization and troubleshooting.

The reaction is governed by the powerful activating and directing effects of the hydroxyl (-OH) group on the aromatic ring. As an electron-donating group, the -OH group enriches the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[1] Since the para position is already occupied by the carboxylic acid group, substitution occurs exclusively at the two ortho positions (C3 and C5). The carboxylic acid (-COOH) group is a deactivating, meta-directing group, but its influence is overridden by the potent activation from the hydroxyl group.

The iodinating agent, commonly iodine monochloride (ICl) or a combination of I₂ and an oxidizing agent, serves as the source of the electrophile. In an acidic medium, such as aqueous sulfuric acid, the iodinating species is activated to generate a more potent electrophile (formally I⁺), which is then attacked by the electron-rich aromatic ring.[2]

Caption: Mechanism of the di-iodination of 4-hydroxybenzoic acid.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

A1: This is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or stoichiometry.

  • Potential Cause 1: Inactive Iodinating Agent. Iodine monochloride (ICl) can decompose over time. Similarly, if using an iodine/oxidant system, the oxidant may be weak or depleted.

    • Expert Insight: We recommend always using a fresh or recently verified bottle of the iodinating agent. If using an I₂/oxidant system, ensure the oxidant (e.g., iodic acid) is of high purity.[3]

  • Potential Cause 2: Insufficient Temperature. Electrophilic iodination is slower than bromination or chlorination and often requires thermal energy to proceed at a reasonable rate.

    • Recommended Solution: Ensure your reaction mixture reaches and maintains the target temperature. A reaction temperature of approximately 80°C is often cited as effective for this di-iodination.[2][4] A lower temperature will drastically reduce the reaction rate.

  • Potential Cause 3: Incorrect Stoichiometry. To achieve di-substitution, at least two equivalents of the iodinating agent are required.

    • Recommended Solution: A slight excess (e.g., 2.2 to 2.5 equivalents) of the iodinating agent is often used to drive the reaction to completion and ensure the formation of the di-iodinated product. One published protocol uses three equivalents to ensure a high yield of the di-substituted product.[2]

Q2: My final product is contaminated with a significant amount of 3-iodo-4-hydroxybenzoic acid. How can I improve selectivity?

A2: The presence of the mono-iodinated product indicates an incomplete reaction. The first iodination step is generally faster than the second because the introduction of an electron-withdrawing iodine atom slightly deactivates the ring for the subsequent substitution.

  • Potential Cause 1: Insufficient Reaction Time. The reaction was likely stopped before the second iodination could complete.

    • Expert Insight: This reaction should be monitored over time. We strongly recommend using Thin Layer Chromatography (TLC) or HPLC to track the disappearance of the starting material and the mono-iodinated intermediate.[5] The reaction should only be quenched after these species are no longer observed.

  • Potential Cause 2: Sub-optimal Temperature. As mentioned, a lower temperature slows the reaction rate, which can be particularly detrimental for the slower, second iodination step.

    • Recommended Solution: Increase the reaction temperature to the optimal range (e.g., 80°C) to ensure both substitutions proceed efficiently.[4]

  • Potential Cause 3: Insufficient Iodinating Agent. If less than two full equivalents of active iodinating agent are present, the reaction will stall at the mono-iodinated stage.

    • Recommended Solution: Re-verify your calculations and ensure a slight excess of the iodinating agent is used.

Troubleshooting_Flow start Problem Encountered low_yield Low Yield / No Reaction start->low_yield mono_iodo Mono-iodinated Impurity start->mono_iodo reagent Check Reagent Activity (Use fresh ICl) low_yield->reagent Cause? stoich Check Stoichiometry (Use >2 eq. ICl) mono_iodo->stoich Cause? temp Verify Temperature (Target ~80°C) reagent->temp If OK temp->stoich If OK time Increase Reaction Time (Monitor by TLC/HPLC) stoich->time If OK time->temp If OK

Caption: Troubleshooting logic for common synthesis issues.

Q3: The reaction mixture turned dark brown/black, and my isolated product is discolored. What is causing this?

A3: This is typically due to the formation of elemental iodine (I₂) and/or oxidation of the phenol.

  • Expert Insight: Phenols are susceptible to oxidation, especially at elevated temperatures in the presence of an oxidizing iodinating agent.[6] This can form colored byproducts. Furthermore, side reactions can lead to the formation of I₂, which is intensely colored.

  • Recommended Solution: During the workup, after cooling the reaction, quench it with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[2][4] This will reduce any excess I₂ back to colorless iodide (I⁻) and help decolorize the solution, leading to a cleaner, off-white product upon filtration.

Section 3: Optimization & Experimental Protocol FAQs

Q1: What is the optimal reaction time and temperature?

A1: The optimal conditions represent a balance between reaction rate and product purity. Based on established protocols, a temperature of 80°C provides sufficient energy for the reaction to proceed efficiently without causing significant degradation.[2][4] The reaction time is best determined by active monitoring. Typically, it may run for several hours to "overnight".[2] We recommend starting with a 12-hour reaction time and optimizing based on TLC/HPLC analysis.

ParameterConditionExpected OutcomeRationale
Temperature < 60°CVery slow reaction; high levels of mono-iodinated product.Insufficient kinetic energy to overcome activation barrier.
~ 80°C Optimal. Good rate for di-substitution.[2][4]Balances reaction rate with minimal side-product formation.
> 90°CFaster reaction, but risk of decomposition and byproducts.Increased potential for oxidation of the phenol ring.
Time < 4 hoursIncomplete reaction; mixture of products.The second iodination step is slower and requires more time.
12-24 hours Optimal. High conversion to di-iodinated product.[2]Allows the reaction to proceed to completion.

Q2: What is the specific role of the sulfuric acid in the reaction medium?

A2: The acid serves as a catalyst. While ICl is an electrophile, it is not potent enough on its own for rapid reaction. The acid (H₂SO₄) likely protonates the chlorine atom of ICl, polarizing the I-Cl bond and making the iodine atom significantly more electrophilic and susceptible to attack by the activated aromatic ring.

Q3: How do I set up and perform the synthesis?

A3: The following is a comprehensive, step-by-step protocol derived from reliable literature sources.[2][4]

Experimental_Workflow setup 1. Reaction Setup - Charge flask with 4-HBA and 10% H₂SO₄ (aq) cool 2. Cool to 0°C - Use an ice bath setup->cool add 3. Add ICl - Add slowly at 0°C cool->add heat 4. Heat to 80°C - Heat and stir overnight add->heat monitor 5. Monitor Progress - Use TLC or HPLC heat->monitor quench 6. Workup - Cool, filter precipitate - Wash with NaHSO₃ (aq) monitor->quench When complete purify 7. Purification - Wash with water - Dry to yield product quench->purify

Caption: Step-by-step experimental workflow for the synthesis.

Experimental Protocol: Synthesis of 3,5-Diiodo-4-hydroxybenzoic Acid

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-hydroxybenzoic acid (1.0 eq) and a 10% aqueous solution of sulfuric acid.

  • Step 2: Reagent Addition. Cool the mixture to 0°C in an ice bath. Slowly add iodine monochloride (2.5 - 3.0 eq) to the stirred suspension.[2]

  • Step 3: Reaction. After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C. Allow the reaction to stir at this temperature for 12-24 hours.

  • Step 4: Monitoring. Periodically take aliquots from the reaction mixture to monitor its progress by TLC or HPLC until the starting material and mono-iodinated intermediate are consumed.

  • Step 5: Workup and Isolation. Cool the reaction mixture to room temperature. The product will have precipitated. Filter the solid using a Büchner funnel.

  • Step 6: Purification. Wash the collected solid sequentially with a cold aqueous solution of sodium bisulfite (to remove color) and then with cold deionized water to remove residual acids and salts.[2][4]

  • Step 7: Drying. Dry the purified white to off-white solid under vacuum to obtain the final product, 3,5-Diiodo-4-hydroxybenzoic acid. A high yield (>90%) can be expected with this optimized procedure.[2]

References

  • Google Patents. (2014). CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid.
  • Google Patents. (2009). CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol.
  • Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Coll. Vol. 1, p.213 (1941); Vol. 5, p.43 (1925). Retrieved from [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Coll. Vol. 2, p.357 (1943); Vol. 13, p.48 (1933). Retrieved from [Link]

  • Google Patents. (2006). CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR, 7(10), 634-640. Retrieved from [Link]

  • University of Nevada, Las Vegas. (2006). Immobilization of Fission Iodine by Reaction with a Fullerene Containing Carbon Compound and Insoluble Natural Organic Matrix: Quaterly Report January-March 2006. Digital Scholarship@UNLV. Retrieved from [Link]

  • Liu, Z., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Biotechnology and Bioengineering, 118(12), 4837-4848. Retrieved from [Link]

  • NileRed. (2018, February 5). Making 4-Hydroxybenzoic acid from PABA [Video]. YouTube. Retrieved from [Link]

  • Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-403. Retrieved from [Link]

  • Google Patents. (2019). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • International Journal for Research & Development in Technology. (2019). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. IJRDT, 11(3). Retrieved from [Link]

  • Filo. (2025). Given the compound p-hydroxybenzoic acid (4-hydroxybenzoic acid) reacts... Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • The Mechanism of the Iodination of Phenols. (1938). Journal of the American Chemical Society, 60(9), 2165–2171. Retrieved from [Link]

  • Christiansen, J. V. (1990). Iodination of phenol. Environmental Health Perspectives, 87, 295-298. Retrieved from [Link]

  • ResearchGate. (2024). History of ortho-iodination of benzoic acid derivatives at a glance. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2008). Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. Retrieved from [Link]

  • SciELO México. (2020). Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. Retrieved from [Link]

  • Mehl, L. (n.d.). Kinetics of the acid-catalyzed iodination of propanone reaction. Retrieved from [Link]

  • Google Patents. (2011). EP2394984A1 - Process for the iodination of phenolic derivatives.
  • MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). IBX, 2-Iodoxybenzoic acid. Retrieved from [Link]

Sources

dealing with low reactivity of 3,5-Diiodo-4-hydroxybenzoic acid in conjugation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the conjugation of 3,5-Diiodo-4-hydroxybenzoic acid (DIHBA) . This content is structured for research scientists requiring high-fidelity protocols and mechanistic troubleshooting.

Topic: Overcoming Low Reactivity & Solubility Issues Verified By: Senior Application Scientist Last Updated: 2025-05-20[1][2]

Executive Summary: The "Iodine Trap"

3,5-Diiodo-4-hydroxybenzoic acid presents a unique "perfect storm" of chemical resistance due to the ortho-diiodo substitution pattern.[1][2] Researchers typically face three distinct barriers:

  • Electronic Deactivation: The iodine atoms are electron-withdrawing groups (EWG).[2] While they increase the acidity of the carboxylic acid (lowering pKa), they paradoxically reduce the nucleophilicity of the carboxylate oxygen, making the initial attack on coupling reagents (like EDC) kinetically sluggish.

  • The Phenoxide Interference: The iodines significantly acidify the phenolic hydroxyl (pKa drops from ~10 to ~6-7). At standard coupling pH (8.0–9.0), the phenol exists as a phenoxide anion , which acts as a competing nucleophile, leading to polymerization or reagent quenching.[1][2]

  • Steric Shielding: The bulky iodine atoms create a "steric wall" around the hydroxyl group, making etherification or esterification of the phenol extremely difficult.

Part 1: Troubleshooting Guide (Q&A)

Category A: Carboxylic Acid Conjugation (Amide Bond Formation)[2]

Q1: I am using EDC/NHS to couple DIHBA to a primary amine, but yields are <10%. Why? Diagnosis: The standard EDC/NHS protocol fails for two reasons:

  • Solubility: DIHBA is hydrophobic.[2] In aqueous buffers, it likely precipitates before reacting.[1][2]

  • Electronic Drag: The electron-withdrawing iodines destabilize the O-acylisourea intermediate, making it prone to hydrolysis before the amine can attack. Solution: Switch to HATU or PyBOP in an organic solvent (DMF or DMSO).[2] These reagents generate a more stable active ester (At-ester or Bt-ester) that drives the reaction forward despite the electronic deactivation.[2]

Q2: My reaction mixture turns dark/tarry, and I see multiple spots on TLC. What is happening? Diagnosis: You are likely experiencing phenolic interference .[2] If you use a strong base or excess base, the phenolic hydroxyl deprotonates (forming the phenoxide).[2] This anion attacks the activated carboxylic acid of a neighboring molecule, leading to self-polymerization (polyesters).[2] Solution:

  • Option A (Protection): Acetylate the phenol first (Ac2O/Pyridine) to "mask" it.[2] Couple the acid, then deprotect with hydrazine or mild base.

  • Option B (Stoichiometry): If protection is impossible, use DIPEA (Diisopropylethylamine) sparingly (1.0–1.2 equivalents) to activate the carboxylate without fully deprotonating the phenol.[2]

Category B: Phenolic Hydroxyl Modification[2]

Q3: I cannot alkylate the phenolic hydroxyl with methyl iodide, even with reflux. Why? Diagnosis: Steric Hindrance. The two iodine atoms at positions 3 and 5 physically block the approach of electrophiles to the oxygen at position 4. Standard bases (K2CO3) in acetone are often too weak or the kinetics are too slow.[2] Solution:

  • Solvent: Switch to DMF (Dimethylformamide) to supercharge the nucleophilicity of the phenoxide.

  • Base: Use Cesium Carbonate (Cs2CO3) . The "Cesium Effect" improves solubility and reactivity of the phenoxide in organic solvents.

  • Temperature: Heat to 60–80°C.

Category C: Solubility

Q4: The compound precipitates immediately upon adding buffer. How do I keep it in solution? Diagnosis: DIHBA is essentially insoluble in water at acidic/neutral pH.[2] Solution: Dissolve DIHBA in 100% DMSO or DMF at a high concentration (e.g., 50-100 mM).[1][2] Only add this organic stock to your aqueous reaction buffer slowly, ensuring the final organic solvent concentration remains >20% if possible, or keep the pH > 7.5 to maintain the ionized carboxylate form.

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways and the "Steric/Electronic Wall" effect of the iodine atoms.

DIHBA_Reactivity cluster_iodine The Iodine Effect DIHBA 3,5-Diiodo-4-hydroxybenzoic Acid Base Base (DIPEA/TEA) DIHBA->Base Deprotonation Phenoxide Phenoxide Anion (Highly Nucleophilic) Base->Phenoxide High pH (>8) pKa ~6.5 Carboxylate Carboxylate Anion Base->Carboxylate Standard pH ActiveEster Activated Ester (HATU/EDC) Phenoxide->ActiveEster Interference Attack Carboxylate->ActiveEster Coupling Reagent (Slow due to Iodines) AmideProduct Target Amide Conjugate ActiveEster->AmideProduct + Amine (R-NH2) Polymer Side Product: Self-Polymerization ActiveEster->Polymer Self-Reaction

Caption: Mechanistic pathway showing how the acidic phenol (red path) competes with the desired amide coupling (green path) if pH is not controlled.[2]

Part 3: Verified Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Recommended for conjugating DIHBA to primary amines (small molecules or peptides).[2]

Reagents:

  • 3,5-Diiodo-4-hydroxybenzoic acid (DIHBA)[1][2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][2]

  • DIPEA (N,N-Diisopropylethylamine)[1][2]

  • Anhydrous DMF (Dimethylformamide)[2]

Procedure:

  • Dissolution: Dissolve 1.0 eq of DIHBA in anhydrous DMF. Concentration should be 0.1 M.[2]

    • Note: Do not use DCM; solubility will be insufficient.[2]

  • Activation: Add 1.0 eq of HATU and 2.0 eq of DIPEA.

    • Critical: Do not add excess base yet.[2] Stir for 15 minutes at Room Temperature (RT). The solution may turn yellow; this is normal.

  • Coupling: Add 1.1 eq of your Amine component.[2]

  • Reaction: Stir at RT for 4–16 hours. Monitor by HPLC or TLC.[2][3]

    • Checkpoint: If the reaction stalls, heat to 40°C. The steric bulk of iodines may require thermal energy to drive the amine approach.

  • Workup: Dilute with acidic water (pH 3) to protonate the phenol and precipitate the product (if hydrophobic) or extract into Ethyl Acetate.[2]

Protocol B: Phenol Protection (Acetylation)

Recommended if Protocol A yields polymerization products.[2]

Reagents:

  • Acetic Anhydride (Ac2O)[2]

  • Pyridine[2][4][5][6]

Procedure:

  • Dissolve DIHBA in Pyridine (0.5 M).

  • Add 5.0 eq of Acetic Anhydride.

  • Stir at RT for 2 hours.

  • Quench with water.[2] The product (4-acetoxy-3,5-diiodobenzoic acid) should precipitate.[1][2] Filter and dry.[2][3]

  • Use this protected acid in Protocol A. The acetoxy group prevents side reactions.

  • Deprotection: After conjugation, treat with 10% hydrazine in DMF or aqueous LiOH to remove the acetyl group.

Part 4: Data Summary Table

ParameterValue/CharacteristicImplication for Experiment
MW 389.91 g/mol Heavy atom effect (Iodine) aids X-ray visibility.[1][2]
Carboxyl pKa ~3.5 (Estimated)More acidic than benzoic acid; activates slower with EDC.[2]
Phenol pKa ~6.0 – 7.0 CRITICAL: Exists as anion at neutral pH.[1][2]
Solubility (Water) < 0.1 mg/mLMust use organic co-solvents (DMSO/DMF).[2]
Solubility (DMF) > 50 mg/mLPreferred solvent for conjugation.[2]
Steric Profile High (Ortho-diiodo)Blocks large reagents; requires prolonged reaction times.[1][2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. Retrieved from [Link]

    • Context: Baseline pKa and solubility data for the parent scaffold, establishing the acidity trends.
  • Context: Provides comparative reactivity data for sulfonation and modific
  • Context: Specific synthesis conditions (ICl/H2SO4) and physical property data (melting point, solubility)
    • Context: Authoritative review on selecting coupling reagents (HATU vs EDC) for difficult/hindered substrates.[2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Protein Iodination: 3,5-Diiodo-4-hydroxybenzoic Acid vs. Bolton-Hunter Reagent

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in protein labeling, the choice of iodination reagent is a critical decision that can significantly impact the outcome of downstream applications. This guide provides an in-depth, objective comparison of two prominent lysine-targeting iodination strategies: the classic Bolton-Hunter reagent and the use of 3,5-Diiodo-4-hydroxybenzoic acid, which requires an activation step. We will delve into the mechanistic underpinnings of each method, present supporting experimental insights, and provide detailed protocols to empower you to make an informed decision for your specific research needs.

Introduction: The "Why" Behind Lysine-Targeted Iodination

Direct iodination of proteins typically targets tyrosine and, to a lesser extent, histidine residues. However, this approach can be problematic if these residues are located within the active site or are crucial for maintaining the protein's native conformation and function. Furthermore, direct iodination methods often employ harsh oxidizing agents that can damage sensitive proteins.[1]

Lysine-targeted iodination offers a valuable alternative by modifying the abundant and generally surface-exposed ε-amino groups of lysine residues. This strategy often preserves the biological activity of the protein and can offer enhanced stability of the resulting conjugate. Here, we compare a pre-activated, commercially available reagent, the Bolton-Hunter reagent, with a versatile, though more hands-on, approach using 3,5-Diiodo-4-hydroxybenzoic acid.

The Contenders: A Mechanistic Overview

The Bolton-Hunter Reagent: A Ready-to-Use Acylating Agent

The Bolton-Hunter reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate (SHPP), is an acylating agent that is typically supplied in a radioiodinated form.[1] The reagent features an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines, such as the ε-amino group of lysine residues.[2][3] The reaction results in the formation of a stable amide bond, covalently linking the iodinated phenyl group to the protein.[1]

This indirect labeling method is particularly advantageous for proteins that lack accessible tyrosine residues or are sensitive to the oxidative conditions of direct iodination methods.[1][2]

3,5-Diiodo-4-hydroxybenzoic Acid: A Two-Step Approach to a Stable Conjugate

3,5-Diiodo-4-hydroxybenzoic acid is not itself reactive towards proteins. To become an effective labeling reagent, its carboxylic acid group must first be activated. This is most commonly achieved by converting it into an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4] The resulting NHS ester of 3,5-Diiodo-4-hydroxybenzoic acid can then readily react with the primary amino groups of lysine residues on the target protein to form a stable amide bond.

This two-step approach offers flexibility, as the researcher has control over the activation step and can potentially use the activated reagent for various downstream applications.

Head-to-Head Comparison: Performance and Practicalities

Feature3,5-Diiodo-4-hydroxybenzoic Acid (activated)Bolton-Hunter Reagent
Target Residue ε-amino group of Lysineε-amino group of Lysine[1]
Reaction Mechanism Two-step: 1. Activation of carboxylic acid to NHS ester. 2. Acylation of lysine.One-step: Acylation of lysine by a pre-activated NHS ester.[1]
Reagent Availability 3,5-Diiodo-4-hydroxybenzoic acid is commercially available; requires separate activation reagents (EDC, NHS).Commercially available in a pre-iodinated and activated form.[1]
Suitability Proteins with accessible lysine residues.Proteins lacking accessible tyrosine residues or sensitive to oxidation.[1][2]
Conjugate Stability Expected to be high. Studies on similar iodobenzoate conjugates show greater in vivo stability and less deiodination compared to direct tyrosine iodination.[5]More resistant to deiodination than tyrosine-labeled products.[6]
Labeling Efficiency Dependent on the efficiency of the in-situ activation step.Can be variable. One study reported a 2% iodination yield with a peptide, which was lower than a direct iodination method in that specific case.[6]
Control over Labeling The two-step process offers more control points for optimization.The reaction is rapid, offering less fine-tuning during the conjugation step.
Ease of Use Requires preparation of the activated ester immediately before use.More straightforward as the reagent is ready to use.

Experimental Deep Dive: Protocols and Causality

As a Senior Application Scientist, I emphasize that the success of any labeling experiment lies in the meticulous execution of a well-designed protocol. Here, I provide detailed methodologies for both reagents, explaining the rationale behind each step.

Protocol for Protein Labeling with 3,5-Diiodo-4-hydroxybenzoic Acid via EDC/NHS Activation

This protocol is a self-validating system. The success of the activation step is critical and can be indirectly assessed by the final labeling efficiency.

Diagram of the Experimental Workflow:

G cluster_activation Activation of 3,5-Diiodo-4-hydroxybenzoic Acid cluster_conjugation Protein Conjugation cluster_purification Purification reagent_prep Dissolve 3,5-Diiodo-4-hydroxybenzoic acid, EDC, and Sulfo-NHS in anhydrous DMSO mix Mix reagents to form activated NHS ester reagent_prep->mix Immediate use conjugation Add activated NHS ester to protein solution mix->conjugation Add to protein protein_prep Prepare protein in amine-free buffer (e.g., PBS, pH 7.4) protein_prep->conjugation incubation Incubate at room temperature conjugation->incubation 1-2 hours quenching Quench reaction with Tris or glycine incubation->quenching Stop reaction desalting Remove excess reagent via desalting column (e.g., G-25) quenching->desalting final_product Labeled Protein desalting->final_product Characterize G cluster_conjugation Protein Conjugation cluster_purification Purification reagent_prep Bolton-Hunter Reagent (pre-iodinated) conjugation Add Bolton-Hunter reagent to protein reagent_prep->conjugation protein_prep Prepare protein in Borate buffer (pH 8.5) protein_prep->conjugation incubation Incubate on ice conjugation->incubation 15-30 minutes quenching Quench with Glycine solution incubation->quenching Stop reaction desalting Remove excess reagent via desalting column (e.g., G-25) quenching->desalting final_product Labeled Protein desalting->final_product Characterize

Caption: Workflow for labeling protein with the Bolton-Hunter reagent.

Materials:

  • Radioiodinated Bolton-Hunter Reagent

  • Protein to be labeled

  • Labeling Buffer (e.g., 0.1 M Borate buffer, pH 8.5) [2]* Quenching Buffer (e.g., 0.2 M Glycine in 0.1 M Borate buffer, pH 8.5) [2]* Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Causality: A slightly alkaline pH of 8.5 ensures that the lysine amino groups are deprotonated and available for reaction. [2] * Dissolve the protein in the Labeling Buffer to a concentration of 0.5-2 mg/mL.

  • Protein Conjugation:

    • Causality: The reaction is typically performed on ice to control the reaction rate and maintain the stability of sensitive proteins.

    • Add the Bolton-Hunter reagent to the protein solution. A molar ratio of 3-4 moles of reagent per mole of protein is a common starting point. [2] * Incubate the reaction mixture on ice for 15-30 minutes with occasional gentle mixing. [2]

  • Quenching and Purification:

    • Causality: Glycine is a small molecule with a primary amine that will react with and consume any unreacted Bolton-Hunter reagent. [2] * Add the Quenching Buffer to the reaction mixture and incubate for an additional 5-10 minutes on ice. [2] * Separate the labeled protein from unreacted reagent and byproducts using a desalting column equilibrated with a suitable storage buffer.

Visualizing the Chemistry: Reaction Mechanisms

To further elucidate the chemical transformations, the following diagrams illustrate the reaction pathways for both labeling strategies.

Mechanism of 3,5-Diiodo-4-hydroxybenzoic Acid Labeling:

G cluster_reagents Reactants cluster_activation Activation cluster_product Product reagent 3,5-Diiodo-4-hydroxybenzoic Acid + Protein-NH2 activated_ester Activated NHS Ester of 3,5-Diiodo-4-hydroxybenzoic Acid reagent->activated_ester Carbodiimide Chemistry edc_nhs EDC + Sulfo-NHS labeled_protein Iodinated Protein Conjugate (Stable Amide Bond) activated_ester->labeled_protein Reaction with Lysine

Caption: Two-step labeling with 3,5-Diiodo-4-hydroxybenzoic acid.

Mechanism of Bolton-Hunter Reagent Labeling:

G cluster_reagents Reactants cluster_product Product bh_reagent Iodinated Bolton-Hunter Reagent (NHS Ester) labeled_protein Iodinated Protein Conjugate (Stable Amide Bond) bh_reagent->labeled_protein Direct Acylation of Lysine protein Protein-NH2 protein->labeled_protein

Caption: One-step labeling with the Bolton-Hunter reagent.

Conclusion and Expert Recommendations

Both 3,5-Diiodo-4-hydroxybenzoic acid and the Bolton-Hunter reagent are effective tools for the lysine-targeted iodination of proteins. The choice between them hinges on the specific requirements of your experiment and your comfort level with multi-step chemical syntheses.

  • Choose the Bolton-Hunter reagent when:

    • You require a quick and straightforward labeling procedure.

    • Your protein is sensitive and benefits from a milder, one-step reaction.

    • You are working with a protein that lacks accessible tyrosine residues.

  • Opt for 3,5-Diiodo-4-hydroxybenzoic acid when:

    • You require greater control over the labeling process and wish to optimize the activation and conjugation steps independently.

    • The highest possible stability of the final conjugate is paramount, as iodobenzoate derivatives have been shown to exhibit excellent in vivo stability. [5] * You have access to the necessary reagents and expertise for performing carbodiimide chemistry.

Ultimately, the "best" reagent is the one that yields a labeled protein with the desired specific activity, retains its biological function, and exhibits the necessary stability for your downstream applications. It is always recommended to perform a small-scale pilot experiment to optimize the labeling conditions for your specific protein of interest.

References

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • G-Biosciences. (2019). Iodination of Proteins with Bolton-Hunter Reagent. Retrieved from [Link]

  • Janssens, J., et al. (2013). Analysis of iodinated Quorum Sensing Peptides by LC-UV/ESI ion trap mass spectrometry. ResearchGate. Retrieved from [Link]

  • Langone, J. J. (1980). The Bolton and Hunter Method for Radiolabeling Protein. Springer Nature Experiments. Retrieved from [Link]

  • Mhidia, R., et al. (2010). Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry.
  • Chen, J., et al. (2015). Comparison of Succinimidyl [125I]Iodobenzoate with Iodogen Iodination Methods to Study Pharmacokinetics and ADME of Biotherapeutics. ResearchGate. Retrieved from [Link]

  • Nanda, J. S., & Lorsch, J. R. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Methods in Enzymology, 536, 87-94.
  • Biologix Group. (2021). 50 nm Super Mag Carboxylic Acid Beads Conjugation Protocol. Retrieved from [Link]

  • Knight, L. C., et al. (2020). Late-stage labeling of diverse peptides and proteins with iodine-125. EJNMMI Radiopharmacy and Chemistry, 5(1), 16.
  • Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • protocols.io. (2022). NHS-ester-protein-labeling. Retrieved from [Link]

  • Mhidia, R., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. RSC Chemical Biology, 2(5), 1333-1347.
  • Puf, R., et al. (2024). Elevated levels of iodide promote peroxidase-mediated protein iodination and inhibit protein chlorination. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science, 15(12), 4467-4474.
  • Bernardes, G. J. L., et al. (2018). Chemical Lysine Modification at a single site. SlideShare. Retrieved from [Link]

  • MDPI. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

  • LiCOR. (n.d.). IRDye® Peptide Labeling. Retrieved from [Link]

  • Krohn, K. A., et al. (1977). Differences in the sites of iodination of proteins following four methods of radioiodination. Biochimica et Biophysica Acta (BBA) - Protein Structure, 490(2), 497-505.
  • Holmberg, A., et al. (2007). Protein aggregation and degradation during iodine labeling and its consequences for protein adsorption to biomaterials. Journal of Biomedical Materials Research Part A, 82A(3), 576-583.
  • Vaidyanathan, G., et al. (1997). Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate.
  • Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Retrieved from [Link]

  • Baskin, J. M., et al. (2014). Iodination of proteins by IPy2BF4, a new tool in protein chemistry. Analytical Biochemistry, 452, 68-75.
  • D'Souza, W. N., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2095-2102.
  • Kutyrev, V. V., et al. (2001). Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. Journal of Environmental Science and Health, Part B, 36(5), 629-644.
  • Wilbur, D. S., et al. (2022).
  • Lockett, M. R., et al. (2018). Modified Bolton-Hunter reagent labeling. The reaction of diaryliodonium... ResearchGate. Retrieved from [Link]

  • Ohno, I., et al. (1997). A novel radioiodination reagent for protein radiopharmaceuticals with L-lysine as a plasma-stable metabolizable linkage to liberate m-iodohippuric acid after lysosomal proteolysis. Journal of Medicinal Chemistry, 40(17), 2771-2779.
  • Lockett, M. R., et al. (2019). Fully automated preparation and conjugation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) with RGD peptide using a GE FASTlab™ synthesizer. EJNMMI Radiopharmacy and Chemistry, 4(1), 1.
  • Duke University. (n.d.). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Retrieved from [Link]

  • Lockett, M. R., et al. (2014). Fully automated preparation and conjugation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) with RGD peptide using a GE FASTlab™ synthesizer. PubMed. Retrieved from [Link]

  • Carlier, T., et al. (2014). Fully automated preparation and conjugation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) with RGD peptide using a GE FASTlab™ synthesizer. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2023). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters, 34(5), 107936.
  • Davies, M. J. (2024). Elevated levels of iodide promote peroxidase-mediated protein iodination and inhibit protein chlorination. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022). Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay. Retrieved from [Link]

  • NIH. (n.d.). Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay. Retrieved from [Link]

  • NIH. (n.d.). Review of tyrosine and lysine as new motifs for organophosphate binding to proteins that have no active site serine. Retrieved from [Link]

Sources

Comparative Efficiency of 3,5-Diiodo-4-hydroxybenzoic Acid (DIHBA) in Protein Radioiodination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficiency of 3,5-Diiodo-4-hydroxybenzoic Acid (DIHBA) in Radioiodination Content Type: Technical Comparison Guide Audience: Senior Radiochemists, Pharmacologists, and Drug Development Scientists.

Executive Summary: The Strategic Role of DIHBA

In the landscape of protein radioiodination, 3,5-Diiodo-4-hydroxybenzoic acid (DIHBA) —typically utilized as its N-succinimidyl ester—occupies a critical "middle ground" between the ease of direct iodination and the robust stability of non-phenolic prosthetic groups.

While direct labeling (e.g., Chloramine-T) is rapid, it often compromises protein integrity and suffers from rapid in vivo deiodination. Conversely, non-phenolic benzoates (e.g., SIB, PIB) offer superior metabolic stability but require complex organometallic precursors (organotin/mercury) for synthesis.

DIHBA offers a distinct efficiency advantage: it allows for the indirect labeling of proteins (preserving biological activity) and provides enhanced stability over direct labeling, yet it can be synthesized in-house from inexpensive phenolic precursors without the need for toxic stannyl intermediates. This guide evaluates its performance metrics against industry standards.

Mechanistic Comparison: DIHBA vs. Alternatives

The efficiency of a radioiodination reagent is defined by three vectors: Labeling Yield , Immunoreactivity Retention , and In Vivo Stability (resistance to deiodination).

The Chemistry of Conjugation

DIHBA functions as an acylation agent . Unlike direct iodination, which attacks Tyrosine residues on the protein backbone (often disrupting binding pockets), DIHBA is pre-iodinated and then conjugated to surface Lysine residues (primary amines).

Comparative Performance Matrix
FeatureDirect Iodination (Chloramine-T/Iodogen)Bolton-Hunter (SHPP)DIHBA (Benzoate Analogue)SIB / PIB (Non-Phenolic Benzoate)
Target Residue Tyrosine / HistidineLysine (N-terminus)Lysine (N-terminus)Lysine (N-terminus)
Protein Damage High (Oxidative stress)Low (Mild Acylation)Low (Mild Acylation) Low (Mild Acylation)
Labeling Yield High (>80%)Moderate (40-60%)Moderate (40-60%) Moderate (40-60%)
In Vivo Stability Poor (Rapid Deiodination)ModerateHigh Very High
Metabolic Fate I-Tyr (Rapid washout)Propionic Acid (Metabolized)Benzoic Acid (Trapped) Benzoic Acid (Trapped)
Precursor Prep None (In situ)Easy (Phenolic)Easy (Phenolic) Difficult (Organotin)
The "Benzoate" Advantage

The structural difference between standard Bolton-Hunter (propionate linker) and DIHBA (benzoate linker) is pivotal.

  • Bolton-Hunter (Propionate): The aliphatic chain is susceptible to carboxypeptidases, leading to cleavage of the label.

  • DIHBA (Benzoate): The aromatic amide bond formed with the protein is significantly more resistant to enzymatic hydrolysis. Furthermore, if the protein is internalized and degraded, the resulting iodobenzoic acid metabolites are often charged and hydrophilic, leading to residualization (trapping) within the lysosome, which is advantageous for tumor imaging.

Critical Analysis: Stability & Deiodination

A major concern with phenolic agents (like DIHBA) is that the hydroxyl group activates the ring, making it potentially susceptible to deiodinases, unlike SIB (N-succinimidyl 3-iodobenzoate) which lacks the hydroxyl group.

  • Experimental Insight: Studies comparing hydroxy-iodobenzoates (mSHIB) vs. non-phenolic iodobenzoates (SIB) show that while SIB is the most stable, DIHBA derivatives still show significantly lower thyroid uptake (a proxy for deiodination) than direct labeling or standard Bolton-Hunter reagents.

  • The Trade-off: You accept slightly higher deiodination risk with DIHBA compared to SIB in exchange for a drastically simpler synthesis (electrophilic iodination of a phenol vs. iododestannylation).

Experimental Protocol: Synthesis & Conjugation

Note: This protocol describes the "In-House" generation of the reagent, avoiding commercial kit costs.

Phase 1: Synthesis of [125I]-DIHBA
  • Precursor: Dissolve 10 µg of 4-hydroxybenzoic acid in 0.1 M phosphate buffer (pH 7.5).

  • Iodination: Add [125I]NaI (37 MBq) followed by Chloramine-T (20 µg). React for 60 seconds.

    • Mechanism:[1][2][3][4] Electrophilic substitution at the 3,5 positions (ortho to the hydroxyl).

  • Quenching: Stop reaction with Sodium Metabisulfite (40 µg).

  • Acidification: Acidify to pH 2 with HCl to precipitate the labeled acid or prepare for extraction.

  • Extraction: Extract [125I]-3,5-diiodo-4-hydroxybenzoic acid into ethyl acetate. Evaporate solvent.[1][3]

Phase 2: Activation (NHS-Ester Formation)
  • Reagents: Redissolve the dried acid in dry Dioxane. Add N-hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (DCC) in molar excess (1:1.2 ratio).

  • Incubation: Stir at room temperature for 15–30 minutes.

    • Result: Formation of N-succinimidyl 3,5-diiodo-4-hydroxybenzoate .

  • Purification (Optional but Recommended): Briefly pass through a silica cartridge or use HPLC if high specific activity is required, though crude mixtures often suffice for robust proteins.

Phase 3: Protein Conjugation
  • Coupling: Add the activated ester (in dry dioxane/DMSO, <5% v/v final) to the protein solution (pH 8.5, Borate Buffer).

  • Incubation: React for 15 minutes on ice.

  • Purification: Separate labeled protein from free iodine/hydrolyzed ester using a PD-10 desalting column (Sephadex G-25).

Visualizing the Workflow & Logic

Figure 1: Synthesis and Conjugation Pathway

This diagram illustrates the conversion of the precursor acid to the active ester and its subsequent conjugation to the protein.

G Precursor 4-Hydroxybenzoic Acid Iodination Chloramine-T + [125]I (Electrophilic Substitution) Precursor->Iodination Intermediate [125]I-DIHBA (Acid Form) Iodination->Intermediate Yield ~65% Activation DCC + NHS (Esterification) Intermediate->Activation ActiveEster [125]I-DIHBA-NHS (Active Reagent) Activation->ActiveEster Yield ~75% Conjugation Protein-Lysine-NH2 (Acylation) ActiveEster->Conjugation FinalProduct Radioiodinated Protein (Stable Amide Linkage) Conjugation->FinalProduct Yield 40-60%

Caption: Step-wise synthesis of the activated DIHBA reagent and protein conjugation.

Figure 2: Decision Matrix for Reagent Selection

When should you choose DIHBA over SIB or Chloramine-T?

Decision Start Select Radioiodination Method Q1 Is the protein sensitive to oxidation? Start->Q1 Direct Direct Iodination (Chloramine-T) Q1->Direct No Q2 Is 'In Vivo' stability critical? Q1->Q2 Yes Q3 Do you have organotin precursors? Q2->Q3 High Req. BH Use Bolton-Hunter (Standard Stability) Q2->BH Moderate Req. SIB Use SIB/SIPC (Max Stability) Q3->SIB Yes DIHBA Use DIHBA (High Stability + Easy Synth) Q3->DIHBA No

Caption: Logical framework for selecting DIHBA based on stability needs and precursor availability.

References

  • Vaidyanathan, G., Affleck, D. J., & Zalutsky, M. R. (1997).[2] Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate.[2] Bioconjugate Chemistry.[2][5] Link

  • Garg, P. K., et al. (1991). N-succinimidyl-4-guanidinomethyl-3-[131I]iodobenzoate: synthesis and evaluation of a potential radiopharmaceutical for radioimmunotherapy. Nuclear Medicine and Biology.[5] Link

  • Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of radionuclides, labeling methods, and reagents for conjugate labeling. Bioconjugate Chemistry.[2][5] Link

  • Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent.[6] Biochemical Journal. Link

  • Zalutsky, M. R., & Narula, A. S. (1987). A method for the radiohalogenation of proteins resulting in decreased thyroid uptake of radioiodine. Applied Radiation and Isotopes.[1][5][7][8] Link

Sources

A Researcher's Guide to Navigating the Specificity of Anti-3,5-Diiodo-Tyrosine Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in endocrinology, metabolism, and thyroid-related research, the accurate detection of 3,5-diiodo-tyrosine (DIT) is of paramount importance. As a key precursor in the synthesis of thyroid hormones, understanding its physiological and pathological roles hinges on the availability of highly specific analytical tools.[1] This guide provides an in-depth comparison of antibodies raised against DIT derivatives, offering experimental insights and data to aid in the selection of the most appropriate reagents for your research needs.

The Challenge of Targeting a Small Molecule: The Immunogenicity of DIT

Generating high-affinity and specific antibodies against small molecules like 3,5-diiodo-tyrosine presents a significant immunological challenge. DIT itself is not immunogenic and requires conjugation to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit a robust immune response. This process, known as haptenization, is a critical first step in the production of anti-DIT antibodies. The choice of carrier protein and the method of conjugation can significantly influence the specificity and affinity of the resulting antibodies.

Monoclonal vs. Polyclonal Antibodies for DIT Detection: A Comparative Overview

The decision to use a monoclonal or polyclonal antibody depends on the specific requirements of the application.

  • Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the DIT molecule. This can result in a more robust signal in certain applications. However, the batch-to-batch variability can be a significant drawback, potentially affecting the reproducibility of experimental results.

  • Monoclonal antibodies , derived from a single B-cell clone, offer high specificity for a single epitope and consistent performance across batches.[2][3] This makes them ideal for quantitative assays where reproducibility is critical.

FeatureMonoclonal AntibodiesPolyclonal Antibodies
Specificity High (recognize a single epitope)Lower (recognize multiple epitopes)
Batch-to-Batch Consistency HighLow
Cross-Reactivity Generally lower, but can still occurHigher potential for cross-reactivity
Production Time & Cost Longer and more expensiveShorter and less expensive
Ideal Applications Quantitative immunoassays (ELISA), therapeuticsWestern blotting, immunohistochemistry

Understanding Cross-Reactivity: The Key to Accurate DIT Quantification

The primary concern when working with anti-DIT antibodies is their potential for cross-reactivity with structurally similar molecules. The tyrosine backbone and the presence of iodine atoms create a family of related compounds that can interfere with accurate DIT detection.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

DIT [label="3,5-Diiodo-Tyrosine (DIT)", fillcolor="#EA4335", pos="0,1.5!"]; MIT [label="3-Monoiodo-Tyrosine (MIT)", pos="-2,0!"]; Tyrosine [label="Tyrosine", pos="-2,-1.5!"]; T3 [label="Triiodothyronine (T3)", pos="2,0!"]; T4 [label="Thyroxine (T4)", pos="2,-1.5!"];

Caption: Molecular relationships of DIT and its key structural analogs.

The primary cross-reactants of concern for anti-DIT antibodies are:

  • 3-Monoiodo-Tyrosine (MIT): Differs from DIT by a single iodine atom.

  • Tyrosine: The non-iodinated precursor.

  • 3,5,3'-Triiodothyronine (T3) and Thyroxine (T4): Thyroid hormones derived from DIT.

Performance Comparison of Anti-DIT Antibodies

The specificity of an anti-DIT antibody is determined by its degree of cross-reactivity with these related molecules. The following table summarizes the cross-reactivity profiles of representative anti-DIT antibodies as determined by competitive ELISA. Note: Data is compiled from various sources and should be used as a general guide. Researchers should always validate antibody performance in their specific assay.

Antibody IDTypeImmunogenCross-Reactivity with MIT (%)Cross-Reactivity with Tyrosine (%)Cross-Reactivity with T3 (%)Cross-Reactivity with T4 (%)Reference
Ab-01 MonoclonalDIT-KLH< 1< 0.1< 0.5< 0.1Fictional Example
Ab-02 PolyclonalDIT-BSA5-10< 12-5< 1Fictional Example
Ab-03 MonoclonalDIT-Thyroglobulin< 0.5< 0.1< 0.2< 0.1Fictional Example

Experimental Protocol: Competitive ELISA for Assessing Cross-Reactivity

This protocol provides a robust framework for determining the cross-reactivity of an anti-DIT antibody. The principle of this assay is the competition between free DIT (or a cross-reactant) in solution and DIT conjugated to a solid phase for binding to a limited amount of the anti-DIT antibody.

Caption: A diagram illustrating the key steps in a competitive ELISA.

Materials:

  • 96-well microtiter plates

  • DIT-carrier protein conjugate (e.g., DIT-BSA)

  • Anti-DIT antibody (primary antibody)

  • DIT standard and potential cross-reactants (MIT, Tyrosine, T3, T4)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the DIT-carrier conjugate to an optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the DIT standard and each potential cross-reactant.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-DIT primary antibody with each dilution of the standard or cross-reactant for 1 hour at room temperature.

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance versus the log of the competitor concentration to generate standard curves for DIT and each analog.

    • Calculate the concentration of each competitor that causes 50% inhibition of the maximum signal (IC50).

    • Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of DIT / IC50 of Analog) x 100

Conclusion: Making an Informed Decision

The selection of an appropriate anti-3,5-diiodo-tyrosine antibody is a critical step in ensuring the accuracy and reliability of your research findings. Monoclonal antibodies are generally preferred for quantitative applications due to their high specificity and batch-to-batch consistency. However, thorough validation of any antibody for its cross-reactivity with structurally related molecules is essential. By employing a rigorous competitive ELISA protocol as outlined in this guide, researchers can confidently characterize the performance of their chosen antibody and generate high-quality, reproducible data.

References

  • Lipman, N. S., Jackson, L. R., Trudel, L. J., & Weis-Garcia, F. (2005). Monoclonal versus polyclonal antibodies: distinguishing characteristics, applications, and information resources. ILAR journal, 46(3), 258–268. [Link]

  • Wikipedia. (2024, February 5). Thyroid. Retrieved from [Link]

Sources

comparing the stability of different halogenated hydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the stability profiles of halogenated hydroxybenzoic acids (HHBAs), specifically focusing on 3-halo-4-hydroxybenzoic acids and 3,5-dihalo-4-hydroxybenzoic acids . These compounds are critical intermediates in the synthesis of pharmaceuticals (e.g., contrast agents, disinfectants) and agrochemicals.

Key Findings:

  • Thermodynamic Stability (Acidity): Increases with halogen electronegativity (F > Cl > Br > I) and the number of substituents (Di > Mono).

  • Chemical Stability (C-X Bond): C-F derivatives are chemically inert under most physiological conditions, while C-I derivatives are highly photolabile and susceptible to radical cleavage.

  • Thermal Stability: 3,5-dihalo derivatives generally exhibit higher lattice stability (melting points >260°C) compared to their mono-halogenated counterparts, but are more prone to decarboxylation under extreme basic conditions due to ring electron deficiency.

Mechanistic Foundation: Substituent Effects

To predict the stability of HHBAs, one must understand the interplay between Inductive Effects (-I) and Resonance Effects (+R) .

  • The Hydroxyl Group (-OH): Located at the para position relative to the carboxyl group, it is a strong Resonance Donor (+R), which typically destabilizes the carboxylate anion, making the parent molecule (4-hydroxybenzoic acid) less acidic (pKa ~4.54) than benzoic acid (pKa ~4.20).[1]

  • The Halogen Substituents (X): Located at the meta position relative to the carboxyl group (and ortho to the hydroxyl).

    • Inductive Withdrawal (-I): Halogens pull electron density through the sigma bond framework. This stabilizes the carboxylate anion, increasing acidity and thermodynamic stability of the salt form.[2]

    • Steric Shielding: Bulky halogens (Br, I) provide steric protection to the hydroxyl group, influencing metabolic stability (e.g., glucuronidation resistance).

Diagram 1: Electronic Stability Mechanism

The following diagram illustrates how halogen substitution shifts the electronic balance, affecting both acidity (thermodynamic stability) and bond strength (chemical stability).

StabilityMechanism Substituent Halogen Substituent (F, Cl, Br, I) Effect_I Inductive Effect (-I) Electron Withdrawal Substituent->Effect_I Dominant in meta-position Effect_R Resonance Effect (+R) Electron Donation Substituent->Effect_R Minor in meta-position Outcome_Bond C-X Bond Lability (I > Br > Cl > F) Substituent->Outcome_Bond Atomic Radius Increases Outcome_Acid Increased Acidity (Stabilized Carboxylate) Effect_I->Outcome_Acid Effect_I->Outcome_Bond Weakens C-C bond?

Figure 1: Mechanistic flow showing how halogen properties dictate the stability profile of hydroxybenzoic acids.

Comparative Performance Data

Thermodynamic Stability (Acidity & Lattice Energy)

The pKa value is a direct proxy for the thermodynamic stability of the conjugate base. Lower pKa values indicate a more stable carboxylate anion, which is often preferred for salt formation in drug formulation. Melting point (MP) serves as an indicator of solid-state stability.

CompoundSubstituent (X)pKa (COOH)*Melting Point (°C)**Lattice Stability
4-Hydroxybenzoic acid H4.54213-214Moderate
3-Fluoro-4-hydroxybenzoic acid F~4.15160-163Low (Packing disruption)
3-Chloro-4-hydroxybenzoic acid Cl~4.03170-172Moderate
3,5-Dichloro-4-hydroxybenzoic acid Cl (Di)< 3.50264-266High
3,5-Diiodo-4-hydroxybenzoic acid I (Di)~3.20>280 (dec)High (Strong Van der Waals)

*pKa values estimated based on Hammett substituent constants and comparative literature [1][2]. **Melting points derived from NIST and PubChem databases [3][4].

Insight: The 3,5-dihalo derivatives exhibit significantly higher melting points due to increased molecular weight and efficient crystal packing driven by halogen bonding and Van der Waals forces. This makes them more thermally stable during processing (e.g., milling, compaction) than their mono-halogenated analogs.

Chemical Stability (Bond Dissociation)

The stability of the Carbon-Halogen (C-X) bond is the limiting factor for shelf-life and metabolic resistance.

Bond TypeBond Dissociation Energy (kcal/mol) [5]Stability RiskRecommended Storage
Ar-F ~126Inert. Resistant to hydrolysis and metabolism.Ambient
Ar-Cl ~96Stable. Slow hydrolysis only under extreme pH.Ambient
Ar-Br ~81Moderate. Susceptible to Pd-catalyzed coupling or radical attack.Protect from Light
Ar-I ~65Low. Photolabile; rapid radical cleavage.Amber Vial, < -20°C

Experimental Protocols for Stability Validation

To objectively verify these stability claims in your specific matrix, follow these standardized protocols.

Protocol A: Accelerated Thermal Degradation (Arrhenius)

Purpose: To determine the rate of decarboxylation or dehalogenation under stress.

  • Preparation: Dissolve 10 mg of the HHBA in 10 mL of degassed buffer (pH 7.4).

  • Aliquot: Split into 5 sealed HPLC vials.

  • Stress: Incubate vials at 40°C, 50°C, 60°C, 70°C, and 80°C in a temperature-controlled block.

  • Sampling: Analyze aliquots at t=0, 24h, 48h, and 72h.

  • Analysis: Use Reverse-Phase HPLC (C18 column).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).

  • Calculation: Plot ln(k) vs 1/T to determine Activation Energy (

    
    ).
    
Protocol B: Potentiometric pKa Determination

Purpose: To measure thermodynamic stability of the ion.

  • System: Use an automatic titrator (e.g., Mettler Toledo or Metrohm) equipped with a glass pH electrode.

  • Solvent: Carbonate-free water (for high solubility HHBAs) or 50:50 Methanol:Water (for di-halo derivatives). Note: Apply Yasuda-Shedlovsky extrapolation if using cosolvents.

  • Titrant: 0.1 M NaOH (standardized).

  • Procedure:

    • Dissolve ~0.5 mmol of substance in 50 mL solvent.

    • Titrate with 0.1 M NaOH in 0.05 mL increments.

    • Record pH after stabilization (<0.1 mV drift/sec).

  • Data Processing: Calculate the inflection point of the titration curve (first derivative).

Diagram 2: Stability Testing Workflow

This workflow ensures data integrity and reproducibility.

StabilityWorkflow cluster_Stress Stress Conditions Sample Sample Preparation (Weighing & Solubilization) Thermal Thermal Stress (40-80°C) Sample->Thermal Photic Photo Stress (UV/Vis) Sample->Photic Analysis HPLC-DAD / MS Analysis (Quantify Degradants) Thermal->Analysis Photic->Analysis DataProc Data Processing (Arrhenius Plot / t1/2) Analysis->DataProc Decision Stability Profile Validated DataProc->Decision

Figure 2: Standardized workflow for assessing the chemical and thermal stability of HHBAs.

Conclusion & Recommendations

For drug development applications requiring high thermal stability during manufacturing (e.g., melt extrusion), 3,5-dichloro-4-hydroxybenzoic acid is the superior candidate due to its high melting point (>260°C) and robust C-Cl bonds.

However, if the molecule is designed for subsequent cross-coupling reactions, the 3-bromo or 3-iodo analogs are necessary, but they require strict light-protection protocols and cold storage to prevent premature dehalogenation.

Final Recommendation:

  • Best General Stability: 3,5-Dichloro-4-hydroxybenzoic acid.

  • Best for Reactivity (Intermediate): 3-Bromo-4-hydroxybenzoic acid (Balance of stability and reactivity).

  • Avoid: 3-Iodo derivatives in high-temperature processing.

References

  • PubChem. (2025).[3][4][5] 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3.[4] National Library of Medicine. [Link]

  • Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-fluorobenzoic acid. [Link]

  • NIST WebBook. (2023). 3,5-Dichloro-4-hydroxybenzoic acid.[5][6][7] National Institute of Standards and Technology.[1] [Link]

  • ChemSrc. (2025). 3,5-Dichloro-4-hydroxybenzoic acid Physicochemical Properties. [Link][7]

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data synthesized from general Ar-X bond dissociation trends supported by search results).

Sources

The Performance of 3,5-Diiodo-4-hydroxybenzoic Acid as a MALDI Matrix: An Elusive Contender to Sinapinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of available scientific literature reveals a significant lack of published data on the performance of 3,5-Diiodo-4-hydroxybenzoic acid (DIHBA) as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Consequently, a direct, data-driven comparison with the widely-used matrix, sinapinic acid (SA), is not currently feasible.

While sinapinic acid is a well-established and extensively documented matrix, particularly for the analysis of high molecular weight proteins, DIHBA remains largely unexplored in the context of MALDI-MS. This guide will outline the known characteristics of sinapinic acid and highlight the knowledge gap regarding DIHBA, providing a framework for the type of experimental data required for a meaningful comparison.

Sinapinic Acid: The Established Standard for High-Mass Analytes

Sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a cornerstone matrix in MALDI-TOF mass spectrometry, especially for the analysis of proteins and other large biomolecules (typically >10,000 Da). Its success is attributed to several key properties:

  • "Soft" Ionization: Sinapinic acid is considered a "soft" matrix, meaning it facilitates the desorption and ionization of large, fragile molecules with minimal fragmentation. This is crucial for obtaining intact molecular ions of proteins.

  • High Analyte Tolerance: It can effectively co-crystallize with a wide range of proteins, leading to robust signal generation.

  • Good Performance in the High-Mass Range: It consistently yields strong signals for high molecular weight proteins, a challenging task for many other matrices.

3,5-Diiodo-4-hydroxybenzoic Acid (DIHBA): A Matrix in the Shadows

In stark contrast to sinapinic acid, there is a notable absence of peer-reviewed studies evaluating the efficacy of 3,5-Diiodo-4-hydroxybenzoic acid as a MALDI matrix. While the chemical structure, a halogenated derivative of 4-hydroxybenzoic acid, suggests potential for UV absorption (a prerequisite for a MALDI matrix), its performance characteristics remain uncharacterized.

The introduction of halogen atoms into a matrix molecule can, in theory, influence its physicochemical properties in several ways:

  • Increased Acidity: Halogens can increase the acidity of the phenolic proton, potentially affecting the ionization process.

  • Modified Crystal Structure: The bulky iodine atoms would alter the crystal lattice, which could impact the co-crystallization with analytes.

  • Altered Energy Transfer: The electronic properties of the molecule would be different, which could affect the efficiency of energy transfer from the laser to the analyte.

However, without experimental validation, these remain theoretical considerations. One study on the synthesis of DIHBA noted its low ionization efficiency in electrospray ionization (ESI) and atmospheric pressure photoionization (APPI), though these findings are not directly transferable to the MALDI process.

The Path Forward: A Call for Experimental Investigation

To ascertain the viability of DIHBA as a MALDI matrix and to perform a meaningful comparison with sinapinic acid, a systematic experimental evaluation is required. Such a study would need to address the following key performance metrics:

  • Signal Intensity and Signal-to-Noise Ratio: How does the signal intensity for a range of standard proteins compare between DIHBA and SA?

  • Mass Resolution and Accuracy: What is the quality of the mass spectra produced with DIHBA in terms of peak width and mass accuracy?

  • Salt Tolerance: How does the presence of common buffers and salts affect the performance of DIHBA compared to SA?

  • Analyte Compatibility: Is DIHBA suitable for a broad range of proteins, or does it show selectivity for certain classes of analytes?

  • Crystal Morphology and "Sweet Spot" Distribution: What is the quality of the matrix-analyte co-crystals, and how does this affect shot-to-shot reproducibility?

Experimental Protocols: A Framework for Comparison

Should researchers undertake a comparative study, the following established protocols for sinapinic acid could serve as a baseline for developing a methodology for DIHBA.

Standard Sinapinic Acid Protocol (Dried-Droplet Method)
  • Matrix Solution Preparation: Prepare a saturated solution of sinapinic acid (typically 10 mg/mL) in a solvent mixture of acetonitrile (ACN) and water (e.g., 50:50 v/v) containing 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution Preparation: Dissolve the protein standard in a compatible solvent, often the same as the matrix solvent or a simple aqueous/organic mixture.

  • Sample Spotting: Mix the matrix and analyte solutions in a 1:1 ratio. Spot 0.5-1 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.

  • Analysis: Analyze the sample spot in the MALDI-TOF mass spectrometer.

A similar protocol would need to be optimized for DIHBA, starting with determining its solubility in common MALDI solvents.

Visualizing the Workflow

A typical MALDI-TOF MS workflow is depicted below. The critical step where matrix performance is paramount is the sample preparation and co-crystallization stage.

MALDI_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analyte Analyte (e.g., Protein) Mix Mix Analyte and Matrix Analyte->Mix Matrix_Sol Matrix Solution (SA or DIHBA) Matrix_Sol->Mix Spot Spot on MALDI Target Mix->Spot Crystallize Co-crystallization Spot->Crystallize Laser Laser Desorption & Ionization Crystallize->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

Publish Comparison Guide: Specificity Assessment of 3,5-Diiodo-4-hydroxybenzoic Acid (DIHB)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 3,5-Diiodo-4-hydroxybenzoic acid (DIHB) , focusing on its binding specificity to Transthyretin (TTR) versus off-target proteins like Albumin. It is designed for researchers utilizing DIHB as a chemical probe, structural fragment, or competitive inhibitor in amyloidosis and thyroid hormone transport studies.

Executive Summary

3,5-Diiodo-4-hydroxybenzoic acid (DIHB) is a halogenated phenolic acid structurally analogous to the "outer ring" of the thyroid hormone Thyroxine (T4). Its utility primarily lies in its ability to bind the thyroxine-binding channels of Transthyretin (TTR) via specific halogen bonding interactions.

While DIHB exhibits high structural specificity for TTR's halogen-binding pockets (HBPs), its thermodynamic affinity is significantly lower than bivalent ligands like Tafamidis or native T4 . This guide evaluates DIHB’s performance as a binding probe, contrasting it with clinical-grade stabilizers and natural ligands to establish its optimal experimental window.

Key Findings
  • Primary Target: Transthyretin (TTR) – Binds to the outer binding cavity (HBP 3/3').

  • Mechanism: Halogen bonding (Iodine

    
     Carbonyl backbone) and hydrophobic shielding.
    
  • Limitation: Monovalent binding leads to faster dissociation rates (

    
    ) compared to bivalent inhibitors (e.g., Tafamidis).
    
  • Off-Target Risk: Moderate affinity for Human Serum Albumin (HSA) requires precise concentration management in plasma-based assays.

Mechanistic Basis of Binding

The specificity of DIHB is dictated by the unique architecture of the TTR tetramer. TTR possesses two funnel-shaped thyroxine-binding channels.

Structural Compatibility
  • Halogen Bonding: The two iodine atoms at positions 3 and 5 of DIHB are critical. They occupy the hydrophobic Halogen Binding Pockets (HBPs) within the TTR channel, specifically interacting with the carbonyl oxygens of Ala108 , Leu110 , Ser117 , or Thr119 depending on depth of penetration.

  • Hydroxyl Interaction: The 4-hydroxyl group mimics the outer ring phenolic hydroxyl of T4, often engaging in water-mediated hydrogen bonding or direct interaction with Ser117 at the channel center.

  • Carboxylate Tail: The benzoic acid moiety forms electrostatic interactions with Lys15 at the channel entrance, anchoring the molecule.

Visualization: TTR Binding Pathway

The following diagram illustrates the competitive binding mechanism of DIHB versus the native ligand T4.

TTR_Binding_Mechanism TTR_Tetramer Apo-TTR Tetramer (Open Channel) Complex_T4 TTR-T4 Complex (High Affinity, KD ~10 nM) TTR_Tetramer->Complex_T4 Bind T4 (Bivalent) Complex_DIHB TTR-DIHB Complex (Moderate Affinity, KD ~µM) TTR_Tetramer->Complex_DIHB Bind DIHB (Monovalent) T4_Native Thyroxine (T4) (Native Ligand) T4_Native->Complex_T4 DIHB_Probe 3,5-Diiodo-4-hydroxybenzoic acid (DIHB) DIHB_Probe->Complex_DIHB Mechanism Interaction Mode: 1. Lys15 Electrostatic Anchor 2. Halogen Bonding (Iodine) Mechanism->Complex_DIHB

Figure 1: Mechanistic divergence between native T4 binding (bivalent occupancy) and DIHB binding (monovalent occupancy).

Comparative Performance Analysis

The following table contrasts DIHB with the native ligand (T4), a clinical stabilizer (Tafamidis), and the primary off-target sink (Albumin).

ParameterDIHB (Probe) Thyroxine (T4) Tafamidis (Drug) Albumin (HSA)
Primary Role Structural Fragment / ProbeBiological HormoneKinetic StabilizerTransport / Off-Target
Binding Affinity (

)
~100 – 500 nM *~10 nM (TTR)~2 nM (TTR)~10 µM (Low Affinity)
Binding Stoichiometry 2 molecules per tetramer2 molecules per tetramer1-2 molecules per tetramerNon-specific (Multiple sites)
Selectivity Ratio Moderate (TTR >> HSA)High (TBG > TTR >> HSA)Very High (TTR >>> HSA)N/A (General Sink)
Structural Feature Single Phenyl Ring (Monovalent)Biphenyl Ether (Bivalent)Biphenyl Benzoxazole (Bivalent)Large Hydrophobic Pockets
Kinetic Stability Low (Fast

)
ModerateHigh (Slow

)
N/A

*Note: Affinity values for DIHB are estimated based on structural analogs (e.g., 3,5-diiodosalicylic acid) and fragment screening data.

Interpretation for Researchers
  • Use DIHB when you need a small, simplified probe to study the halogen binding pockets without the steric bulk of the inner ring found in T4.

  • Avoid DIHB for kinetic stabilization assays where long residence time is required; use Tafamidis or Diflunisal instead.

  • Control for Albumin: In plasma/serum assays, HSA concentration (~600 µM) vastly exceeds TTR (~5 µM). Because DIHB has micromolar affinity for HSA, it will partition heavily into HSA unless TTR is isolated.

Experimental Protocols for Specificity Assessment

To validate DIHB binding specificity, we recommend a Fluorescence Quenching Assay utilizing the intrinsic tryptophan fluorescence of TTR, followed by a Competition Assay to prove site specificity.

Protocol A: Intrinsic Tryptophan Fluorescence Quenching

TTR contains tryptophan residues within the channel. Binding of iodinated ligands (heavy atoms) quenches this fluorescence efficiently via intersystem crossing.

Reagents:

  • Recombinant Human TTR (Wild Type), 1 µM in PBS (pH 7.4).

  • DIHB Stock Solution (10 mM in DMSO).

  • Control: 3,5-Diiodo-L-thyronine (T2) or T4.

Workflow:

  • Preparation: Dilute TTR to 1 µM in quartz cuvette.

  • Excitation/Emission: Set Fluorometer to Ex: 280 nm / Em: 340 nm .

  • Titration: Aliquot DIHB (0.1 µM increments) into the cuvette.

  • Measurement: Record fluorescence intensity (

    
    ) after each addition.
    
  • Data Analysis: Plot

    
     vs. [Ligand]. Fit to the Stern-Volmer equation or a specific binding model to derive 
    
    
    
    .
    • Validation: A linear quench indicates specific binding. Saturation should occur near 2:1 stoichiometry.

Protocol B: Fluorescence Displacement (Competition) Assay

To confirm DIHB binds specifically to the T4 pocket and not surface patches.

Reagents:

  • Probe: ANS (8-anilino-1-naphthalenesulfonic acid), binds TTR channel and fluoresces bright green.

  • Target: TTR (1 µM).

  • Competitor: DIHB.

Workflow:

  • Incubate TTR (1 µM) with ANS (10 µM) for 10 minutes. Record Baseline Fluorescence (Ex: 360 nm / Em: 465 nm ).

  • Titrate DIHB (0.5 µM to 10 µM).

  • Observation: A decrease in fluorescence indicates DIHB is displacing ANS from the central channel.

  • Specificity Check: Repeat in the presence of excess Albumin (50 µM). If DIHB displacement of TTR-ANS is maintained, specificity is confirmed.

Visualization: Experimental Workflow

Experimental_Workflow Step1 Step 1: TTR + ANS Probe (High Fluorescence) Step2 Step 2: Titrate DIHB Step1->Step2 Decision Fluorescence Decrease? Step2->Decision Result_Specific Specific Binding (Channel Displacement) Decision->Result_Specific Yes Result_NonSpecific Non-Specific / No Binding Decision->Result_NonSpecific No

Figure 2: Fluorescence displacement workflow to validate channel specificity.

References

  • Binding Characteristics of Thyroid Hormone Distributor Proteins. Thyroid, 2022.

  • Crystal structure of transthyretin in complex with 3,5-diiodosalicylic acid. RCSB PDB (3B56).

  • Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid. International Journal of Molecular Sciences, 2022.

  • Tafamidis, a potent and selective transthyretin kinetic stabilizer. Science Translational Medicine, 2012.

  • Protein binding of 4-hydroxybenzoic acid to human serum albumin. Toxicology Reports, 2021.

A Comparative Guide to the Iodination of Phenolic Compounds for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Iodinated phenolic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of an iodine atom onto a phenol ring can dramatically alter its biological activity and provides a versatile handle for further functionalization, most notably through cross-coupling reactions. The choice of iodination method is therefore a critical decision in the synthetic workflow, directly impacting yield, regioselectivity, and overall efficiency. This guide provides a comparative analysis of common iodination methods for phenolic compounds, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.

The Mechanism of Electrophilic Aromatic Iodination of Phenols

The iodination of phenols proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl group of the phenol is a strong activating group, increasing the electron density of the aromatic ring and making it more susceptible to attack by an electrophile.[1] Under neutral or acidic conditions, the phenol itself is the reacting species. However, under basic conditions, the more nucleophilic phenoxide ion is formed, which reacts even more rapidly.[2]

The rate-determining step of the reaction can vary. For highly activated phenols, the initial attack of the electrophile is fast, and the subsequent deprotonation to restore aromaticity can be the slowest step.[3] The nature of the iodinating agent is crucial, as molecular iodine (I2) itself is a weak electrophile. Therefore, most methods employ a strategy to generate a more potent electrophilic iodine species, such as the iodonium ion (I+) or a polarized iodine source.[4][5]

A Comparative Overview of Common Iodination Methods

The following sections detail the mechanisms, protocols, and performance of several widely used methods for the iodination of phenolic compounds.

Molecular Iodine (I2)

Direct iodination using molecular iodine is the most straightforward method but is often slow and inefficient due to the low electrophilicity of I2.[6] The reaction is typically performed in the presence of a base or an oxidizing agent to generate a more reactive iodinating species.[5]

Mechanism: In the presence of a base, the phenol is deprotonated to the more reactive phenoxide ion. The reaction with I2 then proceeds, often with the assistance of a solvent that can help to polarize the I-I bond.[2] In the presence of an oxidizing agent, I2 is oxidized to a more electrophilic species, such as I+.[4]

Experimental Protocol (General):

  • Dissolve the phenolic compound in a suitable solvent (e.g., aqueous methanol, ethanol).[1][7]

  • Add a base (e.g., NaOH, NaHCO3) if generating the phenoxide ion.[5]

  • Add molecular iodine portion-wise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).[6]

  • Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.[1]

  • Acidify the solution to precipitate the iodinated phenol, which can then be isolated by filtration.[8]

Performance and Considerations:

  • Advantages: Inexpensive and readily available reagent.

  • Disadvantages: Often slow, may require harsh conditions, and can lead to a mixture of mono-, di-, and tri-iodinated products.[7] The regioselectivity can be poor, although para-substitution is generally favored.[5] For activated phenols, over-iodination is a common issue.[1]

Iodine Monochloride (ICl)

Iodine monochloride is a more potent electrophilic iodinating agent than molecular iodine due to the polarization of the I-Cl bond, making the iodine atom more susceptible to nucleophilic attack.[9]

Mechanism: The electrophilic iodine of ICl is attacked by the electron-rich phenol ring, forming a sigma complex. Subsequent loss of a proton and chloride ion yields the iodinated phenol.[9] The reaction is typically faster than with molecular iodine.

Experimental Protocol:

  • Dissolve the phenolic compound in a suitable solvent, such as a mixture of methanol and water.[10]

  • Prepare a solution of iodine monochloride in the same solvent.

  • Cool the phenol solution in an ice bath.

  • Add the ICl solution dropwise to the stirred phenol solution.[9]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.[9]

  • Isolate the product by extraction or filtration.

Performance and Considerations:

  • Advantages: More reactive than I2, leading to faster reaction times and often higher yields.[10]

  • Disadvantages: ICl is corrosive and moisture-sensitive. The regioselectivity is generally para-directing, but mixtures of ortho and para isomers can be formed.[10][11]

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a versatile and easy-to-handle solid reagent for iodination. It is particularly useful for the mild and regioselective iodination of activated aromatic compounds, including phenols.[12] The reactivity of NIS can be enhanced by the addition of an acid catalyst.[12]

Mechanism: In the presence of an acid catalyst, the succinimide nitrogen is protonated, increasing the electrophilicity of the iodine atom. The phenol then attacks the iodine, leading to the formation of the iodinated product and succinimide.

Experimental Protocol (with Acid Catalyst):

  • Dissolve the phenolic compound in a suitable solvent like acetonitrile or dichloromethane.[13]

  • Add a catalytic amount of an acid, such as trifluoroacetic acid.[12]

  • Add N-iodosuccinimide to the solution and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture with aqueous sodium thiosulfate and then with brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography or recrystallization.[14]

Performance and Considerations:

  • Advantages: Mild reaction conditions, easy to handle solid reagent, and often provides good regioselectivity.[14][15] By using a catalyst, the reaction can be tuned for different substrates.

  • Disadvantages: NIS is more expensive than I2 or ICl. For highly activated phenols, di-iodination can occur.[15]

Sodium Iodide with an Oxidant

This method involves the in-situ generation of an electrophilic iodine species from an iodide salt, typically sodium iodide or potassium iodide, using an oxidizing agent.[16] Common oxidants include hydrogen peroxide, sodium hypochlorite (bleach), and potassium persulfate.[8][16][17] This approach is often considered a "greener" alternative.[18]

Mechanism: The oxidant reacts with the iodide ion (I-) to form a more electrophilic iodine species, which then reacts with the phenol in a typical SEAr fashion. The exact nature of the iodinating species can vary depending on the oxidant and reaction conditions.

Experimental Protocol (using NaI and NaOCl):

  • Dissolve the phenol and sodium iodide in an aqueous alcohol solvent (e.g., methanol/water).[1][8]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium hypochlorite (bleach) dropwise over a period of 30-60 minutes.[1]

  • Continue stirring at 0 °C for an additional hour after the addition is complete.

  • Quench the reaction with aqueous sodium thiosulfate.[1]

  • Acidify the mixture with hydrochloric acid to a pH of 3-4 to precipitate the product.[1]

  • Isolate the iodinated phenol by filtration.

Performance and Considerations:

  • Advantages: Utilizes inexpensive and readily available reagents, often proceeds under mild conditions, and can be highly selective.[8] The extent of iodination can be controlled by the stoichiometry of the reagents.[1]

  • Disadvantages: The reaction can be exothermic and requires careful control of the addition of the oxidant to avoid over-iodination and side reactions.[1]

Comparative Data Summary

MethodReagentsTypical SolventsTemperatureReaction TimeTypical YieldsRegioselectivity (ortho:para)Key AdvantagesKey Disadvantages
Molecular Iodine I2, often with a base or oxidantAqueous alcohols, DMFRoom Temp. to RefluxHours to DaysVariable, often moderateGenerally para-favored, but mixtures are common[5][7]InexpensiveSlow, poor selectivity, over-iodination[1][7]
Iodine Monochloride IClMethanol/Water, Acetic Acid0 °C to Room Temp.Minutes to HoursGood to Excellent[10]Generally para-favored, can be tuned with conditions[10]Fast and high yieldingReagent is corrosive and moisture-sensitive
N-Iodosuccinimide NIS, often with an acid catalystAcetonitrile, CH2Cl2, DMFRoom Temp.1-6 HoursGood to Excellent[14][19]Can be highly selective for para or ortho depending on substrate and catalyst[15]Mild, easy to handle, good selectivityMore expensive than other reagents
NaI with Oxidant NaI or KI, NaOCl, H2O2, etc.Aqueous alcohols, Water0 °C to Room Temp.1-2 HoursGood to Excellent[8]Often highly para-selective[1][8]Inexpensive, "green", controllableExothermic, requires careful addition of oxidant

Regioselectivity: Directing the Iodine

The inherent directing effect of the hydroxyl group favors substitution at the ortho and para positions.[1] While para-substitution is often the thermodynamic product due to reduced steric hindrance, achieving high regioselectivity for a specific isomer can be a challenge.

  • Para-Selectivity: Most standard iodination methods, such as those using ICl or NaI/oxidant systems, tend to favor the formation of the para-iodophenol.[8][10]

  • Ortho-Selectivity: Achieving selective ortho-iodination often requires specific directing groups or reagents. For instance, the use of thallium(I) acetate in conjunction with iodine has been shown to selectively direct iodination to the ortho position.[20][21] Another approach involves using bulky reagents or directing groups that sterically block the para position. An environmentally friendly protocol using potassium iodide and ammonium peroxodisulfate in aqueous methanol has also been reported to provide predominantly ortho-monoiodinated products for activated aromatics.[16]

Experimental Workflows and Diagrams

General Workflow for Phenol Iodination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Phenol in Solvent mix Combine Reactants (often dropwise at 0 °C) start->mix reagent Prepare Iodinating Reagent Solution reagent->mix react Stir and Monitor (TLC) mix->react quench Quench Excess Iodinating Agent (e.g., Na2S2O3) react->quench isolate Isolate Product (Extraction/Filtration) quench->isolate purify Purify Product (Recrystallization/ Chromatography) isolate->purify end end purify->end Characterized Iodophenol

Caption: A generalized experimental workflow for the iodination of phenolic compounds.

Mechanism of Electrophilic Iodination

G Phenol Sigma_Complex Phenol->Sigma_Complex Electrophilic Attack Electrophile I+ Electrophile->Sigma_Complex Iodophenol Sigma_Complex->Iodophenol Deprotonation H_plus H+ Sigma_Complex->H_plus

Caption: Simplified mechanism of electrophilic aromatic iodination of phenol.

Conclusion

The selection of an appropriate iodination method for phenolic compounds is a multi-faceted decision that depends on factors such as substrate reactivity, desired regioselectivity, cost, and environmental considerations. For general purposes, methods employing iodine monochloride or sodium iodide with an oxidant offer a good balance of reactivity, cost-effectiveness, and selectivity. For more sensitive substrates or when high regioselectivity is paramount, N-iodosuccinimide, despite its higher cost, presents a mild and reliable option. Researchers are encouraged to consider the comparative data presented in this guide and to perform small-scale trials to identify the optimal conditions for their specific application.

References

  • Berliner, E. (1951). The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society, 73(9), 4307–4311. [Link]

  • Shigemitsu, Y., & Ogata, Y. (1965). Kinetics of iodination of di-substituted phenols by iodine monochloride in aqueous methanol. Journal of the Chemical Society, 116. [Link]

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]

  • Chaikovskii, V. K., Filimonov, V. D., et al. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. ChemInform, 31(18). [Link]

  • Cambie, R. C., Rutledge, P. S., Smith-Palmer, T., & Woodgate, P. D. (1976). Selective iodination of phenols in the ortho-position. Journal of the Chemical Society, Perkin Transactions 1, (11), 1161-1164. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. [Link]

  • Patil, S., et al. (2005). A mild and efficient method for the iodination of aromatic compounds using molecular iodine and iodic acid. Tetrahedron Letters, 46(41), 7179-7181.
  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). [Link]

  • Noda, Y., & Kashima, M. (1997). An Efficient and Regioselective Direct Aromatic Iodination Using Iodine and Nitrogen Dioxide. Tetrahedron Letters, 38(38), 6225-6228. [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). Green and Efficient Method for the Iodination of Phenols in Water. E-Journal of Chemistry, 7(4), 1431-1435. [Link]

  • Edgar, K. J., & Falling, S. N. (1990). An Efficient and Selective Method for the Preparation of Iodophenols. The Journal of Organic Chemistry, 55(17), 5287-5291. [Link]

  • Cambie, R. C., Rutledge, P. S., Smith-Palmer, T., & Woodgate, P. D. (1976). Selective iodination of phenols in the ortho-position. Journal of the Chemical Society, Perkin Transactions 1, 1161-1164. [Link]

  • Hauenschild, T., & Hinderberger, D. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Organics, 4(2), 173-185. [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. [Link]

  • Gallo, R. D. C., Gebara, K. S., & Raminelli, C. (2013). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 24, 104-108. [Link]

  • Teuber, H. J., & Lindner, W. (1959). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Chemische Berichte, 92(4), 921-927. [Link]

  • Quora. (2015). Why does the iodination of phenol proceed faster than the iodination of deuterated phenol, but the nitration of nitrobenzene and deuterated nitrobenzene proceed at very similar, but not identical, rates?[Link]

  • Kadam, S. T., & Shinde, S. S. (2012). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Chemistry Letters and Reviews, 5(4), 535-539. [Link]

  • Racys, D. T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782-4785. [Link]

  • Roy, S. C., & Guin, C. (2006). A Green Reagent for the Iodination of Phenols. Synlett, 2006(13), 2221-2223. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • Patil, S. B., et al. (2015). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Catalysis Letters, 145(11), 2059-2066. [Link]

  • The Hive. (2000). Iodination via NIS -- various conditions. [Link]

  • Kometani, T., Watt, D. S., & Ji, T. (1985). An improved procedure for the iodination of phenols using sodium iodide and tert-butyl hypochlorite. The Journal of Organic Chemistry, 50(26), 5384-5387. [Link]

  • da Silva, F. M., et al. (2009). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Journal of the Brazilian Chemical Society, 20(8), 1540-1546. [Link]

  • Nishii, Y., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5164-5169. [Link]

  • Dohi, T., & Kita, Y. (2021). Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents. Molecules, 26(2), 432. [Link]

Sources

Regiochemical Impact of Iodination on Hydroxybenzoic Acid: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The iodination of hydroxybenzoic acid (HBA) is a pivotal transformation in the development of radiopharmaceuticals, antimicrobial agents, and X-ray contrast media.[1] The introduction of an iodine atom is not merely a structural appendage; it fundamentally alters the electronic and steric landscape of the molecule.

This guide objectively assesses how the position of iodination —specifically relative to the hydroxyl (-OH) and carboxyl (-COOH) moieties—dictates the reactivity profile of the substrate. We focus on the 4-hydroxybenzoic acid (4-HBA) scaffold, comparing the 3-iodo (mono-substituted) and 3,5-diiodo (di-substituted) derivatives against the non-iodinated control.[1]

Part 1: Mechanistic Basis of Regioselectivity

To control reactivity, one must first control synthesis.[1] The iodination of 4-HBA is governed by the competing directing effects of the substituents.

  • Hydroxyl Group (-OH): Strongly activating, ortho/para director.[1]

  • Carboxyl Group (-COOH): Deactivating, meta director.[1]

In 4-HBA, the positions ortho to the hydroxyl group are simultaneously meta to the carboxyl group. This "cooperative directing effect" makes the C3 and C5 positions highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS).

Diagram 1: Electrophilic Iodination Pathway

The following diagram illustrates the stepwise iodination flow and the cooperative directing effects that enforce regioselectivity.

IodinationMechanism cluster_legend Directing Effects HBA 4-Hydroxybenzoic Acid (Substrate) I_Mono 3-Iodo-4-hydroxybenzoic Acid (Mono-iodinated) HBA->I_Mono  Fast (Activation by -OH)   I_Di 3,5-Diiodo-4-hydroxybenzoic Acid (Di-iodinated) I_Mono->I_Di  Slower (Steric hindrance)   Reagent Electrophile (I+) (from ICl or I2/H2O2) Note1 -OH directs Ortho (C3, C5) Note2 -COOH directs Meta (C3, C5)

Caption: Cooperative directing effects of -OH and -COOH funnel substitution exclusively to the 3 and 5 positions.

Part 2: Comparative Reactivity Profile

The introduction of iodine affects three critical parameters: Acidity (pKa) , Lipophilicity (LogP) , and Steric Accessibility .[1]

Electronic Effects & Acidity (pKa)

Iodine is an electron-withdrawing group (EWG) via induction (-I) but a weak electron-donating group via resonance (+M).[1] In the context of phenols, the inductive effect dominates, stabilizing the phenoxide anion and increasing acidity.[1]

CompoundStructurepKa (COOH)pKa (Phenolic OH)Electronic Impact
4-HBA Unsubstituted4.54~9.30Baseline.
3-Iodo-4-HBA Mono-ortho~4.40~7.0 - 8.0Acidifying: Iodine stabilizes the phenoxide via -I effect.[1]
3,5-Diiodo-4-HBA Di-ortho~4.20~6.0 - 6.5Strongly Acidifying: Dual iodines significantly lower phenolic pKa.[1]

Note: pKa values are synthesized from experimental data of analogous halophenols [1, 2].

Steric Hindrance & Coupling Efficiency

The position of iodine drastically changes the molecule's utility as a building block.

  • COOH Reactivity (Amide Coupling): The iodines are at the C3/C5 positions, which are meta to the carboxyl group. Therefore, amide coupling at the C1-COOH is NOT sterically hindered .[1] You can expect standard coupling yields (>85%) using EDC/NHS or HATU.[1]

  • OH Reactivity (Etherification/Esterification): The iodines are ortho to the hydroxyl group. This creates a "steric wall."[1] Reactions requiring attack at the oxygen (e.g., Williamson ether synthesis) will be significantly slower and may require higher temperatures or smaller electrophiles.[1]

Lipophilicity & Bioavailability

Iodine is highly lipophilic.[1] This is critical for drug design, as it enhances membrane permeability but decreases water solubility.[1]

  • 4-HBA: LogP ~ 1.58 (High water solubility at pH 7).[1]

  • 3,5-Diiodo-4-HBA: LogP > 3.5 (Poor water solubility; requires DMSO/Ethanol cosolvents).[1]

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 3,5-Diiodo-4-HBA

Rationale: This protocol uses Iodine Monochloride (ICl) for high atom economy and rapid reaction rates, preferred over elemental iodine for di-substitution.[1]

Materials:

  • 4-Hydroxybenzoic acid (1.0 eq)[1][2]

  • Iodine Monochloride (2.2 eq)[1][2]

  • Acetic Acid (Solvent)[1]

  • Water (Quench)[1]

Workflow:

  • Dissolution: Dissolve 4-HBA in glacial acetic acid (5 mL per gram of substrate) in a round-bottom flask.

  • Addition: Add ICl dropwise over 20 minutes at room temperature. The solution will turn dark orange/red.

  • Heating: Heat the mixture to 60°C for 2 hours to drive the second iodination (overcoming the steric barrier of the first iodine).

  • Monitoring: Check via TLC (Mobile phase: 30% EtOAc/Hexane). The di-iodo product is significantly less polar (higher Rf) than the starting material.[1]

  • Quench: Pour reaction mixture into ice water containing 5% Sodium Thiosulfate (

    
    ) to reduce unreacted iodine (solution turns white/pale yellow).
    
  • Isolation: Filter the precipitate, wash with cold water, and dry.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for a singlet at ~8.1-8.3 ppm (2H, symmetric protons at C2/C6).[1] Absence of doublets confirms loss of C3/C5 protons.

Diagram 2: Experimental Workflow & Validation

Visualizing the synthesis and critical checkpoints.

SynthesisWorkflow Start Start: 4-HBA + AcOH Step1 Add ICl (2.2 eq) Temp: 25°C -> 60°C Start->Step1 Check Checkpoint: TLC (Target Rf > SM Rf) Step1->Check Quench Quench: Ice Water + Na2S2O3 (Remove excess Iodine) Check->Quench Conversion Complete Filter Filtration & Drying Quench->Filter Valid Validation: 1H NMR (Singlet ~8.2 ppm) Filter->Valid

Caption: Step-by-step workflow for the synthesis and validation of 3,5-diiodo-4-hydroxybenzoic acid.

Part 4: Performance in Drug Discovery[1]

Antimicrobial Potency

Iodinated HBAs exhibit superior antimicrobial properties compared to their non-halogenated counterparts due to increased lipophilicity, which facilitates cell wall penetration.[1]

  • Data: 3,5-diiodo-4-HBA shows enhanced activity against Gram-positive bacteria (e.g., S. aureus) compared to 4-HBA [3].[1]

  • Mechanism: The acidity of the phenolic proton (pKa ~6) acts as a proton shuttle uncoupler, disrupting the transmembrane proton gradient.

Radiopharmaceutical Labeling

The 3-position is the standard site for radioiodination (


 or 

).[1]
  • Stability: The C-I bond at the ortho position to the hydroxyl group is susceptible to in vivo deiodination by deiodinase enzymes.

  • Mitigation: Blocking the adjacent positions or glycosylating the hydroxyl group can improve metabolic stability.

References

  • Lide, D. R. (2000).[1][3] CRC Handbook of Chemistry and Physics. 81st Edition.[3] CRC Press.[1][3] (Source for 4-HBA pKa data).

  • Bykova, L. N., et al. (1970).[1][3] "Dissociation Constants of Hydroxybenzoic Acids". Zhurnal Obshchei Khimii, 40, 2295-2300.[1][3]

  • Cho, J. Y., et al. (1998).[1] "Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull". Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-2276.[1]

  • ChemicalBook. (2025).[1] "Synthesis of 3,5-Diiodo-4-hydroxybenzoic acid".

Sources

Comparative Evaluation: 3,5-Diiodo-4-hydroxybenzoic Acid (DIHBA) as a Specialized Rigid Cross-Linker

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of 3,5-Diiodo-4-hydroxybenzoic Acid (DIHBA) as a Non-Cleavable Cross-Linker Content Type: Technical Comparison Guide Audience: Structural Biologists, Protein Chemists, and Drug Discovery Scientists

Executive Summary: Beyond Standard Conjugation

While reagents like DSS (Disuccinimidyl suberate) or BS3 dominate the landscape of protein cross-linking, 3,5-Diiodo-4-hydroxybenzoic acid (DIHBA) occupies a specialized niche. It is not a pre-activated, off-the-shelf cross-linker for general interactomics. Instead, it is a functional scaffold used primarily when specific physicochemical properties—namely structural rigidity , heavy-atom derivatization (for X-ray phasing) , or thyromimetic binding —are required.

This guide evaluates DIHBA’s utility as a covalent "zero-length" equivalent (when activated) or short rigid spacer, contrasting it with standard aliphatic cross-linkers.

Technical Profile & Mechanism of Action

The Molecule

DIHBA consists of a benzoic acid core substituted with two iodine atoms at the 3 and 5 positions.

  • Rigidity: The aromatic ring prevents rotation, creating a "stiff" linker compared to alkyl chains.

  • Acidity: The electron-withdrawing iodine atoms significantly lower the pKa of the phenolic hydroxyl (~4.0), making it ionized at physiological pH.

  • Heavy Atom Signature: The two iodine atoms provide anomalous scattering for X-ray crystallography and a distinct mass defect for mass spectrometry.

Mechanism of Cross-Linking

Unlike NHS-esters (e.g., DSS) which are ready-to-react, DIHBA is a carboxyl-containing precursor . It functions as a cross-linker in two primary modes:[1]

  • Two-Step Amine Conjugation (Covalent): DIHBA must be activated in situ using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to form an active ester. This ester then reacts with primary amines (Lysine, N-terminus) to form a stable amide bond.

    • Result: A rigid aromatic "tag" or spacer attached to the protein. If the phenolic group is further derivatized (e.g., via ether formation prior to conjugation), it acts as a true bifunctional cross-linker.

  • Non-Covalent "Cross-Linking" (Kinetic Stabilization): In drug development (specifically for Transthyretin Amyloidosis), DIHBA mimics Thyroxine (T4). It binds to the tetramer interface, effectively "cross-linking" the subunits through hydrophobic and electrostatic interactions to prevent dissociation. Note: This is not a covalent bond.

Comparative Analysis: DIHBA vs. Standard Alternatives

The following table contrasts DIHBA (activated via EDC/NHS) against the industry standards: DSS (Homobifunctional, flexible) and EDC/NHS (Zero-length, no spacer).

Performance Matrix
FeatureDIHBA (Activated) DSS (Disuccinimidyl suberate) EDC / NHS (Zero-Length)
Linker Type Rigid Aromatic Flexible Alkyl ChainNone (Direct Amide Bond)
Spacer Length ~5.0 Å (Short, Rigid)11.4 Å (Long, Flexible)0 Å
Mechanism Carboxyl Activation (Two-step)Pre-activated NHS EsterCarboxyl Activation
Solubility Low (Hydrophobic/DMSO required)Low (DMSO required) BS3 is water solubleHigh (Water soluble)
Structural Biology Excellent (Iodine for Phasing)Poor (Electron density noise)Neutral
Mass Spec ID High Confidence (Iodine mass defect)Standard (Mass shift only)Difficult (Small mass shift)
Cleavability Non-Cleavable (Stable Amide)Non-CleavableNon-Cleavable
Primary Use Case Phasing, Rigid spacing, TTR bindingProtein-Protein Interaction (PPI) mappingHapten-Carrier conjugation
Critical Analysis
  • Selectivity vs. Efficiency: DSS is a "shotgun" cross-linker; its flexibility allows it to capture amines within a wide radius. DIHBA is rigid; if the target amine is not sterically accessible or aligned with the rigid plane of the benzene ring, the reaction efficiency drops.

  • The "Heavy" Advantage: For researchers doing De Novo Phasing in crystallography, DIHBA is superior. The iodine atoms allow for SAD (Single-wavelength Anomalous Dispersion) phasing, effectively killing two birds with one stone: stabilizing the crystal lattice (via cross-linking) and providing phase information.

Experimental Protocol: In-Situ Activation & Conjugation

Objective: Covalently couple DIHBA to a target protein (e.g., BSA or an antibody) targeting surface lysines.

Reagents
  • Ligand: 3,5-Diiodo-4-hydroxybenzoic acid (DIHBA).

  • Activators: EDC (Carbodiimide) and Sulfo-NHS.

  • Solvent: DMSO (Anhydrous).

  • Buffer: PBS, pH 7.4 (Phosphate Buffered Saline). Avoid primary amine buffers like Tris or Glycine.

Step-by-Step Workflow
  • Solubilization:

    • Dissolve 10 mg of DIHBA in 1 mL dry DMSO. (DIHBA is sparingly soluble in water).

  • Activation (The "Active Ester" Formation):

    • Add EDC (10-fold molar excess over DIHBA) and Sulfo-NHS (10-fold molar excess) to the DMSO solution.

    • Incubate: 15–30 minutes at Room Temperature (RT).

    • Checkpoint: This generates the semi-stable Sulfo-NHS-DIHBA ester.

  • Conjugation:

    • Dilute the protein to 1–2 mg/mL in PBS (pH 7.4).

    • Add the Activated DIHBA solution to the protein.

    • Ratio: Target a 20–50 fold molar excess of DIHBA over protein (due to hydrolysis competition).

    • Incubate: 2 hours on ice or 30 mins at RT.

  • Quenching:

    • Add 1M Tris-HCl (pH 8.0) or Glycine to a final concentration of 50 mM to quench unreacted esters.

  • Purification:

    • Desalt via Zeba Spin Columns or Dialysis to remove excess iodine/reagents.

Visualizing the Chemistry

The following diagram illustrates the activation pathway and the structural comparison between the rigid DIHBA linker and the flexible DSS linker.

DIHBA_Pathway cluster_properties Structural Consequence DIHBA DIHBA (COOH, Iodine, Phenol) Activation Activation (EDC + Sulfo-NHS) DIHBA->Activation DMSO Solubilization ActiveEster Active NHS-Ester (Unstable Intermediate) Activation->ActiveEster 15 min RT Conjugate DIHBA-Protein Conjugate (Rigid Amide Bond) ActiveEster->Conjugate + Protein (-NH2) Nucleophilic Attack Protein Target Protein (Lysine -NH2) Protein->Conjugate FlexibleConjugate Flexible Cross-link Protein->FlexibleConjugate Phasing (X-ray) Phasing (X-ray) Conjugate->Phasing (X-ray) Iodine Atoms DSS Alternative: DSS (Flexible Alkyl Chain) DSS->FlexibleConjugate Direct Reaction PPI Mapping PPI Mapping FlexibleConjugate->PPI Mapping Long Reach

Caption: Workflow comparing the in-situ activation of DIHBA (top path) for rigid, heavy-atom labeling versus the direct application of DSS (bottom path) for flexible cross-linking.

References

  • Hermann, G. et al. (2020).[2] Applications of Iodinated Benzoic Acid Derivatives in Protein Crystallography. Journal of Structural Biology.

  • Thermo Fisher Scientific. (2024). DSS and BS3 Crosslinkers Product Information.

  • Bulawa, C. E. et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. PNAS. (Context for DIHBA as a non-covalent stabilizer/mimic).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard protocols for Carbodiimide activation).

Sources

A Literature-Based Guide to Protein Iodination Techniques for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of iodine isotopes into proteins is a foundational technique in life sciences, providing a powerful tool for tracing, quantifying, and visualizing proteins in a vast array of experimental contexts.[1][2] From radioimmunoassays (RIAs) and metabolic studies to advanced imaging, the success of these applications hinges on the selection of an appropriate iodination method that preserves the protein's structural and functional integrity. This guide offers a comparative analysis of the most common protein iodination techniques, grounded in scientific literature, to assist researchers in making informed methodological choices.

The Fundamental Chemistry: Iodination of Tyrosine

Protein iodination primarily targets the phenolic ring of tyrosine residues. The process involves the oxidation of a stable iodide ion (I⁻) into a reactive electrophilic iodine species (I⁺), which then substitutes onto the electron-rich aromatic ring of tyrosine.[3][4][5][6] The various iodination methods are distinguished by the specific oxidizing agent used to generate this reactive iodine.

The Chloramine-T Method: A Rapid and Efficient Standard

First introduced in the 1960s, the Chloramine-T method is a widely adopted technique due to its simplicity and high efficiency.[7][8]

Mechanism of Action:

Chloramine-T, a mild oxidizing agent, hydrolyzes in an aqueous solution to produce hypochlorous acid (HOCl). This, in turn, oxidizes iodide ions to the reactive electrophilic iodine that readily reacts with tyrosine residues.[7]

Experimental Workflow: Chloramine-T Method

ChloramineT_Workflow Protein Protein Solution (in buffer) Reaction Incubation (e.g., 60 sec at RT) Protein->Reaction NaI Radioactive NaI (e.g., Na¹²⁵I) NaI->Reaction ChloramineT Chloramine-T (Oxidizing Agent) ChloramineT->Reaction Initiates Oxidation Quench Quenching Agent (e.g., Sodium Metabisulfite) Reaction->Quench Stops Reaction Separation Purification (e.g., Gel Filtration) Quench->Separation LabeledProtein Iodinated Protein Separation->LabeledProtein

Caption: Workflow of the Chloramine-T protein iodination method.

Step-by-Step Protocol:

  • Combine the protein solution with radioactive sodium iodide (e.g., Na¹²⁵I) in a suitable buffer (pH 7.5 is often optimal).[7]

  • Initiate the reaction by adding a freshly prepared solution of Chloramine-T. The concentration of Chloramine-T is a critical parameter that requires optimization.[9]

  • Allow the reaction to proceed for a short duration, typically around 60 seconds, at room temperature.[9]

  • Terminate the reaction by adding a reducing agent, such as sodium metabisulfite, to neutralize any remaining Chloramine-T.[9]

  • Purify the iodinated protein from free iodide and other reactants using methods like gel filtration chromatography.[7]

Advantages:

  • High Efficiency: Capable of producing proteins with high specific activity.[7]

  • Speed and Simplicity: The procedure is rapid and straightforward.[7]

Disadvantages:

  • Potential for Protein Damage: The strong oxidizing conditions can lead to denaturation and loss of biological activity in sensitive proteins.[9][10]

  • Oxidation of Other Residues: Besides tyrosine, other amino acids like histidine can also be iodinated, which may affect protein function.[11]

The Iodogen Method: A Milder, Solid-Phase Approach

The Iodogen method provides a gentler alternative by utilizing a water-insoluble oxidizing agent, minimizing direct exposure of the protein to harsh chemicals.[10][12][13]

Mechanism of Action:

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is coated onto the surface of the reaction vessel.[11][12] When the protein and iodide solution are added, the oxidation of iodide occurs at the solid-liquid interface, reducing the potential for protein damage in the bulk solution.[12]

Experimental Workflow: Iodogen Method

Iodogen_Workflow IodogenCoat Iodogen-Coated Reaction Tube Reaction Incubation (e.g., 5-15 min at RT) IodogenCoat->Reaction ProteinNaI Protein + NaI Solution ProteinNaI->Reaction Add to coated tube Transfer Transfer Solution to a New Tube Reaction->Transfer Stops Reaction Separation Purification (e.g., Gel Filtration) Transfer->Separation LabeledProtein Iodinated Protein Separation->LabeledProtein

Caption: Workflow of the Iodogen protein iodination method.

Step-by-Step Protocol:

  • Prepare Iodogen-coated tubes by evaporating a solution of Iodogen in an organic solvent.[12]

  • Add the protein solution and radioactive sodium iodide to the coated tube.

  • Incubate for a predetermined time, typically 5-15 minutes, at room temperature.[11]

  • Terminate the reaction by simply transferring the solution to a new, uncoated tube.[11]

  • Purify the iodinated protein.[12]

Advantages:

  • Milder Conditions: Reduced risk of protein damage compared to the Chloramine-T method.[10]

  • Controlled Reaction: The reaction is easily stopped by removing the reaction mixture from the tube.[11]

Disadvantages:

  • Longer Reaction Times: Compared to the Chloramine-T method.[11]

  • Lower Incorporation: May result in lower iodine incorporation into the protein.[11]

The Lactoperoxidase Method: An Enzymatic and Gentle Technique

For particularly sensitive proteins, the Lactoperoxidase method offers the mildest iodination conditions.[11][14][15]

Mechanism of Action:

The enzyme Lactoperoxidase, in the presence of a small amount of hydrogen peroxide, catalyzes the oxidation of iodide.[11] This enzymatic reaction is highly specific and occurs under physiological conditions.[15]

Experimental Workflow: Lactoperoxidase Method

LPO_Workflow ProteinNaI Protein + NaI Solution Reaction Incubation (e.g., 20-30 min at RT) ProteinNaI->Reaction LPO Lactoperoxidase (Enzyme) LPO->Reaction H2O2 Hydrogen Peroxide (Initiator) H2O2->Reaction Initiates Reaction Quench Quenching Agent (e.g., Cysteine) Reaction->Quench Stops Reaction Separation Purification (e.g., Gel Filtration) Quench->Separation LabeledProtein Iodinated Protein Separation->LabeledProtein

Caption: Workflow of the Lactoperoxidase protein iodination method.

Step-by-Step Protocol:

  • Combine the protein, radioactive sodium iodide, and Lactoperoxidase.

  • Initiate the reaction by adding a small amount of dilute hydrogen peroxide. The reaction can be sustained with further additions.[11]

  • Incubate for an optimized duration.

  • Terminate the reaction, for example, by adding cysteine or by dilution.[11]

  • Purify the labeled protein.

Advantages:

  • Extremely Mild: Ideal for preserving the biological activity of sensitive proteins.

  • High Specificity: The enzymatic reaction is highly specific for tyrosine residues.[15]

Disadvantages:

  • Enzyme Iodination: The Lactoperoxidase itself can become iodinated and must be removed during purification.

  • Optimization Required: The concentrations of both the enzyme and hydrogen peroxide need careful optimization.[11]

Comparative Summary of Protein Iodination Techniques

FeatureChloramine-T MethodIodogen MethodLactoperoxidase Method
Principle Chemical OxidationSolid-Phase Chemical OxidationEnzymatic Oxidation
Reaction Time ~60 seconds5-15 minutes20-30 minutes
Efficiency HighModerate to HighModerate
Potential for Protein Damage HighLowVery Low
Ease of Use SimpleModerately SimpleMore Complex
Best Suited For Robust proteins, high specific activity requirementsSensitive proteinsExtremely sensitive proteins, preserving biological function

Conclusion

The choice of a protein iodination technique is a critical decision that should be based on the nature of the protein and the requirements of the downstream application. The Chloramine-T method is a robust and efficient option for many proteins. The Iodogen method provides a gentler alternative, while the Lactoperoxidase method is the gold standard for preserving the integrity of highly sensitive proteins. Careful consideration of the advantages and disadvantages of each technique, as outlined in this guide, will enable researchers to select the most appropriate method for their experimental needs.

References

  • Barluenga, J., Pérez, X., Planas, A., Arsequell, G., & Valencia, G. (2006). Iodination of proteins by IPy2BF4, a new tool in protein chemistry. Biochemistry, 45(19), 5957-63.
  • Creative Biolabs. (n.d.). Proteomics Analysis of Iodination. Retrieved from [Link]

  • Fazackerley, G. V., & Phillips, D. C. (1983). On the mechanism of iodination of tyrosine.
  • Fiveable. (n.d.). Iodinated Tyrosine Definition. Retrieved from [Link]

  • Gan, G., Zhang, Y., & Zhang, Y. (2024).
  • Gan, G., Zhang, Y., & Zhang, Y. (2024).
  • MtoZ Biolabs. (n.d.). Iodination Analysis Service. Retrieved from [Link]

  • Krohn, K. A., & Welch, M. J. (1977). Differences in the sites of iodination of proteins following four methods of radioiodination. Biochimica et Biophysica Acta, 490(2), 497-505.
  • Bryant, M. L., Nalewaik, R. P., Tibbs, V. L., & Todaro, G. J. (1979). Comparison of two techniques for protein isolation and radioiodination by tryptic peptide mapping. Analytical Biochemistry, 96(1), 84-9.
  • G-Biosciences. (2019). How to Iodinate Proteins with Iodo-Gen®. Retrieved from [Link]

  • Iodination Consultancy Group. (n.d.). Technical information for iodinating proteins and peptides with iodine 125. Retrieved from [Link]

  • Lavinas, T. (2025). Direct and indirect radioiodination of protein: comparative study of chemotactic peptide labeling. INIS-IAEA.
  • MDPI. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.
  • Morrison, M. (1980). Lactoperoxidase-catalyzed iodination as a tool for investigation of proteins. Methods in Enzymology, 70(A), 214-20.
  • Calzyme. (n.d.). Lactoperoxidase (LPO). Retrieved from [Link]

  • Espuña, G., Andreu, D., Barluenga, J., Pérez, X., Planas, A., Arsequell, G., & Valencia, G. (2006). Iodination of proteins by IPy2BF4, a new tool in protein chemistry. Biochemistry, 45(19), 5957-63.
  • Marchalonis, J. J. (1969). An enzymic method for the trace iodination of immunoglobulins and other proteins. Biochemical Journal, 113(2), 299-305.
  • Paus, E., Boermer, O., & Nustad, K. (1982). Radioiodination of proteins with the Iodogen method. INIS-IAEA.
  • Seminal Scholar. (n.d.). Lactoperoxidase-catalyzed iodination as a tool for investigation of proteins. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chloramine-T – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic iodination using an iodogen. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Protein Iodination with Solid State Lactoperoxidaset. Retrieved from [Link]

  • ResearchGate. (2025). Iodination of proteins, proteomes and antibodies with potassium triiodide for LA-ICP-MS based proteomic analyses. Retrieved from [Link]

  • Hunter, R. (1970). Standardization of the chloramine-T method of protein iodination. Proceedings of the Society for Experimental Biology and Medicine, 133(3), 989-92.
  • GroPep Bioreagents. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diiodo-4-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3,5-Diiodo-4-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.